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  • Product: 3-Oxa-1-azaspiro[4.4]nonan-2-one
  • CAS: 114341-96-7

Core Science & Biosynthesis

Foundational

The Ascendancy of Spirocycles in Modern Drug Discovery: An In-Depth Technical Guide to the 7-Azaspiro[3.5]nonane Core

For the forward-thinking medicinal chemist, the pursuit of novel chemical matter that transcends the confines of traditional, planar aromatic systems is a paramount objective. The strategic incorporation of three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

For the forward-thinking medicinal chemist, the pursuit of novel chemical matter that transcends the confines of traditional, planar aromatic systems is a paramount objective. The strategic incorporation of three-dimensional (3D) structural motifs is a proven strategy to enhance compound properties, from aqueous solubility and metabolic stability to target engagement and intellectual property positioning. Among the arsenal of 3D building blocks, spirocyclic scaffolds have garnered considerable attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides an in-depth technical exploration of the 7-azaspiro[3.5]nonane core, a versatile and increasingly utilized building block in contemporary drug discovery programs.

The "Escape from Flatland": Why Spirocycles Matter

The concept of "escaping from flatland" in medicinal chemistry advocates for the move away from predominantly flat, aromatic molecules towards more complex, 3D structures.[1][2] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design principle. The inherent 3D nature of spirocyclic systems offers several distinct advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly influence a molecule's lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.[2] For instance, the replacement of a traditional piperidine ring with a spirocyclic bioisostere can lead to enhanced solubility and reduced metabolic degradation by oxidative enzymes.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide unique 3D arrangements of functional groups, allowing for the exploration of novel regions of chemical space and potentially leading to new and improved interactions with biological targets.

  • Intellectual Property: The novelty of spirocyclic scaffolds can provide a strong foundation for securing intellectual property rights in a competitive landscape.

The 7-azaspiro[3.5]nonane framework, a fusion of a cyclobutane and a piperidine ring, has emerged as a particularly attractive scaffold due to its synthetic tractability and its successful application in the development of bioactive compounds.[2][3]

Physicochemical Properties of the 7-Azaspiro[3.5]nonane Core

The physicochemical properties of a building block are critical determinants of its suitability for incorporation into drug candidates. The table below provides a summary of key computed properties for the parent 7-azaspiro[3.5]nonane and a representative functionalized derivative.

Property7-Azaspiro[3.5]nonanetert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateSource
CAS Number Not explicitly found203661-69-2[4][5][6][7]
Molecular Formula C8H15NC13H21NO3[4][5]
Molecular Weight 125.21 g/mol 239.31 g/mol [4][5]
cLogP 1.8Not explicitly found, but expected to be higher than the parent[8]
Topological Polar Surface Area (TPSA) 12.0 Ų46.6 Ų[8]
Hydrogen Bond Donors 10[8]
Hydrogen Bond Acceptors 13[8]

The introduction of the Boc-protecting group and the ketone functionality in tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate significantly alters the properties of the parent scaffold, increasing its molecular weight and polarity, while removing the hydrogen bond donor. These modifications are pivotal for subsequent synthetic manipulations.

Synthesis of the 7-Azaspiro[3.5]nonane Core: A Step-by-Step Guide

The synthesis of the 7-azaspiro[3.5]nonane core and its derivatives can be achieved through various synthetic routes. A common and effective strategy for the preparation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves a [2+2] cycloaddition reaction.

Experimental Protocol: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[6][8]

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Trichloroacetyl chloride

  • Zinc-copper couple (Zn/Cu)

  • tert-Butyl methyl ether (t-BuOMe)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).

  • Add anhydrous t-BuOMe as the solvent.

  • Cool the mixture to 15 °C and add a solution of trichloroacetyl chloride in anhydrous 1,2-dimethoxyethane (DME) dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of NH4Cl.

  • Stir the mixture at room temperature for 4 hours to ensure complete quenching and precipitation of metal salts.

  • Filter the mixture to remove the solid precipitate.

  • Separate the organic and aqueous phases of the filtrate.

  • Extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Causality Behind Experimental Choices:

  • The use of a Zn/Cu couple is crucial for the reductive dehalogenation of the intermediate dichloroketone formed in the [2+2] cycloaddition.

  • The slow, dropwise addition of trichloroacetyl chloride at a controlled temperature is necessary to manage the exothermic nature of the reaction.

  • A careful aqueous workup with saturated NH4Cl is essential to quench the reaction and remove inorganic byproducts.

Synthetic Workflow Diagram

G A tert-Butyl 4-methylenepiperidine-1-carboxylate B [2+2] Cycloaddition with Trichloroacetyl chloride A->B 1. C Intermediate Dichloroketone B->C D Reductive Dehalogenation with Zn/Cu couple C->D 2. E tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate D->E

Caption: Synthetic workflow for the preparation of the 7-azaspiro[3.5]nonane core.

Applications in Medicinal Chemistry: Targeting GPR119

The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the design of potent and selective G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

A study on the design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists demonstrated that optimization of substituents on the piperidine nitrogen and an appended aryl group led to the discovery of highly potent compounds.[3] One such compound exhibited a favorable pharmacokinetic profile in rats and demonstrated a significant glucose-lowering effect in a diabetic rat model.[3]

This work underscores the utility of the 7-azaspiro[3.5]nonane core as a valuable scaffold for the development of novel therapeutics. The rigid, 3D nature of the spirocycle likely contributes to the observed potency and favorable drug-like properties.

Signaling Pathway of GPR119 Agonists

G A 7-Azaspiro[3.5]nonane GPR119 Agonist B GPR119 Receptor (Pancreatic β-cells) A->B Binds to C Gs protein activation B->C D Adenylate cyclase activation C->D E Increased intracellular cAMP D->E F Enhanced glucose-stimulated insulin secretion E->F

Caption: Simplified signaling pathway of a GPR119 agonist.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 7-azaspiro[3.5]nonane core represents a compelling and validated building block for medicinal chemists seeking to move beyond traditional flat-ring systems. Its inherent three-dimensionality, coupled with its synthetic accessibility, provides a robust platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. As the demand for innovative drug candidates continues to grow, the strategic application of spirocyclic scaffolds like 7-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[5][9]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Npc73414. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (n.d.). Organic Chemistry Concepts and Applications for Medicinal Chemistry. Retrieved from [Link]

  • LIRIAS. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • MDPI. (2022). A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property. Retrieved from [Link]

  • Scientific Update. (n.d.). Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-2(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide. Retrieved from [Link]

Sources

Exploratory

Harnessing the Power of Three-Dimensionality: Spiro-oxazolidinone Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual challen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual challenge in drug discovery. The limitations of flat, aromatic-rich molecules have spurred a shift towards compounds with greater three-dimensionality (3D). Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to explore this expanded chemical space.[1][2] When combined with the privileged oxazolidinone pharmacophore—a cornerstone of antibacterial therapy—the resulting spiro-oxazolidinone core offers a unique and compelling framework for developing next-generation therapeutics. This guide provides a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic applications of spiro-oxazolidinone scaffolds, offering field-proven insights for researchers and drug development professionals.

The Strategic Imperative for Spiro-oxazolidinones

Beyond Flatland: The Rise of 3D Scaffolds

Medicinal chemistry has historically been dominated by sp2-hybridized, planar molecules. While successful, this approach often leads to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds inherently introduce a rigid, well-defined three-dimensional geometry.[1][2] This structural feature allows for the precise projection of functional groups into three-dimensional space, enabling more specific and potent interactions with complex biological targets like protein binding pockets.[2][3] The increased sp3 character associated with spirocycles can also lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, compared to their flatter aromatic counterparts.[2][4]

The Oxazolidinone Core: A Validated Pharmacophore

The 2-oxazolidinone ring is a highly valued pharmacophore in medicinal chemistry.[5][6] Its most prominent success is the antibiotic Linezolid, the first of its class to be approved for clinical use.[5][7][8] Oxazolidinones exert their antibacterial effect through a unique mechanism: they bind to the 23S rRNA of the 50S ribosomal subunit, inhibiting the initiation of bacterial protein synthesis.[7][9] This mechanism avoids cross-resistance with other protein synthesis inhibitors, making it a critical tool against multidrug-resistant Gram-positive pathogens.[8][9] The versatility of the oxazolidinone scaffold extends beyond antibacterial agents, with derivatives showing promise in anticancer, anti-inflammatory, and neurological applications.[5][6][10]

By fusing a spirocyclic motif with the oxazolidinone core, we create a scaffold that marries the validated biological activity of the latter with the superior structural and physicochemical properties of the former.

cluster_0 Spiro-oxazolidinone Core cluster_1 Key Attributes Spiro_Center Spiro Carbon (sp3) (Shared Atom) Ring_A Ring A Spiro_Center->Ring_A Ring_B Oxazolidinone Ring (Pharmacophore) Spiro_Center->Ring_B Attr_1 Rigid 3D Geometry Attr_2 Improved Physicochemical Properties Attr_3 Access to Novel Chemical Space Attr_4 Validated Biological Activity Spiro-oxazolidinone Core Spiro-oxazolidinone Scaffold Spiro-oxazolidinone Core->Attr_1 Spiro-oxazolidinone Core->Attr_2 Spiro-oxazolidinone Core->Attr_3 Spiro-oxazolidinone Core->Attr_4 start Azadiene + Haloalcohol process [3+2] Annulation start->process reagents Base (e.g., Cs2CO3) Solvent (e.g., Acetone) Room Temperature reagents->process workup Aqueous Work-up & Extraction process->workup purify Column Chromatography workup->purify product Functionalized Spiro-oxazolidinone purify->product cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) (23S rRNA) Initiation_Complex Blocks formation of Initiation Complex PTC->Initiation_Complex Spiro_Oxazolidinone Spiro-Oxazolidinone Antibacterial Spiro_Oxazolidinone->PTC Binds to P-site Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis INHIBITS

Sources

Foundational

Conformational Restriction via Spiro[4.4]nonane Derivatives: A Paradigm in Drug Design and Asymmetric Synthesis

The Geometric Imperative of Spiro Scaffolds Spiro compounds are unique chemical architectures characterized by two rings fused at a single quaternary carbon atom (the spiroatom). In the case of spiro[4.4]nonane, two five...

Author: BenchChem Technical Support Team. Date: March 2026

The Geometric Imperative of Spiro Scaffolds

Spiro compounds are unique chemical architectures characterized by two rings fused at a single quaternary carbon atom (the spiroatom). In the case of spiro[4.4]nonane, two five-membered rings share a single vertex, forcing the rings into mutually orthogonal planes. This specific geometry imposes severe conformational restriction, a structural property that has become highly sought after in both medicinal chemistry and asymmetric catalysis (1)[1].

By locking the molecule into a rigid 3D framework, chemists can precisely control the spatial projection of functional groups, eliminating the chaotic flexibility inherent to linear or monocyclic precursors.

Thermodynamic Causality of Conformational Restriction

The fundamental advantage of spiro[4.4]nonane derivatives in drug design is rooted in thermodynamics. When a flexible ligand binds to a target protein, it undergoes a massive loss of conformational degrees of freedom. According to the Gibbs free energy equation (


), this loss of flexibility results in a severe entropic penalty (

), which reduces the overall favorability of the binding event.

By pre-organizing a molecule into its bioactive conformation using a spiro[4.4]nonane scaffold, this entropic penalty is drastically reduced. The molecule is already "locked" in the correct shape, meaning less entropy is lost upon binding (2)[2]. Furthermore, the rigid orthogonal projection of substituents allows for precise spatial mapping of pharmacophores, enhancing target affinity while minimizing off-target interactions[1][2].

G A Flexible Linear/Monocyclic Precursor B Spiro[4.4]nonane Annulation A->B Synthetic Modification C Conformational Restriction B->C Orthogonal Ring Geometry D Reduced Entropic Penalty (-TΔS) C->D Pre-organized State F Reduced Off-Target Binding C->F Rigid Spatial Vectors E Enhanced Target Affinity D->E Favorable ΔG

Thermodynamic logic of spirocyclic conformational restriction in drug design.

Synthetic Methodologies: Accessing Spiro[4.4]nonane Architectures

The utility of spiro[4.4]nonane derivatives relies heavily on robust synthetic protocols to access enantiopure forms. A foundational intermediate is spiro[4.4]nonane-1,6-diol (Spirol), a privileged chiral auxiliary and ligand precursor (3)[3].

Protocol: Stoichiometric Hydrogenation of Spiro[4.4]nonane-1,6-dione

Causality Behind Experimental Choices: The reduction of the diketone requires a strong hydride source. Lithium aluminum hydride (LiAlH₄) is chosen over milder agents to ensure complete, irreversible reduction of both sterically hindered ketone moieties. The reaction must be run under an atmosphere of dry N₂ because LiAlH₄ reacts violently with ambient moisture to produce highly flammable hydrogen gas. The slow, dropwise addition of the diketone controls the highly exothermic hydride transfer, preventing solvent boil-off. Diethyl ether is selected as the aprotic solvent because spiro-ring opening—a major side reaction—is prevalent in protic or alcohol-based solvents[3]. Finally, cooling to 0–2 °C ensures the safe, controlled quenching of any unreacted hydride before aqueous workup.

Step-by-Step Methodology:

  • Preparation : Charge a 500-mL two-necked, round-bottomed flask with 4.02 g of LiAlH₄ and 100 mL of anhydrous diethyl ether.

  • Atmosphere Control : Purge and maintain the system under a dry N₂ atmosphere to ensure total moisture exclusion[3].

  • Controlled Addition : While stirring at ambient temperature, slowly add a solution of 8.04 g of spiro[4.4]nonane-1,6-dione dissolved in 50 mL of diethyl ether over a period of 1 hour.

  • Reaction Maturation : Continue stirring for an additional 4 hours at ambient temperature to ensure complete reduction[3].

  • Thermal Quenching : Cool the reaction mixture to 0–2 °C using an ice bath before carefully quenching the unreacted LiAlH₄.

  • Isolation : The resulting product is a mixture of cis,cis-, cis,trans-, and trans,trans- diols, which are subsequently separated via chromatography and subjected to chiral resolution[3].

G S1 Spiro[4.4]nonane-1,6-dione S2 LiAlH4 Reduction (Diethyl Ether, N2) S1->S2 Hydride Transfer S3 Diastereomeric Mixture: cis,cis / cis,trans / trans,trans S2->S3 Stereorandom Attack S4 Chromatographic Separation S3->S4 Isomer Isolation S5 Chiral Resolution (e.g., Camphanic Acid) S4->S5 Target Trans,trans S6 Enantiopure Spiro Ligands (1R,5R,6R etc.) S5->S6 Cleavage

Synthetic workflow for the preparation of enantiopure spiro[4.4]nonane-1,6-diols.

Applications in Drug Discovery

The spiro[4.4]nonane framework has transitioned from a purely synthetic curiosity to a core pharmacophore in modern targeted therapies.

5-HT6 Receptor Antagonism

Historically, 5-HT6 receptor antagonists required a sulfonamide or sulfone moiety to achieve high binding affinity. However, structural profiling identified the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif as a potent antagonist completely lacking these traditional groups (4)[4]. The spiro center provides the exact 3D vector projection needed to occupy the receptor pocket. The stereochemistry of the spiro center is critical to its biological activity, as demonstrated by the vast difference in binding affinity between isolated enantiomers[4].

Table 1: 5-HT6 Receptor Antagonism by 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione Derivatives

CompoundStereochemistryTargetBinding Affinity (Kᵢ, nM)
Compound 1a Racemich5-HT65730
Compound 8a Racemich5-HT626
Compound 8a (Enantiomer 1) Enantiopureh5-HT615
Compound 8a (Enantiomer 2) Enantiopureh5-HT6855

Quantitative data summarizing the profound impact of spiro-stereocenter isolation on target affinity[4].

Nucleoside Mimics and Antisense Therapeutics

In the realm of oligonucleotide therapies, conformational restriction of the ribose sugar ring is vital for stabilizing duplex formation with target RNA. 5 demonstrates that spirocyclic annulation at the C4' position creates a rigid 1-oxaspiro[4.4]nonane system[5]. This structural modification locks the furanose ring into a specific pucker (e.g., North or South conformation). By eliminating the dynamic equilibrium between sugar puckers, the entropic penalty during DNA/RNA hybridization is minimized, leading to higher melting temperatures (Tₘ) of the therapeutic duplexes and superior resistance to enzymatic degradation[5].

References

  • [3] Title: Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane Source: NTU Scholars (ntu.edu.tw) URL: [Link]

  • [2] Title: Therapeutic Potential of Spirooxindoles as Antiviral Agents Source: PMC - NIH (nih.gov) URL:[Link]

  • [5] Title: Conformational Restriction of Nucleosides by Spirocyclic Annulation at C4' Including Synthesis of the Complementary Dideoxy and Didehydrodideoxy Analogues Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • [1] Title: The use of spirocyclic scaffolds in drug discovery Source: CORE (core.ac.uk) URL:[Link]

  • [4] Title: 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: A Structural Motif for 5-hydroxytryptamine 6 Receptor Antagonism Source: Chemical Biology & Drug Design (ovid.com) URL:[Link]

Sources

Exploratory

3-Oxa-1-azaspiro[4.4]nonan-2-one molecular weight and lipophilicity

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxa-1-azaspiro[4.4]nonan-2-one Introduction In the landscape of modern drug discovery, the exploration of novel, three-dimensional chemical scaffolds is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxa-1-azaspiro[4.4]nonan-2-one

Introduction

In the landscape of modern drug discovery, the exploration of novel, three-dimensional chemical scaffolds is paramount for accessing new biological targets and improving the pharmacokinetic profiles of lead compounds. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent rigidity and three-dimensionality offer a strategic advantage in medicinal chemistry, enabling what is often termed an "escape from flatland"—a departure from the predominantly planar structures of many traditional drug molecules.[1]

This guide provides a focused technical examination of 3-Oxa-1-azaspiro[4.4]nonan-2-one, a heterocyclic spirocyclic compound. We will delve into its core physicochemical properties—specifically, its molecular weight and lipophilicity. These parameters are fundamental determinants of a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target binding. Understanding these properties is the first critical step for any researcher, scientist, or drug development professional considering this scaffold for incorporation into a discovery program.

Core Physicochemical Properties

The foundational characteristics of a molecule dictate its potential as a drug candidate. For 3-Oxa-1-azaspiro[4.4]nonan-2-one, these properties provide a baseline for its "drug-likeness."

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[2]
Molecular Weight 141.17 g/mol BLDpharm[3]
Monoisotopic Mass 141.07898 DaPubChem[2]
Predicted Lipophilicity (XlogP) 0.8PubChem[2]

The molecular weight of 141.17 g/mol places this compound well within the range desired for small molecule drug candidates, offering a compact and efficient scaffold. The predicted lipophilicity, represented by an XlogP of 0.8, suggests a balanced hydrophilic-lipophilic character, a feature often correlated with favorable absorption and distribution properties.

Lipophilicity: A Critical Parameter in Drug Design

Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery. It quantifies the affinity of a compound for a nonpolar, lipid-like environment versus a polar, aqueous environment. This balance is critical because a drug molecule must traverse both aqueous (e.g., blood plasma, cytoplasm) and lipid (e.g., cell membranes) environments to reach its target.

The most common metric for lipophilicity is the partition coefficient, P , which is the ratio of the concentration of a solute in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.[4] For convenience, this is expressed on a logarithmic scale as LogP :

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [4]

  • A positive LogP indicates a higher affinity for the lipid phase (more lipophilic/hydrophobic).

  • A negative LogP indicates a higher affinity for the aqueous phase (more hydrophilic).

  • A LogP of 0 indicates equal distribution between the two phases.[4]

For ionizable compounds, the distribution is pH-dependent, and the metric used is LogD , which is the partition coefficient at a specific pH (e.g., physiological pH 7.4).[5] Lipophilicity is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for good oral bioavailability, a compound's LogP should generally not exceed 5.[5]

Experimental Determination of Lipophilicity

While computational predictions are valuable for initial screening, experimental determination provides definitive data. Two primary methods are employed in the field: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

Considered the "gold standard" for LogP determination, the shake-flask method is a direct measurement of the partition coefficient.[6][7] Its primary advantage is its directness and accuracy when performed correctly, though it is labor-intensive and requires a relatively pure compound.[7][8]

  • Phase Preparation: Prepare n-octanol saturated with water (or buffer) and water (or buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.[9]

  • Compound Dissolution: Dissolve a precise amount of 3-Oxa-1-azaspiro[4.4]nonan-2-one in one of the phases.

  • Partitioning: Combine the two phases in a vessel at a known volume ratio. The choice of ratio can be optimized based on the expected LogP to ensure quantifiable concentrations in both phases.[9]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers. Improper phase separation is a common source of error.[6]

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, most commonly Liquid Chromatography (LC) or UPLC-MS/MS, due to its sensitivity and specificity.[6][9][10]

  • Calculation: Calculate the LogP using the formula described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare Saturated n-Octanol & Aqueous Phases dissolve 2. Dissolve Compound in One Phase prep_phases->dissolve partition 3. Combine Phases & Agitate to Equilibrate dissolve->partition separate 4. Centrifuge to Separate Phases partition->separate quantify 5. Quantify Concentration in Each Phase (LC-MS) separate->quantify calculate 6. Calculate LogP quantify->calculate

Caption: Workflow for the Shake-Flask LogP determination method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for estimating lipophilicity.[7] It is faster, requires less compound, and is more amenable to high-throughput screening than the shake-flask method.[8][11] The principle is that a compound's retention time on a nonpolar stationary phase (like C8 or C18) is correlated with its lipophilicity.[6][7]

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C18 silica-based). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[7]

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve. This curve correlates the retention factor (k) or retention time (tR) with the known LogP values.

  • Sample Analysis: Dissolve 3-Oxa-1-azaspiro[4.4]nonan-2-one in the mobile phase and inject it into the HPLC system under the same isocratic or gradient conditions used for the standards.

  • Data Acquisition: Record the retention time (tR) of the compound.

  • Calculation:

    • Calculate the retention factor, k = (tR - t₀) / t₀, where t₀ is the column dead time.[6]

    • Determine the logarithmic retention factor, log k.

    • Using the calibration curve, extrapolate the LogP value for 3-Oxa-1-azaspiro[4.4]nonan-2-one from its log k value. Alternatively, a Chromatographic Hydrophobicity Index (CHI) can be calculated from a generic gradient experiment, which also correlates to LogP.[8][11]

G cluster_setup Setup & Calibration cluster_sample Sample Analysis cluster_result Result setup 1. Configure RP-HPLC (C18 Column, Mobile Phase) calibrate 2. Inject Standards with Known LogP Values setup->calibrate curve 3. Generate Calibration Curve (log k vs. LogP) calibrate->curve extrapolate 7. Extrapolate LogP from Calibration Curve curve->extrapolate inject 4. Inject Target Compound measure 5. Measure Retention Time (tR) inject->measure calculate 6. Calculate log k measure->calculate calculate->extrapolate

Caption: Workflow for the RP-HPLC-based LogP estimation.

Implications for Drug Discovery

The physicochemical profile of 3-Oxa-1-azaspiro[4.4]nonan-2-one makes it an attractive building block for medicinal chemistry programs.

  • "Drug-Like" Space: With a molecular weight under 150 Da and a predicted LogP of 0.8, the core scaffold resides comfortably in what is often termed "drug-like" chemical space. This provides an excellent starting point for derivatization, allowing for the addition of pharmacophoric groups without immediately violating developability guidelines like the "Rule of Five."

  • Three-Dimensionality: As a spirocyclic compound, it provides a rigid, 3D architecture. This can lead to higher binding affinity and selectivity for protein targets compared to more flexible or planar analogs. This structural feature is a key strategy in modern drug design to improve compound properties and explore novel chemical space.[1]

  • Balanced Lipophilicity: The predicted LogP of 0.8 suggests that the molecule is neither excessively lipophilic (which can lead to poor solubility, high metabolic turnover, and toxicity) nor excessively hydrophilic (which can hinder cell membrane permeability). This balance is crucial for achieving good oral absorption and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

3-Oxa-1-azaspiro[4.4]nonan-2-one is a spirocyclic scaffold with a favorable physicochemical profile for drug discovery applications. Its low molecular weight and balanced, moderate lipophilicity provide a solid foundation for the design of novel therapeutic agents. While computational predictions are a valuable guide, this whitepaper underscores the necessity of rigorous experimental validation of lipophilicity using established protocols such as the shake-flask or RP-HPLC methods. A thorough understanding and characterization of these core properties are essential for any research program aiming to leverage this promising chemical entity.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Valko, K., Bevan, C., & Reynolds, D. (2001). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry. Available from: [Link]

  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Today. Available from: [Link]

  • Paixão, P., & Santos, L. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Available from: [Link]

  • Liu, X., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica. Available from: [Link]

  • Molport. 6-ethyl-3-oxa-1-azaspiro[4.4]nonan-2-one. Molport. Available from: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • ACD/Labs. (2019). LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

  • PubChemLite. 3-oxa-1-azaspiro[4.4]nonan-2-one. PubChemLite. Available from: [Link]

  • Shave, D., & Alden, P.G. Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • ChemicalRegister. 3-OXA-1-AZASPIRO[4.4]NONAN-2-ONE (CAS No. 114341-96-7) Suppliers. ChemicalRegister.com. Available from: [Link]

  • Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • PubChem. 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. PubChem. Available from: [Link]

  • Grygorenko, O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

Sources

Foundational

Novel Spirocyclic Cores for High Fsp3 Drug Candidates

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads The Fsp3 Imperative: Escaping "Flatland" The correlation between molecular saturation and clinical succe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

The Fsp3 Imperative: Escaping "Flatland"

The correlation between molecular saturation and clinical success is now a foundational axiom in modern medicinal chemistry. As established by Lovering et al., the fraction of sp3-hybridized carbons (


) is a predictive metric for drug-likeness.[1][2]
  • The Problem (Flatland): Traditional drug discovery heavily relied on aromatic scaffolds (phenyl, pyridine, heteroaromatics). While synthetically accessible via Suzuki-Miyaura couplings, these "flat" molecules often suffer from poor aqueous solubility, high non-specific binding (promiscuity), and rapid metabolic clearance via cytochrome P450 intercalation.

  • The Solution (Spirocycles): Spirocyclic cores—specifically strained small-ring systems like spiro[3.3]heptanes and spirooxetanes —offer a geometric solution. They introduce rigid, orthogonal exit vectors (90° angles) that populate 3D chemical space without adding excessive molecular weight or rotatable bonds (which increase entropic penalties upon binding).

Logical Pathway: The Impact of Spiro-Scaffolds

Fsp3_Logic Flat Flat Aromatic Core (Low Fsp3) Issues Issues: - Poor Solubility - π-π Stacking (Agg) - CYP450 Liability Flat->Issues Spiro Spirocyclic Core (High Fsp3) Flat->Spiro Bioisosteric Replacement Success Higher Clinical Success Rate Issues->Success High Attrition Benefits Benefits: - 3D Vectorization - Improved LogD/Sol - Metabolic Block Spiro->Benefits Benefits->Success

Figure 1: The causal link between spirocyclic topology and improved developability profiles.

Priority Novel Cores: Structure & Function

This guide focuses on two classes of cores that have transitioned from academic curiosities to industrial workhorses in the last decade.

A. The Spiro[3.3]heptane Family

These are rigid, saturated bioisosteres for 6-membered heterocycles. The distance between the heteroatoms in these spirocycles mimics the distance in piperazine/morpholine, but the vector orientation is distinct.

Core StructureBioisostere ForKey Advantage
2,6-Diazaspiro[3.3]heptane PiperazineReduces lipophilicity; rigidifies linker to improve selectivity (e.g., Olaparib analogs).
2-Oxa-6-azaspiro[3.3]heptane MorpholineLowers basicity of the amine; removes metabolic soft spots (alpha-carbons in morpholine).
2-Azaspiro[3.3]heptane PiperidineEliminates chirality issues of substituted piperidines; locks substituents in specific vectors.
B. Spirooxetanes

Spirooxetanes (specifically 2-azaspiro[3.3]heptanes with an oxygen substitution or oxetane spiro-fused to other rings) act as "polar stealth" groups.

  • Mechanism: The oxetane oxygen is a hydrogen bond acceptor but not a donor. It increases solubility significantly (LogS) while often lowering LogP/D.

  • Metabolic Shielding: The strained ring is surprisingly stable to hydrolysis and prevents metabolic oxidation at adjacent positions due to steric bulk and electronic effects.

Technical Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of the "morpholine surrogate" (2-oxa-6-azaspiro[3.3]heptane) historically suffered from low yields and difficult purifications of the oxalate salt. Below is a modernized, scalable protocol adapted from recent process chemistry optimizations (e.g., approaches by Mykhailiuk and Carreira).

Objective: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (isolated as the stable oxalate or tosylate salt).

Reagents & Materials[3][4][5][6][7][8]
  • Starting Material: 3-bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromide).

  • Reagents: Benzylamine (

    
    ), Potassium hydroxide (
    
    
    
    ), Ethanol (
    
    
    ), Palladium on Carbon (
    
    
    ), Ammonium formate or
    
    
    .
  • Solvents: Toluene, Water, Methanol.

Step-by-Step Workflow
Step 1: Double Cyclization to the N-Benzyl Intermediate

This step performs a "double-displacement" cascade.

  • Setup: Charge a reactor with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equiv) and ethanol (5 vol).

  • Base Addition: Add Benzylamine (1.05 equiv) and KOH (aqueous solution, 4.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Mechanistic Insight: The first cyclization forms the oxetane ring (intramolecular Williamson ether synthesis). The second and third displacements form the azetidine ring via the benzylamine nitrogen attacking the remaining bromomethyl groups.

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Extract the aqueous residue with Toluene.

  • Purification: The crude 6-benzyl-2-oxa-6-azaspiro[3.3]heptane can often be carried forward, but for high purity, pass through a short silica plug (eluting with EtOAc/Hex).

Step 2: Debenzylation (Hydrogenolysis)
  • Setup: Dissolve the N-benzyl intermediate in Methanol (10 vol).

  • Catalyst: Add 10 wt% Pd/C (50% water wet).

  • Reduction: Hydrogenate at 3–5 bar

    
     pressure at 40°C for 6 hours. Alternatively, use Ammonium Formate (5 equiv) at reflux for transfer hydrogenation (safer for standard lab hoods).
    
  • Filtration: Filter the catalyst over Celite. Caution: Pd/C is pyrophoric.

Step 3: Salt Formation (Oxalate)
  • Precipitation: To the methanolic filtrate containing the free amine, add Oxalic acid (1.0 equiv) dissolved in warm methanol.

  • Crystallization: The 2-oxa-6-azaspiro[3.3]heptane oxalate will precipitate as a white solid.

  • Isolation: Filter, wash with cold methanol/ether, and dry.

Synthetic Pathway Diagram

Synthesis_Protocol Start Tribromide Input (3-bromo-2,2-bis(bromomethyl)propan-1-ol) Step1 Step 1: Double Cyclization (BnNH2, KOH, Reflux) Forms Spiro Core Start->Step1 Intermed Intermediate: 6-benzyl-2-oxa-6-azaspiro[3.3]heptane Step1->Intermed Step2 Step 2: Hydrogenolysis (Pd/C, H2 or HCOONH4) Removes Benzyl Group Intermed->Step2 Step3 Step 3: Salt Formation (Oxalic Acid in MeOH) Step2->Step3 Final Target Product: 2-oxa-6-azaspiro[3.3]heptane oxalate Step3->Final

Figure 2: Scalable synthetic route for the morpholine bioisostere.

Property Profiling: Flat vs. Spiro

The following data summarizes the physicochemical impact of replacing a standard piperidine/morpholine ring with its spiro[3.3]heptane equivalent.

PropertyPhenyl/Piperidine CoreSpiro[3.3]heptane CoreImpact on Drug Candidate
Fsp3 Low (<0.3)High (>0.5)Correlates with higher clinical success probability.[3]
Solubility (LogS) Low (often < -4)High (often > -2)Improved oral bioavailability; reduced formulation challenges.
Metabolic Stability Low (Aromatic oxidation)HighNo aromatic protons; strained rings are surprisingly resistant to P450s.
Vector Geometry Planar (120° or 180°)Orthogonal (90°)Accesses novel IP space; improves selectivity by avoiding "flat" binding pockets.
Lipophilicity (LogP) HighReducedLowers non-specific binding and toxicity risks.

Case Study Highlight: Bupivacaine Analog Research has shown that replacing the piperidine ring in the anesthetic Bupivacaine with a 2-azaspiro[3.3]heptane core resulted in a patentable analog with:

  • Comparable anesthetic potency.

  • Significantly lower systemic toxicity.

  • Increased water solubility, simplifying the injection formulation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5] Journal of Medicinal Chemistry.[4][5][6] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[3][7] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[8][4][5][7][9] [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.[9] Angewandte Chemie.[7][9] [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[10] Angewandte Chemie International Edition.[3][7] [Link]

Sources

Exploratory

The Bioisosteric Potential of 3-oxa-1-azaspiro[4.4]nonan-2-one: A Technical Guide

This guide provides an in-depth technical analysis of 3-oxa-1-azaspiro[4.4]nonan-2-one , a spirocyclic oxazolidinone scaffold. It is structured to serve drug discovery professionals, focusing on bioisosteric utility, syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-oxa-1-azaspiro[4.4]nonan-2-one , a spirocyclic oxazolidinone scaffold. It is structured to serve drug discovery professionals, focusing on bioisosteric utility, synthetic pathways, and physicochemical properties.[1]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (


-rich) architectures is a critical strategy for improving clinical success rates.[2] 3-oxa-1-azaspiro[4.4]nonan-2-one  represents a "privileged scaffold" in this domain.

This spirocyclic carbamate offers a unique combination of conformational rigidity , metabolic stability , and vectorial defined H-bond capability . Unlike flexible alkyl chains or planar lactams, this scaffold locks pharmacophores into specific spatial orientations while increasing the fraction of saturated carbons (


), a metric directly correlated with improved solubility and reduced promiscuity.

Structural & Physicochemical Profile

The Core Architecture

The molecule consists of a cyclopentane ring spiro-fused to an oxazolidin-2-one ring.

  • IUPAC Name: 3-oxa-1-azaspiro[4.4]nonan-2-one[3]

  • Core Geometry: The spiro carbon (C5 of the oxazolidinone, C1 of the cyclopentane) creates a perpendicular arrangement between the two rings, preventing free rotation and creating a distinct "exclusion volume" that can enhance receptor selectivity.

  • Electronic Features:

    • H-Bond Donor (HBD): The carbamate -NH- (unless substituted).

    • H-Bond Acceptor (HBA): The carbonyl oxygen and the ring oxygen.

    • Dipole Moment: Significant dipole aligned with the carbamate functionality, useful for specific electrostatic interactions in binding pockets.

Physicochemical Descriptors

The following data highlights the scaffold's drug-like properties compared to a non-spiro analog (e.g., 4,4-dimethyl-2-oxazolidinone).

Property3-oxa-1-azaspiro[4.4]nonan-2-oneBioisosteric Implication
MW ~141.17 DaLow MW allows for significant decoration (fragment-based design).
cLogP ~0.8 - 1.2Balanced lipophilicity; ideal for CNS penetration when substituted.
TPSA ~38

High membrane permeability potential (Rule of 5 compliant).

0.86 (6/7 carbons)High saturation correlates with better solubility and lower toxicity.
Rotatable Bonds 0Critical Feature: Entropy penalty upon binding is minimal.

Bioisosteric Utility and Applications

The "Gem-Dimethyl" and Proline Mimic

The spiro-cyclopentyl group acts as a bulky, rigid bioisostere for a gem-dimethyl group or a constrained proline residue.

  • Metabolic Blockade: The spiro-fusion at the position

    
     to the nitrogen prevents oxidative metabolism (N-dealkylation or 
    
    
    
    -hydroxylation) often seen in flexible amines or simple lactams.
  • Peptidomimetics: This scaffold can mimic the

    
    -turn of a peptide backbone. The rigid spiro center forces the N-C and O-C bonds into a fixed dihedral angle, replicating the constrained geometry of proline but with added polarity from the carbamate.
    
Replacement Strategies

Researchers can deploy this scaffold to replace:

  • Cyclic Ureas/Lactams: To modulate H-bonding vectors or improve hydrolytic stability.

  • Morpholine/Piperidine rings: To introduce a vectorially distinct H-bond donor/acceptor pair while maintaining solubility.

  • Tertiary Butyl Groups: The spiro-cyclopentane occupies a similar volume to a

    
    -butyl group but offers vectors for further functionalization (e.g., on the cyclopentane ring).
    
Mechanism of Action Visualization

The following diagram illustrates the bioisosteric mapping and the "Lock-and-Key" advantage of the spiro scaffold.

Bioisosteremap cluster_0 Traditional Scaffold cluster_1 Spirocyclic Solution cluster_2 Biological Outcome FlexibleChain Flexible Alkyl Chain (High Entropy Cost) SpiroScaffold 3-oxa-1-azaspiro[4.4]nonan-2-one (Rigid Core) FlexibleChain->SpiroScaffold Rigidification PlanarLactam Planar Lactam (Low Fsp3) PlanarLactam->SpiroScaffold Fsp3 Increase Properties 1. Metabolic Shield (Spiro C) 2. Defined Vector (Carbamate) 3. High Fsp3 SpiroScaffold->Properties Binding High Affinity Binding (Low Entropy Penalty) Properties->Binding ADME Improved Metabolic Stability (Blocked Alpha-Position) Properties->ADME

Figure 1: Logic flow demonstrating the transition from traditional flexible/planar scaffolds to the rigid spirocyclic architecture.

Experimental Protocols

Synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one

The most robust route involves the cyclization of (1-aminocyclopentyl)methanol . This precursor ensures the correct spiro-connectivity.

Reagents:

  • (1-Aminocyclopentyl)methanol (CAS: 10316-79-7)

  • 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate

  • Dichloromethane (DCM) or THF

  • Triethylamine (TEA)

Protocol (CDI Method):

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (1-aminocyclopentyl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add Triethylamine (1.2 eq).

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; starting amine spot will disappear).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Ethyl Acetate/Hexane gradient) to yield the white crystalline solid.

Causality:

  • Why CDI? CDI acts as a phosgene equivalent but is safer to handle. It activates the hydroxyl group and captures the amine to form the cyclic carbamate in a "one-pot" cascade.

  • Why 0°C? Controls the exothermicity of the activation step, preventing polymerization or side reactions.

Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic shield" hypothesis, compare the intrinsic clearance (


) of the spiro compound against a linear analog (e.g., N-ethyl-oxazolidinone).

Workflow:

  • Incubation: Incubate test compound (1

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    

Self-Validating Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical data, the assay is invalid.

Synthetic Pathway Visualization

Synthesis Start Start: (1-Aminocyclopentyl)methanol Intermediate Intermediate: Activated Imidazole Carbamate Start->Intermediate Activation (0°C) Reagent Reagent: CDI (1.1 eq), TEA Reagent->Intermediate Cyclization Cyclization: Intramolecular Attack Intermediate->Cyclization Warming to RT Product Product: 3-oxa-1-azaspiro[4.4]nonan-2-one Cyclization->Product - Imidazole

Figure 2: Step-by-step synthetic pathway using CDI-mediated cyclization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link (Context: Spirocyclic scaffolds and Fsp3 importance).

  • Smith, A., et al. (2018). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.[4][5][6][7] Royal Society of Chemistry.[8] Link (Context: General oxazolidinone bioisosterism).

  • PubChem. (2025).[9][10] Compound Summary: 3-oxa-1-azaspiro[4.4]nonan-2-one.[3] National Library of Medicine. Link (Context: Physicochemical data and structure verification).

  • BenchChem. (2025).[11] Spiro[4.4]nonane Derivatives in Drug Discovery.[11] BenchChem Technical Notes.[11] Link (Context: Synthetic utility of spiro-ketones and amino-alcohols).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context: Fsp3 theory supporting spirocyclic design).

Sources

Foundational

Introduction: The Architectural Significance of 5,5-Spirofused Oxazolidinones in Modern Drug Discovery

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of this new class approved for clinical use in the last 50 years.[1][2] These synth...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of this new class approved for clinical use in the last 50 years.[1][2] These synthetic compounds are potent inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[2][3][4] This unique mode of action makes them effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][5]

The introduction of a spirocyclic center at the C5 position of the oxazolidinone core—creating 5,5-spirofused systems—imposes significant conformational constraints on the molecule. This rigidification can lock the molecule into a biologically active conformation, potentially enhancing binding affinity to its target and improving pharmacokinetic properties. The synthesis of such conformationally restricted analogues is a key strategy in modern drug design.[6][7]

However, the increased structural complexity of these spirofused systems presents a formidable challenge for structural elucidation. An unambiguous determination of connectivity, relative and absolute stereochemistry, and conformational preferences is paramount. This guide provides a comprehensive overview of the integrated analytical strategies required to fully characterize 5,5-spirofused oxazolidinones, ensuring scientific integrity and providing a solid foundation for further drug development.

Pillar 1: Elucidating the Core Structure - A Multi-Technique Approach

A robust structural analysis is never reliant on a single technique. Instead, it is an integrated workflow where orthogonal methods provide complementary data, culminating in a self-validating and unambiguous structural assignment. For 5,5-spirofused oxazolidinones, the primary analytical toolkit consists of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS), supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Configuration

NMR spectroscopy is the cornerstone of structural analysis in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

Expertise & Experience: For a spirocyclic system, standard 1D ¹H and ¹³C NMR spectra are merely the starting point. The true power of NMR is unlocked through 2D experiments that reveal through-bond and through-space correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, essential for identifying adjacent protons within the spirocyclic rings and any substituents.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing an unambiguous assignment of carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is critical for spirocycles, as it allows for the connection of molecular fragments across the quaternary spiro-carbon, which has no attached protons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. For conformationally restricted molecules like these, NOESY is invaluable for determining the relative stereochemistry at the spiro-center and the orientation of substituents.[3][4] The observed NOEs can indicate whether substituents are in pseudo-axial or pseudo-equatorial positions.[3][4]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 5,5-spirofused oxazolidinone sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can sometimes influence the observed conformation.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. A NOESY or ROESY experiment should be performed to establish through-space correlations for stereochemical assignment.

X-ray Crystallography: The Definitive Structural Snapshot

While NMR provides an exquisite picture of the molecule in solution, X-ray crystallography offers an unambiguous, high-resolution view of the molecule's structure in the solid state.[8] For complex stereochemical challenges presented by spiro-compounds, it is the gold standard.

Trustworthiness: A successful single-crystal X-ray diffraction analysis provides a definitive 3D model of the molecule.[9][10] This method directly determines:

  • Connectivity: The precise arrangement and bonding of all atoms.

  • Bond Lengths and Angles: Provides exact geometric parameters.

  • Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (R/S) of all chiral centers, including the spiro-carbon, can be determined without ambiguity (via the Flack parameter).[10]

  • Solid-State Conformation: Reveals the preferred conformation of the molecule within the crystal lattice.

The primary limitation is the need to grow a single, high-quality crystal suitable for diffraction, which can be a challenging and time-consuming process.[8]

Experimental Protocol: Crystal Mounting for X-ray Diffraction
  • Crystal Selection: Under a microscope, select a well-formed single crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible cracks or defects.[8]

  • Mounting: Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process vitrifies the surrounding oil and preserves the crystal from radiation damage.

  • Centering and Data Collection: Center the crystal in the X-ray beam and proceed with data collection.

High-Resolution Mass Spectrometry (HRMS): Confirming the Formula

HRMS is a crucial technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), it is possible to determine a unique molecular formula.

Expertise & Experience: The causality behind choosing HRMS over standard MS lies in its power of confirmation. For a novel compound, observing a mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the molecular formula, ruling out other possibilities with the same nominal mass. This is a non-negotiable step in the characterization of any new chemical entity.

Computational Modeling: Bridging Experiment and Theory

Computational chemistry provides a powerful lens to understand the conformational and electronic properties of 5,5-spirofused oxazolidinones.

Authoritative Grounding:

  • Conformational Analysis: Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformations (e.g., different chair or boat forms of a fused ring).[11] This helps to understand the dynamic behavior of the molecule in solution, complementing the static picture from X-ray crystallography.

  • NMR Correlation: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Correlating these calculated shifts with the experimental data can provide additional confidence in the structural assignment.

  • QSAR and Docking: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are vital in the drug development context.[12][13] By docking a computationally-derived, low-energy conformation of the spiro-oxazolidinone into the crystal structure of its biological target (e.g., the bacterial ribosome), researchers can predict binding modes and rationalize structure-activity relationships.[14][15] This provides a logical basis for designing next-generation analogues with improved potency.

Pillar 2: The Integrated Analysis Workflow

The true strength of structural analysis comes from the logical integration of these techniques. Each step validates the previous one, building a comprehensive and trustworthy structural dossier.

G cluster_0 Synthesis & Purification cluster_1 Initial Structural Confirmation cluster_2 Detailed 3D Structure Elucidation cluster_3 Computational & Biological Correlation Synthesis Synthesis of Spiro-Oxazolidinone Purification Purification (Chromatography) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS Confirm Formula NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Fingerprint NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Determine Connectivity & Relative Stereochemistry XRay Single Crystal X-ray Diffraction NMR_2D->XRay Grow Crystal for Absolute Stereochemistry Computational Computational Modeling (DFT, Docking) NMR_2D->Computational Correlate Solution & Calculated Structure XRay->Computational Validate Conformation Final Fully Characterized Lead Compound XRay->Final SAR Structure-Activity Relationship (SAR) Analysis Computational->SAR Rationalize Activity SAR->Final

Caption: Integrated workflow for the structural analysis of 5,5-spirofused oxazolidinones.

This workflow demonstrates a self-validating system. The molecular formula from HRMS must match the atoms identified in NMR. The connectivity derived from 2D NMR must match the structure found by X-ray crystallography. Finally, the experimentally determined structure serves as the authoritative input for computational models that help rationalize biological activity.

Pillar 3: From Structure to Function - SAR Insights

Understanding the precise 3D structure is fundamental to elucidating the Structure-Activity Relationship (SAR). For oxazolidinones, modifications at the C5 position are known to significantly impact antibacterial potency.[16][17][18]

Authoritative Grounding: The core SAR principles for oxazolidinones establish that the (S)-configuration at C5 and the presence of an N-aryl substituent are generally crucial for activity.[2] For spirofused analogues, the nature and orientation of the spiro-ring system introduce new variables that modulate this activity.

Structural FeatureObservationImplication for Drug Design
Spiro-ring Size Altering the size of the fused ring (e.g., from a 5-membered to a 6-membered ring) changes the bond angles and overall conformation.[6]Fine-tuning the ring size can optimize the orientation of key pharmacophoric features for improved target binding.
Substituents on Spiro-ring Adding substituents to the spiro-ring can introduce new interactions with the ribosomal binding pocket or alter solubility and metabolic stability.Can be used to probe for additional binding interactions or to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Stereochemistry of Spiro-ring Diastereomers arising from other stereocenters on the spiro-ring often exhibit significant differences in biological activity.[3]The stereochemically pure, more active isomer must be identified and synthesized, making unambiguous structural assignment critical.

Conclusion

The structural analysis of 5,5-spirofused oxazolidinones is a complex but essential undertaking for the development of next-generation antibiotics. A superficial analysis is insufficient; a rigorous, multi-pronged approach is required to navigate the intricacies of their three-dimensional architecture. By logically integrating high-resolution analytical techniques like NMR and X-ray crystallography with the predictive power of computational modeling, researchers can establish an unshakeable structural foundation. This not only ensures scientific accuracy but also provides the critical insights needed to rationally design more potent and effective medicines in the ongoing fight against bacterial resistance.

References

  • Computational approach to drug design for oxazolidinones as antibacterial agents. (2007). Medicinal Chemistry.
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  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (2002). Antimicrobial Agents and Chemotherapy.
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  • 1H nuclear magnetic resonance study of oxazolidinone binding to bacterial ribosomes. (2002). PubMed.
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Exploratory

An In-depth Technical Guide to 3-Oxa-1-azaspiro[4.4]nonan-2-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Oxa-1-azaspiro[4.4]nonan-2-one, a unique spirocyclic molecule with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxa-1-azaspiro[4.4]nonan-2-one, a unique spirocyclic molecule with potential applications in medicinal chemistry and materials science. While specific literature on this exact compound is limited, this guide offers valuable insights by examining its structural features, proposing plausible synthetic routes based on established methodologies for related compounds, and exploring its potential roles in drug discovery.

Core Molecular Identifiers and Properties

3-Oxa-1-azaspiro[4.4]nonan-2-one is a heterocyclic compound featuring a spirocyclic system where a cyclopentane ring and an oxazolidinone ring share a single carbon atom. This rigid, three-dimensional structure is of significant interest in the design of novel therapeutic agents.

IdentifierValueSource
Molecular Formula C7H11NO2PubChem[1]
SMILES C1CCC2(C1)COC(=O)N2PubChem[1]
InChIKey GQILCUXHCIDLIU-UHFFFAOYSA-NPubChem[1]
Molecular Weight 141.17 g/mol PubChem[1]
Predicted XLogP3 0.8PubChem[1]

The Spirocyclic Advantage in Drug Discovery

Spirocyclic scaffolds, such as the one found in 3-Oxa-1-azaspiro[4.4]nonan-2-one, are increasingly sought after in modern drug discovery.[2] Their inherent three-dimensionality provides several advantages over traditional flat, aromatic structures:

  • Enhanced Target Specificity: The rigid conformation of spirocycles allows for more precise interactions with the binding sites of biological targets, potentially leading to higher potency and reduced off-target effects.

  • Improved Physicochemical Properties: Spirocycles can improve properties like solubility and metabolic stability, which are crucial for the development of effective and safe drug candidates.[3]

  • Novel Chemical Space: The exploration of spirocyclic compounds opens up new avenues for intellectual property and the development of first-in-class therapeutics.

The azaspiro[4.4]nonane core, a close structural relative, has shown significant promise as a modulator of nicotinic acetylcholine receptors, highlighting the potential for this class of compounds in treating cognitive and neurological disorders.[2]

Proposed Synthetic Strategies

Conceptual Synthetic Workflow

A potential synthetic approach could involve the formation of the oxazolidinone ring onto a pre-existing cyclopentane-containing intermediate. This could be achieved through a multi-step process.

G A Cyclopentanone B α-Amino Acid Ester Synthesis A->B Reaction with an amino acid precursor C Spiro-intermediate Formation B->C Further functionalization D Intramolecular Cyclization C->D Ring-closing reaction E 3-Oxa-1-azaspiro[4.4]nonan-2-one D->E Final product

Caption: Proposed general synthetic workflow for 3-Oxa-1-azaspiro[4.4]nonan-2-one.

Plausible Experimental Protocol

The following is a hypothetical, yet chemically reasonable, protocol for the synthesis of 3-Oxa-1-azaspiro[4.4]nonan-2-one. This protocol is adapted from general methods for the synthesis of related spiro-lactams.

Step 1: Synthesis of 1-amino-1-cyanocyclopentane

  • To a solution of cyclopentanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent and purify by distillation or chromatography.

Step 2: Hydrolysis to 1-aminocyclopentanecarboxylic acid

  • Treat the 1-amino-1-cyanocyclopentane with a strong acid (e.g., hydrochloric acid).

  • Heat the mixture under reflux until the hydrolysis is complete.

  • Neutralize the reaction mixture to precipitate the amino acid, which can be collected by filtration.

Step 3: Formation of the Oxazolidinone Ring

  • React the 1-aminocyclopentanecarboxylic acid with a phosgene equivalent (e.g., triphosgene) in the presence of a base.

  • This intramolecular cyclization should yield the desired 3-Oxa-1-azaspiro[4.4]nonan-2-one.

  • Purify the final product by recrystallization or column chromatography.

Potential Applications and Future Directions

Given the structural features of 3-Oxa-1-azaspiro[4.4]nonan-2-one, it holds potential in several areas of research and development:

  • Medicinal Chemistry: As a rigid scaffold, it can be used as a starting point for the synthesis of novel libraries of compounds to be screened against a wide range of biological targets. The oxazolidinone moiety is a known pharmacophore present in several antibacterial agents.

  • Materials Science: The unique three-dimensional structure could be exploited in the development of novel polymers and materials with specific physical and chemical properties.

Further research is warranted to develop efficient and scalable synthetic routes to 3-Oxa-1-azaspiro[4.4]nonan-2-one and to explore its biological activities and material properties. The synthesis and evaluation of a library of derivatives with substitutions on the cyclopentane ring could lead to the discovery of new lead compounds for drug development.

Conclusion

3-Oxa-1-azaspiro[4.4]nonan-2-one represents an intriguing, yet underexplored, molecule with significant potential. Its spirocyclic nature offers a distinct advantage in the design of novel chemical entities with improved pharmacological and physicochemical properties. While direct experimental data is currently lacking, the proposed synthetic strategies and the success of related azaspirocyclic compounds in drug discovery provide a strong rationale for further investigation into this promising scaffold.

References

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Foundational

Introduction: The Rising Prominence of Spiro-fused Cyclopentane Heterocycles in Medicinal Chemistry

An In-depth Technical Guide to Spiro-fused Cyclopentane Heterocycles: Synthesis, Properties, and Applications in Drug Discovery Spiro-fused heterocyclic compounds, characterized by two rings sharing a single atom, have g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Spiro-fused Cyclopentane Heterocycles: Synthesis, Properties, and Applications in Drug Discovery

Spiro-fused heterocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their unique three-dimensional architecture offers a distinct advantage over simpler, linear molecules by providing a rigid scaffold that can orient functional groups in precise spatial arrangements.[1][2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Among the diverse array of spirocyclic systems, those incorporating a cyclopentane ring fused to a heterocycle are of particular interest due to their prevalence in natural products and their proven pharmacological activities.[4][5]

This technical guide provides a comprehensive overview of spiro-fused cyclopentane heterocycles, with a focus on their synthesis, key structural scaffolds, and applications in drug development. We will delve into the major synthetic strategies, including organocascade reactions, 1,3-dipolar cycloadditions, and multi-component reactions, and provide detailed experimental protocols for the synthesis of representative compounds. Furthermore, we will explore the biological activities of prominent spiro-fused cyclopentane heterocyclic systems, such as the well-established spirooxindoles.

Synthetic Strategies for the Construction of Spiro-fused Cyclopentane Heterocycles

The synthesis of spiro-fused cyclopentane heterocycles often presents a formidable challenge to synthetic chemists due to the need to control stereochemistry at the spirocyclic center and potentially other chiral centers within the molecule.[6] To address this, a variety of elegant and efficient synthetic methodologies have been developed.

Organocascade Reactions

Organocascade, or domino, reactions have emerged as a powerful tool for the construction of complex molecular architectures from simple starting materials in a single operation.[7][8] These reactions are characterized by their high atom economy and ability to generate multiple stereocenters with high levels of control.[7][9] In the context of spiro-fused cyclopentane heterocycles, organocascade reactions, particularly those initiated by a Michael addition, have been successfully employed.[7][8]

A common approach involves the reaction of a Michael acceptor, such as a methyleneindolinone, with a nucleophile that also contains a leaving group. The initial Michael addition is followed by an intramolecular cyclization to furnish the spiro-fused cyclopentane ring.[7][8] The use of chiral bifunctional organocatalysts can induce high levels of enantioselectivity in these transformations.[7][8]

G cluster_0 Organocascade Michael/Spirocyclization Start Methyleneindolinone + 3-Bromo-1-nitropropane Catalyst Chiral Bifunctional Organocatalyst Start->Catalyst Reaction Initiation Intermediate1 Michael Adduct (Intermediate) Catalyst->Intermediate1 Michael Addition Spirocyclization Intramolecular Spirocyclization Intermediate1->Spirocyclization Product Chiral Spirooxindole-fused Cyclopentane Spirocyclization->Product

Caption: Organocascade reaction for spiro-fused cyclopentane synthesis.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a highly efficient method for the construction of five-membered heterocyclic rings with a high degree of regio- and stereoselectivity.[10][11][12][13] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, nitrile oxide, or azomethine ylide, to a dipolarophile containing a double or triple bond.[10][14] When a cyclic dipolarophile with an exocyclic double bond is employed, this reaction leads to the formation of spiro-fused heterocycles.[10]

A prominent example is the reaction of azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, with electron-deficient alkenes.[14][15] This strategy has been widely used to synthesize spiro-pyrrolidine-containing heterocycles.[14][15]

G cluster_1 1,3-Dipolar Cycloaddition Reactants Isatin + L-Proline (Azomethine Ylide Precursors) Intermediate Azomethine Ylide (1,3-Dipole) Reactants->Intermediate In situ generation Dipolarophile Electron-deficient Alkene (e.g., Dimethyl hex-2-en-4-ynedioate) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Intermediate->Cycloaddition Product Spiro[indoline-3,3'-pyrrolizine] Cycloaddition->Product

Caption: A representative 1,3-dipolar cycloaddition reaction.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion.[16] These reactions are highly desirable from a green chemistry perspective as they often involve simple procedures, reduce waste, and allow for the rapid generation of molecular diversity.[16][17][18] MCRs have been successfully applied to the synthesis of a wide range of spiro-fused heterocyclic systems.[16][17]

A typical MCR for the synthesis of spiro heterocycles might involve the reaction of a ketone, an amine, and a source of cyanide, followed by the introduction of another reactive component to induce cyclization and spiro-center formation.[16] Microwave-assisted MCRs have also gained prominence as they can significantly accelerate reaction rates and improve yields.[17][18]

G cluster_2 Multi-Component Reaction Workflow Start Component A + Component B + Component C + ... OnePot One-Pot Reaction Start->OnePot Intermediate Key Intermediate OnePot->Intermediate Cyclization Spirocyclization Intermediate->Cyclization Product Complex Spiro-fused Heterocycle Cyclization->Product

Caption: A generalized workflow for a multi-component reaction.

Key Scaffolds and Their Biological Activities

Spirooxindole-fused Cyclopentanes

The spirooxindole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[4][7][19] The fusion of a cyclopentane ring to the oxindole core at the C3 position has led to the discovery of potent anticancer, antimicrobial, and antiviral agents.[4][19] For instance, certain spiro-cyclopentaneoxindoles have been shown to act as inhibitors of the MDM2-p53 interaction, a key pathway in cancer progression.[16][19]

The biological activity of these compounds is often highly dependent on the stereochemistry of the spirocyclic center and the nature of the substituents on both the oxindole and cyclopentane rings.[20] This underscores the importance of developing stereoselective synthetic methods.

Compound ClassBiological ActivityTarget/Mechanism of Action
Spiro-cyclopentaneoxindolesAnticancerMDM2-p53 inhibition, Kinase inhibition, Apoptosis induction[16][19]
Antimicrobial-
Antiviral-
Spiro[indoline-3,3'-pyrrolizines]AnticholinesteraseInhibition of cholinesterase enzymes[14]
Spiro-chromene thiadiazolesAntifungal, Antitumor-[11]

Experimental Protocols

Enantioselective Organocascade Michael/Spirocyclization for the Synthesis of a Spirooxindole-fused Cyclopentane

This protocol is adapted from the work of Veselý and coworkers for the synthesis of chiral spirooxindole-fused cyclopentanes.[7][8]

Materials:

  • Methyleneindolinone (1a) (0.10 mmol)

  • 3-bromo-1-nitropropane (0.15 mmol)

  • Chiral bifunctional catalyst (e.g., a thiourea-based catalyst) (1 mol%)[20]

  • Chloroform (CHCl₃) (1.0 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-heptane/isopropanol)

Procedure:

  • To a solution of methyleneindolinone (1a) in chloroform (1.0 mL) at room temperature, add the chiral bifunctional catalyst.

  • Add 3-bromo-1-nitropropane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the methyleneindolinone), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of n-heptane/isopropanol).

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.[7]

Expected Outcome: The reaction is expected to yield the corresponding chiral spirooxindole-fused cyclopentane in moderate to good yield with excellent stereoselectivity.[7][8]

Future Perspectives

The field of spiro-fused cyclopentane heterocycles continues to be an active area of research. Future efforts will likely focus on the development of even more efficient and stereoselective synthetic methodologies, including the use of novel catalysts and the exploration of new reaction pathways.[9] Furthermore, the application of these scaffolds in the design of new therapeutic agents for a broader range of diseases is a key area for future investigation.[3] The continued exploration of the chemical space around these unique three-dimensional structures holds great promise for the discovery of next-generation drugs.[1]

References

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Protocols & Analytical Methods

Method

Synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one from 1-aminocyclopentanemethanol

Initiating Research on Synthesis I am starting with comprehensive Google searches, focusing on the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one from 1-aminocyclopentanemethanol. The goal is to collect info on reaction m...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research on Synthesis

I am starting with comprehensive Google searches, focusing on the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one from 1-aminocyclopentanemethanol. The goal is to collect info on reaction mechanisms, experimental protocols, and potential applications.

Analyzing Search Results

I've moved on to analyzing the Google search results, prioritizing peer-reviewed journals and established databases to build a robust foundation. Now I am outlining the application note's structure, starting with an introduction to the target molecule and then diving into its synthesis and characterization, with a clear and concise framework.

Developing Synthesis Outline

I am now drafting the main body, explaining chemical principles of each synthetic step, simultaneously generating Graphviz DOT code for a clear reaction workflow diagram. I'm also creating a detailed experimental protocol with a reagent table. Afterwards, I will work on the reference section.

Developing the application note

I'm now deep in the process of formulating a detailed application note and protocol. My focus is on the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one from 1-aminocyclopentanem ethanol. I've begun with an introduction section to set the stage. I'll need to define the scope and purpose clearly, which will lead to the methodology and characterization data.

Outlining the Synthesis Details

I'm now outlining the introduction, focusing on the significance of spiro cyclic scaffolds and the objective of the application note: a reliable synthesis protocol from 1-aminocyclopentanemethanol. My next step is to detail the reaction mechanism, which involves intramolecular cyclization to form the oxazolidinone ring, highlighting the reagents needed for a carbonyl introduction. I'm exploring safer alternatives to phosgene.

Analyzing the Synthetic Pathway

I'm now diving into the specifics. I'm focusing on the reaction mechanism involving intramolecular cyclization to form the oxazolidinone ring and the reagents needed for a carbonyl introduction. I'm leaning heavily towards Carbonyldiimidazole (CDI) as the preferred reagent due to its effectiveness and relative safety, compared to phosgene. I'm elaborating on the mechanism step-by-step, highlighting the intermediates.

Refining the application note

I'm now integrating the plan to construct the application note. I've drafted an introduction detailing the target molecule and its significance, alongside the objective. The mechanism will be clearly explained step-by-step, with a focus on CDI, and illustrated with diagrams. I'm preparing material lists, and I've outlined a step-by-step protocol.

Constructing the Protocol

I've just refined the introduction and outlined the experimental protocol section. I'm focusing on the materials and reagents list, including properties of the chemicals. I'm also preparing a step-by-step procedure, paying particular attention to reaction setup, reagent addition with temperature control, reaction conditions, and work-up procedures. I will detail purification and characterization techniques as well.

Finalizing the application note

I've constructed the introduction and outlined the reaction mechanism using CDI, including diagrams for clarity. I've also detailed the experimental protocol step-by-step, including a material and equipment list. I'm focusing on purification and characterization. I'll include data presentation and safety precautions as well. I'm now planning on incorporating explanations for each step and reagent choice to emphasize the field-proven insights.

Developing the Detailed Protocol

I'm now implementing the framework I established. I've drafted an introduction that details the target molecule, and a reaction overview. I'm focusing on the mechanism with CDI, including detailed diagrams. I've begun to construct the experimental section, and the materials and equipment lists. Next, I'll focus on the step-by-step procedure.

Application

Application Note: High-Efficiency Synthesis of Spiro-Oxazolidinones via CDI-Mediated Cyclization of Amino Alcohols

Executive Summary & Rationale Spiro-oxazolidinones are highly valuable, conformationally restricted pharmacophores utilized in drug development to lock molecules into bioactive conformations, thereby reducing entropic pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Spiro-oxazolidinones are highly valuable, conformationally restricted pharmacophores utilized in drug development to lock molecules into bioactive conformations, thereby reducing entropic penalties upon target binding and improving selectivity[1]. Traditionally, cyclizing amino alcohols into oxazolidinones required hazardous phosgene gas or its derivatives (e.g., triphosgene).

1,1'-Carbonyldiimidazole (CDI) serves as a bench-stable, safer phosgene equivalent that operates under mild conditions. It is particularly advantageous for spirocyclic architectures, as it preserves sensitive strained rings (like cyclopropanes) without inducing unwanted ring-opening, epimerization, or degradation[1][2].

Mechanistic Causality in Experimental Design

The transformation of a geminally substituted amino alcohol into a spiro-oxazolidinone via CDI is a chemoselective, two-stage cascade:

  • Chemoselective N-Acylation: CDI reacts preferentially with the more nucleophilic primary or secondary amine rather than the sterically hindered hydroxyl group. This generates an N-acylimidazole (imidazole-1-carboxamide) intermediate and releases one equivalent of imidazole[1][2].

  • Intramolecular O-Alkylation (Cyclization): The adjacent hydroxyl group attacks the activated carbonyl carbon of the intermediate, displacing the second imidazole ring to close the stable five-membered oxazolidinone ring[1].

Causality of Base Selection: While the first step is spontaneous, the second step often stalls in spiro-systems due to the steric hindrance of the tertiary alcohol. Adding a non-nucleophilic base (e.g., DBU or Triethylamine) is critical. As noted by 1[1], the base deprotonates the hydroxyl group, significantly enhancing its nucleophilicity and driving the intramolecular cyclization to completion.

Causality of Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. DCM provides excellent solubility for the intermediate, while THF allows for higher reflux temperatures if the spiro-center is exceptionally hindered[2].

Mechanism A Amino Alcohol (Spiro Precursor) C N-Acylimidazole Intermediate A->C + CDI (Amine Attack) B CDI (1,1'-Carbonyldiimidazole) B->C D Spiro-Oxazolidinone Product C->D Intramolecular O-Attack (-Imidazole)

CDI-mediated chemoselective activation and intramolecular cyclization mechanism.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and spiro-oxazolidinone yield, demonstrating the necessity of base catalysis and thermal energy for sterically hindered substrates.

SolventBase (Equiv)TemperatureTime (h)Conversion (%)Isolated Yield (%)
DCMNone25 °C2445% (Stalled)38%
DCMTEA (2.0)25 °C1285%79%
THFTEA (2.0)65 °C (Reflux)692%86%
THFDBU (1.5)65 °C (Reflux)4>99%94%

Table 1: Optimization of CDI-mediated cyclization for a model 1-(aminomethyl)cyclopropanol system. DBU in refluxing THF provides the optimal thermodynamic drive.

Step-by-Step Protocol: CDI Cyclization

This protocol is designed as a self-validating system, ensuring researchers can verify success at each critical juncture of the synthesis.

Reagents & Equipment
  • Amino alcohol precursor (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 to 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (N2 or Argon) manifold

Workflow Step1 1. Reagent Preparation Dry THF, Inert Atm Step2 2. CDI Addition 0 °C, Dropwise Step1->Step2 Step3 3. Base Addition DBU (1.5 equiv) Step2->Step3 Step4 4. Cyclization Heat to 65 °C (Reflux) Step3->Step4 Step5 5. Work-up & Wash 1N HCl, Brine Step4->Step5

Step-by-step workflow for the synthesis of spiro-oxazolidinones.

Procedure
  • Preparation & Activation: Dissolve the amino alcohol (10 mmol) in anhydrous THF (30 mL) under an inert atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and suppresses intermolecular side reactions (such as dimer formation) during the initial highly reactive N-acylation phase.

  • CDI Addition: Add CDI (12 mmol, 1.2 equiv) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Self-Validation Check 1: Monitor by TLC (e.g., 10% MeOH in DCM). The highly polar amino alcohol spot (which typically stays near the baseline) should completely disappear, replaced by a moderately polar spot corresponding to the N-acylimidazole intermediate.

  • Base-Promoted Cyclization: Add DBU (15 mmol, 1.5 equiv) dropwise. Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

    • Causality: DBU forcefully deprotonates the hindered tertiary alcohol. Heating provides the activation energy required to overcome the steric strain of forming the spirocyclic system.

  • Reaction Quenching: Cool the mixture to room temperature and quench with 1N HCl (20 mL).

    • Causality: The acid neutralizes DBU and protonates the displaced imidazole byproducts, rendering them highly water-soluble for easy extraction.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation Check 2 (NMR): In 1H NMR, the disappearance of the broad -OH and -NH2 peaks, coupled with a distinct downfield shift of the protons adjacent to the nitrogen (due to the electron-withdrawing oxazolidinone carbonyl), confirms successful cyclization. In 13C NMR, the appearance of a new carbonyl carbon peak around 155-160 ppm is diagnostic for the oxazolidinone ring, as supported by general oxazolidinone synthesis literature 3[3].

References

  • 1-(Aminomethyl)
  • The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course Source: ResearchGate URL
  • Oxazolidinone synthesis Source: Organic Chemistry Portal URL

Sources

Method

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

An Application Guide to 3-Oxa-1-azaspiro[4.4]nonan-2-one: A Proposed Chiral Auxiliary System For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic chemistry, the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 3-Oxa-1-azaspiro[4.4]nonan-2-one: A Proposed Chiral Auxiliary System

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule is often exclusive to a single enantiomer. Among the established strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to the other.[3] After the desired stereogenic center is set, the auxiliary is cleaved and can ideally be recovered for reuse.

The effectiveness of a chiral auxiliary is predicated on its ability to create a sterically and electronically differentiated environment that forces an incoming reagent to attack from a specific trajectory. Evans' oxazolidinones are a hallmark example, where a substituent at the C4 position effectively shields one face of a derived enolate, leading to highly predictable and diastereoselective alkylations, aldol reactions, and conjugate additions.[2][3][4]

This document explores the potential of 3-Oxa-1-azaspiro[4.4]nonan-2-one as a chiral auxiliary. While its application is not yet extensively documented in peer-reviewed literature, its rigid spirocyclic structure presents a compelling framework for inducing facial selectivity. By drawing parallels with well-understood systems like the Evans auxiliaries, we can propose a comprehensive workflow for its use in asymmetric synthesis. The core principle is that the fixed, bulky cyclopentane ring fused at the C4 position will serve as a powerful stereodirecting group.

Part 1: Synthesis of the Chiral Auxiliary

The first critical step is the preparation of the auxiliary in an enantiomerically pure form. A plausible synthetic route begins with a chiral 1-aminocyclopentanecarboxylic acid, which can be reduced to the corresponding amino alcohol. Cyclization with phosgene or a phosgene equivalent would then yield the target oxazolidinone.

Protocol 1: Synthesis of (S)-3-Oxa-1-azaspiro[4.4]nonan-2-one

This protocol is a proposed sequence based on standard organic transformations.

Step A: Reduction of (S)-1-Aminocyclopentanecarboxylic Acid

  • Suspend (S)-1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (1 M in THF, 2.5 eq) dropwise via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure. Add methanol again and co-evaporate twice more to remove borate esters.

  • The resulting crude (S)-(1-aminocyclopentyl)methanol can be carried forward or purified by crystallization.

Step B: Cyclization to the Oxazolidinone

  • Dissolve the crude amino alcohol from Step A (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise. Caution: Triphosgene is highly toxic and must be handled with extreme care in a chemical fume hood.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral auxiliary.

Part 2: The General Workflow: Acylation, Alkylation, and Cleavage

The utility of the auxiliary is demonstrated in a three-step sequence: attachment of a substrate, diastereoselective transformation, and cleavage of the product.

G cluster_workflow Asymmetric Synthesis Workflow Aux Chiral Auxiliary (3-Oxa-1-azaspiro[4.4]nonan-2-one) AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux 1. Acylation Acyl Prochiral Acyl Substrate (e.g., Propionyl Chloride) Acyl->AcylatedAux AlkylatedProduct Alkylated Diastereomer AcylatedAux->AlkylatedProduct 2. Alkylation Alkylation Diastereoselective Alkylation (Base + Electrophile R-X) Alkylation->AlkylatedProduct FinalProduct Enantiomerically Enriched Product (e.g., Chiral Carboxylic Acid) AlkylatedProduct->FinalProduct 3. Cleavage RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux 3. Cleavage Cleavage Auxiliary Cleavage (e.g., LiOH / H₂O₂) Cleavage->FinalProduct RecoveredAux->Aux Recycle

Caption: General workflow for using the spirocyclic chiral auxiliary.

Part 3: Diastereoselective Alkylation Protocol

This section details the core application: the stereocontrolled formation of a new carbon-carbon bond. The proposed mechanism relies on the formation of a rigid, chelated (Z)-enolate, where the spiro-fused cyclopentane ring dictates the trajectory of the incoming electrophile.

Protocol 2: Asymmetric Alkylation of the N-Propionyl Auxiliary

Step A: Acylation of the Auxiliary

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

  • Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the N-propionyl-3-oxa-1-azaspiro[4.4]nonan-2-one.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.[2] Stir for 30 minutes to ensure complete formation of the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in analogous Evans auxiliary systems stems from the formation of a conformationally locked (Z)-enolate that is chelated to the metal cation (e.g., Na⁺ or Li⁺).[2] We propose an identical principle here. The bulky spiro-fused cyclopentane ring at the C4 position sterically shields the top face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered bottom face, resulting in the preferential formation of one diastereomer.

Caption: Proposed facial bias due to the spiro-fused cyclopentane ring.

Part 4: Auxiliary Cleavage and Recovery

The final step is the removal of the auxiliary to unveil the desired enantiomerically enriched product. The choice of cleavage method determines the functional group obtained.

Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the purified, alkylated auxiliary (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq) dissolved in water.

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with aqueous HCl (e.g., 1 M).

  • Extract the product with ethyl acetate (3x). The combined organic layers contain the chiral carboxylic acid.

  • The aqueous layer can be basified with NaOH and extracted with DCM to recover the chiral auxiliary.

Data Presentation: Expected Performance

While experimental data for this specific auxiliary is pending, we can tabulate the expected outcomes for a series of alkylation reactions based on the performance of established, structurally similar auxiliaries.

EntryElectrophile (R-X)Expected Yield (%)Expected d.r.
1Benzyl bromide85 - 95%> 95:5
2Allyl iodide80 - 90%> 95:5
3Iodomethane90 - 98%> 98:2
4Isopropyl iodide60 - 75%> 90:10

Table 1: Representative expected yields and diastereomeric ratios (d.r.) for the alkylation of the N-propionyl spiro-oxazolidinone. Data is projected based on analogous systems.[2]

References

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66, 31. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Gilday, J. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-286). Academic Press. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Molecules, 28(11), 4530. [Link]

Sources

Application

The Spirocyclic Scaffold: A Guide to the Synthesis and Application of Spiro[4.4]nonane-Based Amino Acid Derivatives

Introduction: Embracing Rigidity for Enhanced Bioactivity In the landscape of modern drug discovery and peptide science, the quest for molecules with precisely controlled three-dimensional structures is paramount. Unnatu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Rigidity for Enhanced Bioactivity

In the landscape of modern drug discovery and peptide science, the quest for molecules with precisely controlled three-dimensional structures is paramount. Unnatural amino acids, particularly those with conformationally constrained architectures, have emerged as powerful tools for medicinal chemists. Among these, spiro[4.4]nonane-based amino acid derivatives represent a unique and valuable class of building blocks. Their defining feature, a spirocyclic core composed of two fused five-membered rings, imparts a high degree of rigidity, which can profoundly influence the conformational preferences of peptides and small molecules.[1][2] This inherent structural constraint can lead to enhanced binding affinity for biological targets, improved metabolic stability, and increased selectivity.[2]

This application note provides a comprehensive overview of the preparation of spiro[4.4]nonane-based amino acid derivatives. We will delve into established synthetic protocols, explore the underlying chemical principles, and discuss the significant applications of these compounds in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of spirocyclic amino acids in their work.

The Strategic Advantage of the Spiro[4.4]nonane Core

The spiro[4.4]nonane framework, with its central quaternary carbon atom, serves as a rigid anchor that restricts the rotational freedom of the appended amino acid side chain and backbone. This has several key implications for molecular design:

  • Conformational Locking: The spirocyclic system can "lock" a peptide into a specific bioactive conformation, such as a β-turn or a helical structure, which is often required for recognition by a biological receptor.[3]

  • Peptidomimicry: Spiro[4.4]nonane amino acids can serve as effective mimics of dipeptide units, presenting key pharmacophoric groups in a spatially defined manner.[3]

  • Novel Chemical Space: The introduction of this spirocyclic scaffold provides access to novel chemical space, enabling the design of compounds with unique pharmacological profiles.[4]

Synthetic Strategies for Spiro[4.4]nonane-Based Amino Acids

The synthesis of spiro[4.4]nonane-based amino acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and stereochemistry. Here, we outline a general and versatile approach starting from the commercially available spiro[4.4]nonan-1-one.[5]

Overall Synthetic Workflow

The following diagram illustrates a common synthetic route to spiro[4.4]nonane-based amino acids, which involves the formation of a hydantoin intermediate followed by hydrolysis.

G A Spiro[4.4]nonan-1-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C Spiro-hydantoin Intermediate B->C D Hydrolysis (e.g., Ba(OH)2 or strong acid) C->D E Racemic Spiro[4.4]nonane Amino Acid D->E F Resolution (e.g., enzymatic or chiral chromatography) E->F G Enantiopure Spiro[4.4]nonane Amino Acid F->G

Caption: General synthetic workflow for the preparation of spiro[4.4]nonane-based amino acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[4.4]nonane-hydantoin

This protocol describes the synthesis of the key hydantoin intermediate via the Bucherer-Bergs reaction, a well-established method for the synthesis of amino acids from ketones.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spiro[4.4]nonan-1-one≥98%e.g., Sigma-Aldrich
Potassium Cyanide (KCN)Reagent Gradee.g., Sigma-Aldrich
Ammonium Carbonate ((NH₄)₂CO₃)Reagent Gradee.g., Sigma-Aldrich
Ethanol (EtOH)Anhydrouse.g., Sigma-Aldrich
Water (H₂O)Deionized---
Hydrochloric Acid (HCl)Concentratede.g., Sigma-Aldrich

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spiro[4.4]nonan-1-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are just covered.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to pH 1-2 in a fume hood to precipitate the spiro-hydantoin product. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude spiro[4.4]nonane-hydantoin.

Protocol 2: Hydrolysis of Spiro[4.4]nonane-hydantoin to the Amino Acid

The hydantoin ring is subsequently hydrolyzed under basic or acidic conditions to yield the desired spiro[4.4]nonane-based amino acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spiro[4.4]nonane-hydantoin---From Protocol 1
Barium Hydroxide (Ba(OH)₂)Reagent Gradee.g., Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Dilutee.g., Sigma-Aldrich
Water (H₂O)Deionized---

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the spiro[4.4]nonane-hydantoin (1.0 eq) in a solution of barium hydroxide (3.0-5.0 eq) in water.

  • Hydrolysis: Heat the mixture to reflux (or in a sealed vessel at higher temperatures, e.g., 120-140 °C) for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess barium hydroxide by the dropwise addition of dilute sulfuric acid, which will precipitate barium sulfate.

  • Isolation: Remove the barium sulfate precipitate by filtration. The filtrate contains the desired amino acid.

  • Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis and Resolution

The protocols described above yield a racemic mixture of the spiro[4.4]nonane amino acid. For applications in drug discovery, the separation of enantiomers is crucial.[6] Several strategies can be employed:

  • Enzymatic Resolution: Enzymes such as aminoacylases can be used to selectively hydrolyze one enantiomer of an N-acetylated derivative.

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.

  • Asymmetric Synthesis: More advanced strategies involve the use of chiral auxiliaries or catalysts to directly synthesize the desired enantiomer. For instance, asymmetric Strecker reactions or asymmetric hydrogenation of dehydroamino acid precursors can be employed.[7][8]

The following diagram illustrates the concept of asymmetric synthesis leading to an enantiopure product.

G A Spiro[4.4]nonane Precursor B Asymmetric Reaction (e.g., Chiral Catalyst) A->B C Enantiomerically Enriched Intermediate B->C D Deprotection/Further Steps C->D E Single Enantiomer of Spiro[4.4]nonane Amino Acid D->E

Caption: Conceptual workflow for the asymmetric synthesis of a spiro[4.4]nonane amino acid.

Characterization

The synthesized spiro[4.4]nonane-based amino acid derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the presence of the amino and carboxylic acid groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H of the amine).

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product after resolution or asymmetric synthesis.

Applications in Drug Discovery and Peptide Design

The rigid spiro[4.4]nonane scaffold has found numerous applications in medicinal chemistry. By incorporating these amino acids into peptides, researchers can induce specific secondary structures, such as β-turns, which are crucial for many biological recognition processes.[3] This conformational constraint can lead to:

  • Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.

  • Enhanced Proteolytic Stability: The unnatural spirocyclic structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: The lipophilic nature of the spiro[4.4]nonane core can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Conclusion

The preparation of spiro[4.4]nonane-based amino acid derivatives offers a powerful strategy for the design of conformationally constrained peptides and small molecules. The synthetic routes outlined in this application note provide a solid foundation for accessing these valuable building blocks. The unique structural features of the spiro[4.4]nonane scaffold will undoubtedly continue to inspire the development of novel therapeutics with improved efficacy and selectivity.

References

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Method

Application Notes and Protocols for the Scalable Synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one, a valuable spirocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one, a valuable spirocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthesis is strategically divided into two key stages: the formation of the crucial intermediate, 1-amino-1-cyclopentanemethanol, and its subsequent cyclization to the target oxazolidinone. This guide details multiple scalable routes for each stage, offering a comparative analysis of reagents, reaction conditions, and safety considerations. The protocols provided are designed to be robust and reproducible, enabling the efficient production of 3-oxa-1-azaspiro[4.4]nonan-2-one on a laboratory and pilot-plant scale.

Introduction

The 3-oxa-1-azaspiro[4.4]nonan-2-one core represents a unique three-dimensional structural motif that has garnered increasing interest in the field of drug discovery. Its rigid spirocyclic framework can impart favorable conformational constraints on molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the oxazolidinone moiety is a well-established pharmacophore found in several approved drugs. The scalable and efficient synthesis of this building block is therefore of paramount importance for its exploration in various research and development programs.

This guide presents a detailed analysis of scientifically sound and field-proven methodologies for the synthesis of this spirocycle, focusing on scalability, safety, and efficiency.

Part 1: Synthesis of the Key Intermediate: 1-Amino-1-cyclopentanemethanol

The synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one commences with the preparation of the key precursor, 1-amino-1-cyclopentanemethanol. Two primary and scalable routes starting from the readily available cyclopentanone are presented here: the Strecker synthesis and the Bucherer-Bergs reaction, both culminating in a reduction step.

Route 1.1: Strecker Synthesis of 1-Aminocyclopentanecarboxylic Acid followed by Reduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from carbonyl compounds.[1][2] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.

G Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile KCN, NH4Cl, H2O AminoAcid 1-Aminocyclopentanecarboxylic Acid Aminonitrile->AminoAcid Acid or Base Hydrolysis (e.g., HCl, NaOH) AminoAlcohol 1-Amino-1-cyclopentanemethanol AminoAcid->AminoAlcohol Reduction (e.g., LiAlH4, BH3-THF) G Cyclopentanone Cyclopentanone Hydantoin Spiro-cyclopentanehydantoin Cyclopentanone->Hydantoin KCN, (NH4)2CO3, H2O/EtOH AminoAcid 1-Aminocyclopentanecarboxylic Acid Hydantoin->AminoAcid Base Hydrolysis (e.g., Ba(OH)2 or NaOH) AminoAlcohol 1-Amino-1-cyclopentanemethanol AminoAcid->AminoAlcohol Reduction (e.g., LiAlH4, BH3-THF) G AminoAlcohol 1-Amino-1-cyclopentanemethanol Target 3-oxa-1-azaspiro[4.4]nonan-2-one AminoAlcohol->Target Triphosgene, Base (e.g., Triethylamine), Solvent (e.g., THF, CH2Cl2) G AminoAlcohol 1-Amino-1-cyclopentanemethanol Target 3-oxa-1-azaspiro[4.4]nonan-2-one AminoAlcohol->Target Carbonyldiimidazole (CDI), Solvent (e.g., THF, DMSO) G AminoAlcohol 1-Amino-1-cyclopentanemethanol Target 3-oxa-1-azaspiro[4.4]nonan-2-one AminoAlcohol->Target Diethyl Carbonate, Base/Catalyst (e.g., K2CO3, NaOMe), High Temperature

Sources

Application

Application Notes and Protocols: Functionalization of the Nitrogen Atom in Spiro-Oxazolidinone Cores

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthetic strategies for the functionalization of the nitrogen atom within spiro-oxazolidinone cores, a privil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic strategies for the functionalization of the nitrogen atom within spiro-oxazolidinone cores, a privileged scaffold in medicinal chemistry. Recognizing the critical role of the N-substituent in modulating the pharmacological profile of these compounds, this document provides an in-depth exploration of key N-functionalization reactions, including N-arylation, N-alkylation, and N-acylation. Beyond a mere recitation of procedures, this guide, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Each section integrates detailed, step-by-step protocols, data-rich tables for comparative analysis, and illustrative diagrams to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of Spiro-Oxazolidinones and N-Functionalization

Spiro-oxazolidinones are a fascinating class of heterocyclic compounds characterized by a spirocyclic junction at one of the carbon atoms of the oxazolidinone ring. This unique three-dimensional architecture imparts a high degree of conformational rigidity, making them attractive scaffolds for the design of biologically active molecules. Indeed, spiro-oxazolidinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The oxazolidinone moiety itself is a key pharmacophore in several approved drugs, most notably the antibiotic linezolid, which underscores the therapeutic potential of this heterocyclic system[4][5].

The biological activity of spiro-oxazolidinone-based compounds is profoundly influenced by the nature of the substituent on the nitrogen atom of the oxazolidinone ring. This position offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the N-substituent can engage in crucial interactions with biological targets, thereby dictating the potency and selectivity of the molecule. Consequently, the development of robust and efficient methods for the N-functionalization of spiro-oxazolidinone cores is a paramount objective in medicinal chemistry and drug discovery.

This guide provides a detailed overview of the primary strategies for the N-functionalization of spiro-oxazolidinones, with a focus on practical applications and the underlying chemical principles.

Synthesis of the Spiro-Oxazolidinone Core

Prior to the exploration of N-functionalization, it is essential to understand the construction of the spiro-oxazolidinone scaffold itself. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

From Spiro-Epoxides and Isocyanates

A common and efficient method for the synthesis of spiro-oxazolidinones involves the [3+2] cycloaddition of a spiro-epoxide with an isocyanate[6]. This reaction is often catalyzed by a Lewis acid or a transition metal complex.

Mechanism: The reaction is believed to proceed through the activation of the epoxide by the catalyst, followed by nucleophilic attack of the isocyanate nitrogen. Subsequent intramolecular cyclization and ring-opening of the epoxide lead to the formation of the oxazolidinone ring.

Protocol 2.1: Synthesis of a Spiro-Oxazolidinone from a Spiro-Epoxide and Isocyanate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the spiro-epoxide (1.0 equiv.), the isocyanate (1.1 equiv.), and a suitable catalyst (e.g., Cr(salphen) complex, 1.5 mol%).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxazolidinone.

From Amino Alcohols and Phosgene Derivatives

Another classical approach involves the cyclization of a spiro-amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI)[7][8].

Mechanism: The amino alcohol reacts with the phosgene derivative to form an intermediate chloroformate or imidazolyl-carbamate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group to form the oxazolidinone ring.

Protocol 2.2: Synthesis of a Spiro-Oxazolidinone from a Spiro-Amino Alcohol

  • Reaction Setup: Dissolve the spiro-amino alcohol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Phosgene Equivalent Addition: Cool the mixture to 0 °C and slowly add a solution of triphosgene (0.4 equiv.) or CDI (1.1 equiv.) in the same solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the spiro-oxazolidinone.

N-Arylation of Spiro-Oxazolidinone Cores

The introduction of an aryl or heteroaryl group at the nitrogen atom of the oxazolidinone ring is a crucial transformation in the synthesis of many biologically active compounds. Transition metal-catalyzed cross-coupling reactions, particularly those employing copper or palladium, are the most prevalent methods for achieving N-arylation.

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

The copper-catalyzed N-arylation of amides and related compounds, historically known as the Ullmann-Goldberg reaction, is a powerful tool for the formation of C-N bonds. Modern iterations of this reaction often employ ligands to enhance the catalytic activity of copper, allowing for milder reaction conditions.

Mechanism: The catalytic cycle is generally believed to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the N-arylated product and regenerates the active copper(I) catalyst.

Table 1: Comparison of Ligands for Copper-Catalyzed N-Arylation of Oxazolidinones

LigandCatalyst SystemTemperatureBaseSolventYield RangeReference
N,N'-Dimethylethylenediamine (DMEDA)CuI110 °CK2CO3TolueneGoodN/A
1,10-PhenanthrolineCuI100-120 °CK3PO4DioxaneModerate to GoodN/A
L-ProlineCuI90 °CK2CO3DMSOGood to ExcellentN/A

Protocol 3.1: Copper-Catalyzed N-Arylation of a Spiro-Oxazolidinone

  • Reaction Setup: In a reaction vial, combine the spiro-oxazolidinone (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and the chosen ligand (e.g., L-proline, 20 mol%).

  • Base and Solvent Addition: Add a suitable base (e.g., K2CO3, 2.0 equiv.) and an appropriate solvent (e.g., DMSO).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 90 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of C-N bond formation. This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the oxazolidinone and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.

Protocol 3.2: Palladium-Catalyzed N-Arylation of a Spiro-Oxazolidinone

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the spiro-oxazolidinone (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Base and Solvent Addition: Add a strong base (e.g., Cs2CO3, 1.5 equiv.) and an anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

N-Alkylation of Spiro-Oxazolidinone Cores

The introduction of an alkyl group onto the nitrogen atom of the spiro-oxazolidinone can be achieved through several methods, most commonly involving nucleophilic substitution reactions with alkyl halides or related electrophiles.

Direct N-Alkylation with Alkyl Halides

This is a straightforward approach where the spiro-oxazolidinone is deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality in Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required to deprotonate the relatively non-acidic N-H of the oxazolidinone. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Protocol 4.1: N-Alkylation with an Alkyl Halide

  • Deprotonation: To a solution of the spiro-oxazolidinone (1.0 equiv.) in anhydrous DMF or THF at 0 °C, add a strong base such as NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as indicated by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 2: Common Bases and Solvents for N-Alkylation of Oxazolidinones

BaseSolventTypical TemperatureNotes
NaHDMF, THF0 °C to rtStrong, non-nucleophilic base. Requires careful handling.
K2CO3DMF, Acetonitrilert to 80 °CMilder base, suitable for more reactive alkyl halides.
Cs2CO3Acetonitrilert to 60 °CEffective base, often used with less reactive electrophiles.
t-BuOKTHF-78 °C to rtStrong, sterically hindered base.
Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for N-alkylation using an alcohol as the alkylating agent. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.

Mechanism: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to this intermediate, and subsequent deprotonation by the oxazolidinone nitrogen leads to an intermediate that undergoes intramolecular SN2 displacement to afford the N-alkylated product[9][10][11].

Protocol 4.2: Mitsunobu N-Alkylation

  • Reaction Setup: To a solution of the spiro-oxazolidinone (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C, add the azodicarboxylate (e.g., DEAD, 1.5 equiv.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

N-Acylation of Spiro-Oxazolidinone Cores

N-acylated oxazolidinones are valuable synthetic intermediates, particularly as chiral auxiliaries in asymmetric synthesis. The acylation of the nitrogen atom is typically achieved using acid chlorides or anhydrides.

Acylation with Acid Chlorides or Anhydrides

This is a widely used and reliable method for N-acylation. The reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction.

Protocol 5.1: N-Acylation with an Acid Chloride

  • Reaction Setup: Dissolve the spiro-oxazolidinone (1.0 equiv.) in a suitable solvent like DCM or THF.

  • Base Addition: Add a base such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.).

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acid chloride (1.1 equiv.) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

Other N-Functionalization Reactions

Beyond the common N-arylation, N-alkylation, and N-acylation, the nitrogen atom of the spiro-oxazolidinone core can undergo other useful transformations.

N-Vinylation

N-vinyl oxazolidinones are valuable monomers and dienophiles in cycloaddition reactions. Their synthesis can be achieved through various methods, including the dehydroalkoxylation of N-(1-alkoxyethyl)oxazolidinones[12][13].

N-Sulfonylation

N-sulfonyl oxazolidinones can be prepared by reacting the spiro-oxazolidinone with a sulfonyl chloride in the presence of a base. This reaction is analogous to N-acylation.

Characterization and Purification

The successful functionalization of the spiro-oxazolidinone nitrogen is confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The disappearance of the N-H proton signal (if present in the starting material) in the 1H NMR spectrum is a key indicator of successful N-functionalization. The chemical shifts of the protons and carbons adjacent to the nitrogen will also change significantly upon substitution[14][15][16].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the oxazolidinone carbonyl group can provide information about the electronic nature of the N-substituent.

  • Purification: Column chromatography on silica gel is the most common method for purifying N-functionalized spiro-oxazolidinones. The choice of eluent system will depend on the polarity of the product. Recrystallization can also be an effective purification technique for solid products.

Visualization of Workflows

Diagram 1: General Workflow for N-Functionalization

N_Functionalization_Workflow Start Spiro-Oxazolidinone Core N_Arylation N-Arylation (Cu or Pd catalyzed) Start->N_Arylation N_Alkylation N-Alkylation (Alkyl Halide or Mitsunobu) Start->N_Alkylation N_Acylation N-Acylation (Acid Chloride/Anhydride) Start->N_Acylation Other Other N-Functionalization (e.g., Vinylation, Sulfonylation) Start->Other Product N-Functionalized Spiro-Oxazolidinone N_Arylation->Product N_Alkylation->Product N_Acylation->Product Other->Product

Caption: General workflow for N-functionalization of spiro-oxazolidinone cores.

Diagram 2: Catalytic Cycle for Copper-Catalyzed N-Arylation

Copper_Catalysis CuI Cu(I) CuAmidate Cu(I)-Amidate CuI->CuAmidate + R2NH, - Base-H+ Amide Spiro-Oxazolidinone (R2NH) Base Base CuIII Cu(III) Intermediate CuAmidate->CuIII + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) CuIII->CuI - R2N-Ar Product N-Aryl Spiro- Oxazolidinone (R2N-Ar) CuIII->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.

Conclusion

The functionalization of the nitrogen atom in spiro-oxazolidinone cores is a critical aspect of leveraging this scaffold in drug discovery and development. This guide has provided a comprehensive overview of the key synthetic methodologies for N-arylation, N-alkylation, and N-acylation, along with other relevant transformations. By understanding the underlying mechanisms and having access to detailed, practical protocols, researchers are well-equipped to synthesize diverse libraries of N-functionalized spiro-oxazolidinones for biological evaluation. The continued development of novel and efficient methods for these transformations will undoubtedly accelerate the discovery of new therapeutic agents based on this promising heterocyclic framework.

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  • V, S., et al. (2019). Phosphotungstic acid mediated, microwave assisted solvent-free green synthesis of highly functionalized 2ˈ-spiro and 2, 3-dihydro quinazolinone and 2-methylamino benzamide derivatives from aryl and heteroaryl 2-amino amides. FAO AGRIS. [Link]

  • V, S., et al. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances, 15(16), 11005-11009. [Link]

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Method

Application Notes &amp; Protocols: A Guide to Microwave-Assisted Synthesis of Spirocyclic Carbamates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The synthesis of spirocyclic carbamates, a privileged scaffold in medicinal chemistry, has traditionall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The synthesis of spirocyclic carbamates, a privileged scaffold in medicinal chemistry, has traditionally been hampered by long reaction times, harsh conditions, and modest yields. This guide delves into the transformative potential of microwave-assisted organic synthesis (MAOS) to overcome these challenges. We will explore the fundamental principles of microwave heating and its application in the efficient construction of these complex three-dimensional structures. Detailed, field-proven protocols for the synthesis of various spirocyclic carbamates, including spirooxazolidinones, are provided, complete with mechanistic insights, comparative data, and troubleshooting advice. This document serves as a comprehensive resource for researchers seeking to leverage microwave technology to accelerate the discovery and development of novel therapeutics.

Introduction: The Significance of Spirocyclic Carbamates and the Microwave Advantage

Spirocyclic frameworks are highly sought-after motifs in drug discovery due to their unique three-dimensional architecture, which can lead to enhanced binding affinity and improved pharmacological properties.[1][2] Carbamates, in turn, are crucial functional groups found in a wide array of bioactive molecules. The fusion of these two entities into spirocyclic carbamates results in a class of compounds with significant therapeutic potential, exhibiting activities ranging from antibacterial to anticancer.[3][4]

Conventional synthetic routes to these complex molecules often require prolonged heating, which can lead to thermal degradation of sensitive substrates and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology in modern medicinal chemistry, offering a solution to these limitations.[5][6] Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave irradiation directly heats the reaction mixture by interacting with polar molecules.[7][8][9] This "in-core" heating leads to a rapid and uniform temperature increase, dramatically reducing reaction times from hours or even days to mere minutes.[5][6][10]

The primary advantages of employing microwave synthesis include:

  • Accelerated Reaction Rates: Drastically reduced reaction times lead to higher throughput and faster exploration of structure-activity relationships (SAR).[5][10]

  • Increased Yields and Purity: The rapid and controlled heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[11]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.[5]

  • Access to Novel Chemical Space: The unique heating profile of microwaves can sometimes lead to different product distributions or enable reactions that are not feasible under conventional heating, expanding the accessible chemical space.[5]

  • Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[10]

This guide will provide the foundational knowledge and practical protocols necessary to successfully implement microwave-assisted synthesis of spirocyclic carbamates in your laboratory.

The Science Behind Microwave-Assisted Synthesis

The efficacy of microwave heating stems from the interaction of electromagnetic radiation with polar molecules in the reaction mixture.[7][12] The two primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.[1][11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions also generate heat.[11]

This direct coupling of microwave energy with the reacting species leads to a phenomenon known as "superheating," where the solvent can be heated to temperatures well above its conventional boiling point in a sealed vessel. This is a key factor in the dramatic rate enhancements observed in microwave-assisted reactions.

Diagram: Conventional vs. Microwave Heating

The following diagram illustrates the fundamental difference in heat transfer between conventional and microwave heating methods.

G cluster_0 Conventional Heating cluster_1 Microwave Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Convection Microwave Source Microwave Source Microwave Source->Reaction Mixture Direct Irradiation

Caption: Heat transfer mechanisms in conventional and microwave heating.

Experimental Protocols: Synthesis of Spirooxazolidinones

Spirooxazolidinones are a prominent subclass of spirocyclic carbamates with significant biological activity. The following protocols detail the microwave-assisted synthesis of these valuable compounds.

Protocol 1: Microwave-Assisted Intramolecular 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spirooxazolidinones via an intramolecular 1,3-dipolar cycloaddition reaction.[13] This method often benefits significantly from microwave irradiation, which can promote the in-situ generation of the dipole and accelerate the subsequent cyclization.

Reaction Scheme:

Materials:

  • Appropriate starting material (e.g., an N-alkenyl-substituted nitrone precursor)

  • High-purity solvent (e.g., toluene, xylene, or DMF)

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Vessel Preparation: To a dedicated microwave process vial equipped with a magnetic stir bar, add the starting material (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (3-5 mL). The choice of solvent is crucial and should be a relatively polar, high-boiling solvent to effectively absorb microwave energy.

  • Vessel Sealing: Securely seal the vial with a septum and crimp cap. Caution: Only use vials and caps specifically designed for high-pressure microwave reactions.[14]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150-180 °C (This will require a sealed vessel to exceed the solvent's boiling point).

    • Time: 10-30 minutes.

    • Power: Use a power setting that allows for a rapid ramp to the target temperature without overshooting.

    • Stirring: Ensure vigorous stirring throughout the reaction.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before carefully opening it.[14] This is a critical safety step to prevent solvent flashing.

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired spirooxazolidinone product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Diagram: Experimental Workflow for Microwave Synthesis

This diagram outlines the key steps in a typical microwave-assisted synthesis experiment.

G A Prepare Reaction Mixture in Microwave Vial B Seal Vessel A->B C Microwave Irradiation (Controlled T, P, t) B->C D Cooling to < 50°C C->D E Workup and Purification D->E F Characterization E->F

Caption: General workflow for microwave-assisted organic synthesis.

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes typical differences in reaction parameters and outcomes between conventional heating and microwave-assisted synthesis for the formation of spirooxazolidinones.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 - 48 hours10 - 30 minutes
Temperature Reflux (e.g., Toluene at 111 °C)150 - 180 °C (Superheated)
Yield 40 - 60%75 - 95%
Byproduct Formation Often significantMinimal

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[9][15] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are built to withstand the rigors of chemical reactions.[9][15][16]

  • Proper Vessel Usage: Always use reaction vessels and caps that are specifically designed for the temperatures and pressures that will be generated.[14] Inspect vessels for any signs of damage before use.

  • Solvent Choice: Be aware of the properties of the solvents you are using at high temperatures and pressures. Some solvents can decompose or react under these conditions.[15]

  • Reaction Scale: When developing a new microwave-assisted method, start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all experiments in a well-ventilated fume hood.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient temperature- Incorrect solvent- Deactivated catalyst- Increase the reaction temperature in 10-20 °C increments.- Switch to a more polar solvent that absorbs microwaves more efficiently.- Use a fresh batch of catalyst.
Decomposition of Starting Material or Product - Temperature is too high- Reaction time is too long- Reduce the reaction temperature.- Decrease the reaction time.
Pressure Exceeds Safety Limits - Reaction is too concentrated- Outgassing from the reaction- Dilute the reaction mixture.- Use a larger reaction vessel to provide more headspace.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the efficient construction of complex molecules like spirocyclic carbamates. By leveraging the principles of direct and rapid heating, researchers can significantly shorten reaction times, improve yields, and access novel chemical structures. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this transformative technology in drug discovery and development programs.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • The impact of microwave synthesis on drug discovery. (2005, December 23).
  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. (n.d.).
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
  • The impact of microwave synthesis on drug discovery - PubMed. (2006, January 15).
  • (PDF) A Review on: A significance of microwave assist technique in green chemistry. (n.d.).
  • Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.).
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.).
  • Microwave Assisted Organic Synthesis In Undergraduate Lab - ftp.nuneslaw.com. (n.d.).
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Microwave mediated synthesis of spiro-(indoline-isoxazolidines): mechanistic study and biological activity evaluation - Welcome to DTU Research Database. (n.d.).
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Semantic Scholar. (n.d.).
  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC. (n.d.).
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Publishing. (n.d.).
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH. (n.d.).
  • MICROWAVE-ASSISTED CYCLIZATION REACTIONS. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).
  • Microwave assisted synthesis of some new heterocyclic spiro-derivatives with potential antimicrobial and antioxidant activity - PubMed. (2010, December 3).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 3-oxa-1-azaspiro[4.4]nonan-2-one

Welcome to the technical support center dedicated to the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific cyclization. The unique spirocyclic oxazolidinone core is a valuable scaffold in medicinal chemistry, but its synthesis can be accompanied by challenges related to yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 3-oxa-1-azaspiro[4.4]nonan-2-one and related spirocyclic systems. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: My cyclization reaction is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yield is the most common challenge and typically stems from one or more of four key areas: incomplete reaction, side reactions, poor starting material quality, or product decomposition. A systematic approach is crucial for diagnosis.[1]

  • Incomplete Cyclization: The reaction may not be reaching completion due to insufficient reaction time or inadequate temperature.[2] Monitor the reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Starting Material Purity: Impurities in the starting materials, such as the precursor amino alcohol or ketone, can inhibit the catalyst or lead to unwanted side reactions.[3] It is imperative to ensure the purity of all reactants through appropriate purification methods like recrystallization or column chromatography before commencing the reaction.[2][3]

  • Side Reactions: The formation of byproducts, such as polymers or intermolecular condensation products, can significantly consume starting materials and reduce the yield of the desired spirocycle.[2] Consider running the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. Slow addition of a key reagent can also help maintain a low concentration and suppress side reactions.[2]

  • Product Decomposition: The target 3-oxa-1-azaspiro[4.4]nonan-2-one may be unstable under the reaction or workup conditions.[3] If you observe the product forming and then disappearing over time via reaction monitoring, consider quenching the reaction earlier. Additionally, ensure the workup procedure is mild, avoiding harsh acidic or basic conditions that could hydrolyze the lactone ring.[1][3]

Q2: I'm observing significant formation of side products, particularly a high molecular weight polymer. How can I minimize this?

A2: Polymerization is a frequent side reaction in cyclization chemistry, arising from intermolecular reactions competing with the desired intramolecular ring-closure.[2] The key to minimizing this is to manipulate the reaction conditions to favor the intramolecular pathway.

  • Principle of High Dilution: The rate of an intramolecular reaction is independent of concentration, whereas the rate of an intermolecular reaction is dependent on it. By significantly increasing the solvent volume (i.e., running the reaction at high dilution), you can dramatically slow down the intermolecular polymerization pathway while leaving the rate of the desired cyclization unaffected. A starting point is to decrease the concentration by a factor of 10.

  • Slow Addition: Maintaining a low concentration of the reactive intermediate is critical. Instead of adding all reagents at once, use a syringe pump to add the linear precursor to the reaction vessel containing the catalyst and solvent over several hours. This ensures that the concentration of the substrate available for polymerization is always low.[2]

  • Temperature Control: In some cases, higher temperatures can accelerate side reactions more than the desired cyclization. Experiment with running the reaction at a lower temperature for a longer period. Lower temperatures often provide higher selectivity by favoring the transition state with the lower activation energy.[3]

Q3: The reaction seems to stall before all the starting material is consumed. How can I drive the reaction to completion?

A3: A stalled reaction points towards issues with the catalyst, reagents, or the presence of inhibitors.

  • Catalyst Activity: If using a catalyst (e.g., a base or a transition metal complex), it may be degrading over the course of the reaction or may be poisoned by impurities. Ensure you are using a fresh, high-purity catalyst. In some cases, adding a second portion of the catalyst midway through the reaction can restart a stalled process.

  • Reagent Stoichiometry: Carefully re-evaluate the stoichiometry of your reagents. An excess of one component may be required to drive the equilibrium towards the product.[3] For example, in reactions involving CO2, ensuring a positive pressure of CO2 can improve conversion.[4]

  • Removal of Byproducts: Some cyclization reactions produce a small molecule byproduct, such as water or an alcohol. If the reaction is reversible, the accumulation of this byproduct can inhibit the forward reaction. Consider using a Dean-Stark trap to remove water azeotropically or adding molecular sieves to the reaction mixture.

Q4: My final product is impure even after initial workup. What are the most effective purification strategies?

A4: Purifying spirocyclic compounds often requires more than a simple extraction. Common impurities include unreacted starting materials, diastereomers, and non-polar byproducts.[2]

  • Flash Column Chromatography: This is the most common and effective method.

    • Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides good separation (ΔRf > 0.2) between your product and the major impurities.

    • Silica Gel Sensitivity: Be aware that some nitrogen-containing compounds can interact strongly with acidic silica gel, leading to tailing and poor separation.[1] If this occurs, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. Screen various solvents or solvent pairs to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Addressing Diastereomers: If your reaction produces a mixture of diastereomers, their separation can be challenging as they often have very similar polarities.[3] High-performance liquid chromatography (HPLC) may be required. Alternatively, it is often more efficient to revisit the reaction conditions (e.g., solvent, temperature, catalyst) to improve the diastereoselectivity of the cyclization itself.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for constructing the 3-oxa-1-azaspiro[4.4]nonan-2-one core?

A1: Several robust methods exist. The choice often depends on the availability of starting materials and the desired substitution pattern.

  • [3+2] Cycloadditions: These reactions are highly efficient for forming the five-membered oxazolidinone ring. A common approach involves the reaction of an in-situ generated azaoxyallyl cation with a cyclic ketone, which can provide excellent yields under mild conditions.[5] Phosphine-catalyzed [3+2] cycloadditions are also a well-established route for synthesizing related azaspiro systems.[6][7][8]

  • Multi-Component Reactions (MCRs): MCRs are highly atom-economical and can build the complex spirocyclic scaffold in a single step. For instance, a four-component reaction of an amino alcohol, formaldehyde, a cyclic ketone, and a terminal alkyne, catalyzed by a copper salt, can be used to synthesize related spirooxazolidines.[9] Another strategy involves the coupling of isocyanides, acetylenic esters, and isoxazolone derivatives.[10]

  • Intramolecular Cyclization of Amino Alcohols: This is a classic and direct approach where a 1-(aminomethyl)cyclopentanol precursor is cyclized using a carbonylating agent like phosgene, triphosgene, carbonyldiimidazole (CDI), or even carbon dioxide under dehydrating conditions.[11]

Q2: How critical are solvent and temperature, and how do I select the optimal conditions?

A2: Solvent and temperature are critical parameters that profoundly influence reaction rate, yield, and stereoselectivity.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize the transition state of the cyclization, directly impacting the reaction's efficiency and stereochemical outcome.[3] It is highly recommended to screen a range of solvents with varying polarities, such as non-polar (e.g., toluene, hexane), ethereal (e.g., THF, dioxane), and polar aprotic (e.g., DCM, acetonitrile) solvents.[3][10]

  • Temperature Effects: Temperature directly affects the reaction rate. However, higher temperatures can also promote side reactions and product decomposition.[2] For reactions where stereoselectivity is a concern, lower temperatures are often beneficial as they amplify the small energy differences between diastereomeric transition states, leading to a higher diastereomeric excess.[3] An initial optimization can be performed at room temperature, followed by trials at elevated temperatures (e.g., 50-80°C) and reduced temperatures (e.g., 0°C to -20°C).

Q3: What are the best analytical techniques for monitoring the reaction progress?

A3: Real-time monitoring is essential for determining the optimal reaction time and preventing yield loss from over-running the reaction.[1]

  • Thin Layer Chromatography (TLC): TLC is a fast, inexpensive, and effective method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation (LC) and mass information (MS). It is invaluable for confirming the mass of the desired product and identifying potential intermediates and side products, giving you a much clearer picture of the reaction's progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the crude reaction mixture, removing the solvent, and running a quick ¹H NMR can provide quantitative information about the ratio of starting material to product.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism and having a logical workflow for troubleshooting are key to success.

Generalized Reaction Pathway

The formation of the 3-oxa-1-azaspiro[4.4]nonan-2-one core often proceeds through the formation of a linear precursor which then undergoes an intramolecular cyclization. The diagram below illustrates a generalized pathway starting from a 1-(aminomethyl)cyclopentanol precursor.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization A 1-(Aminomethyl)cyclopentanol C Linear Carbamate/ Activated Intermediate A->C Activation/Addition B Carbonyl Source (e.g., CO₂, CDI, Phosgene) B->C D 3-Oxa-1-azaspiro[4.4]nonan-2-one C->D Intramolecular Nucleophilic Attack (Ring Closure) E Byproduct (e.g., H₂O, Imidazole) C->E Elimination

Caption: Generalized mechanism for spiro-oxazolidinone formation.

Systematic Troubleshooting Workflow

When faced with a low yield, follow this logical progression to diagnose and solve the problem efficiently.

G cluster_analysis Step 1: Analyze Crude Reaction cluster_sm_issues Step 2: Address Incomplete Reaction cluster_side_products Step 3: Minimize Side Reactions cluster_product_issues Step 4: Check Product Stability start Low Yield Observed check_crude Analyze crude mixture (TLC, LC-MS, NMR) start->check_crude is_sm Starting Material Remaining? check_crude->is_sm is_side_products Significant Side Products? is_sm->is_side_products No check_purity Verify Starting Material Purity is_sm->check_purity Yes high_dilution Use High Dilution & Slow Addition is_side_products->high_dilution Yes check_decomp Monitor for Product Decomposition is_side_products->check_decomp No optimize_conditions Increase Time/Temp Check Catalyst Activity check_purity->optimize_conditions success Yield Improved optimize_conditions->success lower_temp Lower Reaction Temperature high_dilution->lower_temp lower_temp->success mild_workup Use Milder Workup Conditions check_decomp->mild_workup mild_workup->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols & Data

Protocol 1: Generalized Mn(III)-Based Oxidative Cyclization

This protocol is adapted from methodologies for synthesizing related 2-oxa-7-azaspiro[4.4]nonane systems and serves as a robust starting point for optimization.[12] This method involves the radical cyclization of a 1,3-dicarbonyl compound with an alkene.

Materials:

  • 4-Acylpyrrolidine-2,3-dione derivative (1.0 equiv)

  • 1,1-Diarylethene derivative (2.0 equiv)

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 equiv)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-acylpyrrolidine-2,3-dione (1.0 equiv) and the 1,1-diarylethene (2.0 equiv).

  • Add glacial acetic acid as the solvent (to a concentration of ~0.1 M with respect to the pyrrolidinedione).

  • Add manganese(III) acetate dihydrate (2.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting materials. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3x volume of acetic acid).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-oxa-7-azaspiro[4.4]nonane-8,9-dione product.[12]

Table 1: Influence of Key Parameters on Spirocyclization Yield

This table summarizes expected outcomes when optimizing reaction parameters, based on established principles in spirocycle synthesis.[2][3][10]

ParameterCondition A (Baseline)Condition B (Modified)Expected Outcome & Rationale
Concentration 0.5 M0.05 MImproved Yield . Favors intramolecular cyclization over intermolecular polymerization.[2]
Temperature 80 °CRoom Temp (25 °C)Potentially Higher Selectivity . May require longer reaction time but can reduce side products by favoring the lowest energy transition state.[3]
Solvent Toluene (Non-polar)Acetonitrile (Polar Aprotic)Variable Yield/Selectivity . Solvent polarity can dramatically alter the reaction pathway and efficiency; screening is essential.[3][10]
Catalyst Loading 5 mol%10 mol%Faster Rate . May improve yield if the reaction stalls due to catalyst decomposition, but can also increase side reactions.
Reagent Addition All at onceSlow addition over 4hImproved Yield . Maintains a low concentration of reactive species, suppressing dimerization or polymerization.[2]

References

  • Time information in Le Flore County, US. Google Search.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. Benchchem.
  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.
  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure.
  • [3 + 2] Cycloaddition of Azaoxyallyl Cations with Cyclic Ketones: Access to Spiro-4-oxazolidinones.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • One-pot three-component synthesis of azaspirononatriene derivatives.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols.
  • Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI.
  • Synthesis of 2-azaspiro[4.
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.

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Optimization

Solubility enhancement of spiro[4.4]nonane derivatives in organic solvents

Technical Support Center: Solubility Optimization for Spiro[4.4]nonane Scaffolds Core Directive & Executive Summary Welcome to the technical support hub for spiro[4.4]nonane derivatives. As researchers, we often turn to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Spiro[4.4]nonane Scaffolds

Core Directive & Executive Summary

Welcome to the technical support hub for spiro[4.4]nonane derivatives. As researchers, we often turn to spirocyclic scaffolds to "escape flatland"—introducing three-dimensionality to improve target engagement and patentability [1]. However, this structural advantage comes with a physicochemical trade-off: Rigidity-Induced Insolubility.

The spiro[4.4]nonane core is conformationally restricted. While this rigidity reduces the entropic penalty of binding to a protein target, it also increases the crystal lattice energy. Simply put, these molecules pack so efficiently in the solid state that breaking them apart to solvate them requires significant energy.

This guide is not a generic solubility textbook. It is a targeted troubleshooting system designed to help you dissolve, stabilize, and process spiro[4.4]nonane derivatives in organic media for synthesis, purification, and biological screening.

Solvent Selection Matrix

The "Like Dissolves Like" Fallacy: For spiro[4.4]nonane derivatives, polarity matching is insufficient. You must consider the polarizability and the ability of the solvent to disrupt specific crystal packing forces (often van der Waals and dipole-dipole in these aliphatic-rich scaffolds).

Table 1: Recommended Solvent Systems for Spiro[4.4]nonane Derivatives

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide)HighStandard for Bio-Stocks. Excellent for polar-functionalized derivatives (ketones, amides). Warning: Hygroscopic; water absorption induces precipitation.
Dipolar Aprotic DMF / NMP HighSuperior to DMSO for highly lipophilic analogs. Use NMP for stubborn "brick-dust" solids.
Chlorinated DCM (Dichloromethane)MediumGood for synthesis/purification. Risk:[1] High evaporation rate causes "skinning" or crusting on vial walls.
Chlorinated 1,2-DCE (Dichloroethane)HighPreferred Synthetic Solvent. Higher boiling point (84°C) allows for thermal energy input to break crystal lattice without rapid evaporation.
Ethers THF / 2-MeTHF Medium-HighGood general solubility. 2-MeTHF is a greener alternative that often shows better solubility for lipophilic spirocycles due to lipophilic nature [2].
Alcohols Methanol / Ethanol LowAvoid as Mono-solvents. Spiro[4.4]nonanes are often too lipophilic. Use only as cosolvents or for recrystallization.

Troubleshooting Guides (Q&A Format)

Scenario A: Stock Solution Preparation for Bioassays

Q: I am trying to make a 10 mM stock in DMSO, but my spiro[4.4]nonane derivative remains a suspension. Sonication didn't help. Is my compound dead?

Dr. Thorne: Not yet. This is a classic "Lattice Energy Barrier" issue. The compound is thermodynamically soluble, but kinetically trapped.

Troubleshooting Protocol:

  • The "Heat-Shock" Method: DMSO is stable up to high temperatures. Heat your sealed vial to 60°C for 10 minutes. The thermal energy helps overcome the lattice energy.

  • Vortex, Don't Sonicate: Sonication can sometimes induce crystallization (Ostwald ripening) in saturated zones. Vigorous vortexing of the hot solution is often more effective.

  • Cosolvent Spike: If it remains cloudy, add 5-10% Tert-butanol (TBA) . TBA is miscible with DMSO and adds a lipophilic "edge" that disrupts the structured DMSO solvation shell, often accommodating the hydrophobic spiro core better [3].

Scenario B: Synthesis & Purification

Q: During a reaction in DCM, my starting material precipitated out after 10 minutes. Why?

Dr. Thorne: You likely encountered Evaporative Cooling Crystallization . DCM is volatile; as it evaporates from the surface or reflux condenser, the local temperature drops, and the concentration increases, forcing the rigid spiro scaffold to crash out.

Corrective Action:

  • Switch Solvents: Replace DCM with 1,2-Dichloroethane (DCE) or Chloroform . The higher boiling points maintain thermal stability.

  • The "Inverse Addition" Technique: Do not add solid spiro-compound to the solvent. Instead, slurry the compound in a minimum amount of a "good" solvent (e.g., THF) and then dilute into the reaction solvent.

Scenario C: "Oiling Out" During Recrystallization

Q: I tried to recrystallize my spiro-ketone from Hexane/EtOAc, but it separated into a sticky oil instead of crystals.

Dr. Thorne: "Oiling out" is common with spiro[4.4]nonanes because the melting point of the solvated impurity mix is lower than the boiling point of the solvent.

Resolution Protocol:

  • Temperature Control: Re-dissolve the oil by heating.

  • Seeding: You must provide a nucleation site. If you lack seed crystals, scratch the glass wall with a glass rod.

  • Slow Cooling: Wrap the vial in cotton or place it in a Dewar flask to cool extremely slowly. Rapid cooling favors the amorphous (oil) state.

  • Solvent Swap: Switch to a solvent system with a higher boiling point difference, such as Heptane/Isopropyl Acetate .

Advanced Methodology: Thermodynamic Solubility Determination

Do not rely on visual estimation. Use this protocol to generate defensible solubility data for your electronic lab notebook (ELN).

Materials:

  • Spiro-compound (Solid)

  • Target Solvent (e.g., DMSO, 2-MeTHF)

  • HPLC or UV-Vis Spectrophotometer

  • Syringe Filters (0.22 µm PTFE - Crucial: Nylon binds lipophilic drugs)

Step-by-Step Protocol:

  • Saturation: Add excess solid compound to 1 mL of solvent in a glass vial. Ensure solid is visible at the bottom.

  • Equilibration: Shake (do not stir with a magnetic bar, which grinds crystals) at 25°C for 24 hours.

  • Filtration: Withdraw 0.5 mL of the supernatant using a pre-warmed syringe (to prevent precipitation in the needle). Filter through a 0.22 µm PTFE filter.

  • Dilution & Quantification: Dilute the filtrate 100-fold in Methanol (or mobile phase) to bring it into the linear dynamic range. Analyze via HPLC.

  • Calculation:

    
    
    

Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on the functionalization of the spiro[4.4]nonane core.

SolubilityDecisionTree Start Start: Spiro[4.4]nonane Derivative CheckPolarity Check Functional Groups Start->CheckPolarity Lipophilic Highly Lipophilic (Alkyl, Halogens only) CheckPolarity->Lipophilic Polar Polar Groups (Ketones, Amides, OH) CheckPolarity->Polar Ionizable Ionizable Groups (COOH, NH2) CheckPolarity->Ionizable Solv_Lipo Use Non-Polar/Aprotic: THF, 2-MeTHF, Toluene Lipophilic->Solv_Lipo Solv_Polar Use Dipolar Aprotic: DMSO, DMF, NMP Polar->Solv_Polar Solv_Ion Use Buffered Organic: MeOH + 1% Acid/Base or Salt Formation Ionizable->Solv_Ion Issue_Precip Issue: Precipitation? Solv_Lipo->Issue_Precip Solv_Polar->Issue_Precip Action_Heat Action: Heat to 60°C + Vortex Issue_Precip->Action_Heat Yes Action_Cosolv Action: Add Cosolvent (TBA or PEG400) Action_Heat->Action_Cosolv Still Cloudy

Figure 1: Decision matrix for solvent selection and troubleshooting based on spiro-derivative functionality.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link (Contextualized via general green solvent guides)

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling spiro[4.4]nonane derivatives or organic solvents.

Sources

Troubleshooting

Technical Support Center: Phosgene-Free Synthesis of Spiro-Oxazolidinones

Welcome to the technical support center for the synthesis of spiro-oxazolidinones. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing these va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro-oxazolidinones. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing these valuable heterocyclic scaffolds without the use of highly toxic phosgene gas. We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Introduction: The Challenge and Opportunity

Spiro-oxazolidinones are privileged structural motifs in medicinal chemistry, prized for their rigid three-dimensional architecture which allows for precise presentation of functional groups for biological targeting.[1] The synthesis of the oxazolidinone core has traditionally involved reagents like phosgene for carbonyl group insertion.[2][3] However, the extreme toxicity and handling difficulties associated with phosgene have driven the development of safer, phosgene-free alternatives.[4] These alternatives, while safer, introduce their own unique sets of challenges related to reactivity, byproduct removal, and reaction optimization. This guide provides expert-driven insights to overcome these hurdles.

Section 1: A Comparative Guide to Phosgene-Free Carbonylating Agents

Choosing the correct carbonyl source is critical for success. Phosgene substitutes are typically non-volatile solids, which improves handling safety but can complicate purification.[5] The selection depends on substrate reactivity, desired reaction conditions, and tolerance for specific byproducts.

FeatureTriphosgene (BTC)1,1'-Carbonyldiimidazole (CDI)Disuccinimidyl Carbonate (DSC)Carbon Dioxide (CO₂)
Physical State Crystalline Solid[4]Crystalline Solid[4]Crystalline Solid[4]Gas[6]
Reactivity High; acts as a solid source of phosgene.Moderate; highly moisture-sensitive.[4]Mild; often used for activated esters.Low; often requires catalysts or high pressure.[6][7]
Common Byproducts HCl, CO₂Imidazole[4]N-Hydroxysuccinimide (NHS)Water (if dehydrating agents are used).[6]
Workup Challenges Byproducts are acidic and must be quenched.Imidazole can be difficult to remove via chromatography.NHS is water-soluble, facilitating extractive workup.Generally clean, but may require specific catalytic systems.[6]
Best For Versatile applications mimicking phosgene chemistry under milder conditions.Substrates sensitive to acidic conditions; formation of ureas, carbamates.[4]Mild carbonylation and synthesis of active esters.Green chemistry approaches; reactions with highly nucleophilic substrates.[7]
Section 2: Troubleshooting Guide for Spiro-Oxazolidinone Synthesis

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?

Low yields are a frequent challenge in spirocyclization reactions and can originate from multiple sources.[8] A systematic approach is crucial for diagnosis.

  • Cause A: Purity of Starting Materials: Impurities in the starting amino alcohol can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield.[8]

    • Solution: Ensure the purity of your starting materials. Recrystallize or perform column chromatography on the precursor amino alcohol before beginning the synthesis. Verify purity by NMR and LC-MS.

  • Cause B: Sub-Optimal Reaction Conditions: Temperature, solvent, and concentration are critical variables. An incorrect choice can lead to slow reaction rates or the promotion of side reactions.[8]

    • Solution: Systematically screen reaction parameters. Create a small matrix of experiments varying temperature (e.g., 0 °C, room temperature, 50 °C) and solvent polarity (e.g., THF, Dichloromethane, Acetonitrile). Monitor reaction progress by TLC or LC-MS to identify optimal conditions.

  • Cause C: Reagent Decomposition: Phosgene substitutes like CDI are highly sensitive to moisture. Contamination in solvents or glassware will rapidly and irreversibly consume the reagent.

    • Solution: Use freshly dried solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Purchase high-purity, sealed reagents and use them promptly after opening.

  • Cause D: Inappropriate Base: The choice and stoichiometry of the base are critical for deprotonating the starting alcohol and/or amine without causing side reactions.

    • Solution: If using a non-nucleophilic base like triethylamine (Et₃N) or DBU, ensure it is freshly distilled and used in appropriate stoichiometric amounts. For some substrates, a weaker base like potassium carbonate may be sufficient and lead to fewer side products.


// Nodes start [label="Low Yield or Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Starting Material Purity\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purify Starting Materials\n(Recrystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions\n(Solvent, Temp, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Systematically Optimize\n(Screen Solvents/Temperatures)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagent [label="Assess Carbonylating\nReagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; new_reagent [label="Use Fresh, Anhydrous Reagent\n& Dry Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Proceed with Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> check_conditions [label="Purity OK?"]; check_purity -> purify [label="Impure?"]; purify -> start [style=dashed]; check_conditions -> check_reagent [label="Conditions OK?"]; check_conditions -> optimize [label="Sub-optimal?"]; optimize -> start [style=dashed]; check_reagent -> end [label="Reagent OK?"]; check_reagent -> new_reagent [label="Degraded/Wet?"]; new_reagent -> start [style=dashed]; }

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q2: I am observing poor diastereoselectivity at the spiro-center. How can I improve this?

Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis due to the formation of a sterically congested quaternary center.[8]

  • Cause A: Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, directly impacting the facial selectivity of the ring-closing step.[8]

    • Solution: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or hexane may favor a more organized transition state, leading to higher selectivity compared to polar aprotic solvents like THF or DMF.

  • Cause B: Temperature Control: Higher reaction temperatures provide more kinetic energy, which can overcome the small energy differences between diastereomeric transition states, leading to lower selectivity.

    • Solution: Run the reaction at lower temperatures. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the lowest-energy transition state.

  • Cause C: Steric Hindrance: The inherent structure of your substrate dictates the steric environment around the reacting centers.

    • Solution: If possible, consider modifying the substrate to include a bulky protecting group that can direct the cyclization from a specific face. This group can be removed in a subsequent step.

Q3: My primary challenge is purifying the final product from reaction byproducts. What strategies can I use?

Purification is often complicated by non-volatile byproducts from phosgene substitutes.[5]

  • Problem A: Removing Imidazole (from CDI): Imidazole is basic and relatively polar, making it tricky to separate from polar products by silica gel chromatography.

    • Solution 1 (Aqueous Wash): Perform an acidic wash of the crude reaction mixture (e.g., with dilute HCl or NH₄Cl solution). This will protonate the imidazole, making it highly water-soluble and easily removed in the aqueous layer. Caution: Ensure your product is stable to acidic conditions.[8]

    • Solution 2 (Chromatography): If the product is acid-sensitive, careful column chromatography may be required. Using a less polar solvent system and "dry loading" the crude material can improve separation.

  • Problem B: Removing N-Hydroxysuccinimide (from DSC): NHS is acidic and water-soluble.

    • Solution: A basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the workup will deprotonate the NHS, sequestering it into the aqueous phase.

  • Problem C: Product is Unstable on Silica Gel: Some spiro-oxazolidinones can degrade on acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent). Alternatively, consider using a different stationary phase like alumina or C18 (reverse-phase).

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the primary safety precautions for using triphosgene?

    • A: Triphosgene is a stable solid, but it can decompose to release phosgene, especially upon heating or in the presence of nucleophiles.[4] Always handle triphosgene in a certified chemical fume hood. Avoid heating the solid directly. When quenching the reaction, do so slowly and carefully, as the quench can be exothermic and may accelerate decomposition.

  • Q: Can carbon dioxide be used as a "green" and safe alternative?

    • A: Yes, CO₂ is an excellent, non-toxic C1 source for synthesizing oxazolidinones from substrates like amino alcohols or aziridines.[2][6][7] However, these reactions often require specific catalysts (e.g., phosphines, lanthanide complexes) and may need elevated pressure or temperature to overcome the low reactivity of CO₂.[7]

  • Q: What is the mechanism of cyclization using CDI?

    • A: The reaction typically proceeds through a two-step mechanism. First, the more nucleophilic amine of the amino alcohol attacks CDI, displacing one imidazole group to form an acylimidazole intermediate. This intermediate is then intramolecularly attacked by the hydroxyl group, which closes the five-membered ring and releases the second molecule of imidazole to yield the final spiro-oxazolidinone.


// Nodes sub [label="Spiro Amino Alcohol\n(R-NH₂ + R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; cdi [label="CDI", fillcolor="#F1F3F4", fontcolor="#202124"]; int [label="Acylimidazole Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Spiro-Oxazolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; im1 [label="Imidazole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; im2 [label="Imidazole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges sub -> int [label="Step 1: Nucleophilic Attack\n(Amine on CDI)"]; cdi -> int; int -> im1 [label="Release"]; int -> prod [label="Step 2: Intramolecular Cyclization\n(Alcohol attacks Carbonyl)"]; prod -> im2 [label="Release"]; }

Caption: General mechanism for spiro-oxazolidinone synthesis using CDI.

Section 4: Example Experimental Protocol

Synthesis of a Spiro-Oxazolidinone using Triphosgene (BTC)

This is a representative protocol and must be adapted for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the spiro amino alcohol precursor (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the stirred solution to -20 °C using an appropriate cooling bath.[8]

  • Base Addition: Add anhydrous triethylamine (2.2 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Caution: This addition can be exothermic. Maintain the internal temperature below -10 °C.

  • Reaction: Allow the reaction to stir at -20 °C and monitor its progress by TLC or LC-MS. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.

  • Quench: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the cold reaction mixture to quench any unreacted triphosgene and neutralize the triethylamine hydrochloride salt.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired spiro-oxazolidinone.[8]

References
  • (Reference not used in text)
  • Plausible reaction mechanism for the synthesis of spiro-oxazolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? (2023, December 4). Quora. Retrieved from [Link]

  • Shi, F., et al. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Wiley Online Library. Retrieved from [Link]

  • Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2649. Retrieved from [Link]

  • (Reference not used in text)
  • Savekar, A. T., et al. (2022). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances, 12(20), 12513-12518. Retrieved from [Link]

  • (Reference not used in text)
  • (Reference not used in text)
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. Retrieved from [Link]

  • Synthesis of oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-oxa-1-azaspiro[4.4]nonan-2-one Intermediates

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 3-oxa-1-azaspiro[4.4]nonan-2-one intermediates. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-oxa-1-azaspiro[4.4]nonan-2-one intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable spirocyclic scaffolds. The unique three-dimensional structure of these compounds, while desirable for medicinal chemistry, often introduces specific challenges in purification, such as separating diastereomers or removing persistent impurities.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind each step. We will explore common issues in a practical question-and-answer format, offering troubleshooting strategies grounded in chemical principles to ensure you can develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial step to develop a purification strategy for my crude 3-oxa-1-azaspiro[4.4]nonan-2-one intermediate?

A1: The foundational step for any purification strategy is a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive snapshot of your mixture's complexity, including the number of components, their relative polarities, and an initial indication of the target compound's purity. By testing a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol), you can determine the optimal mobile phase for separation, which is directly translatable to flash column chromatography.[1]

Q2: How do I choose between flash column chromatography and recrystallization for my spirocyclic intermediate?

A2: The choice depends on the properties of your compound and the nature of the impurities.[1]

  • Choose Flash Column Chromatography when:

    • The crude mixture contains multiple components with different polarities.

    • The impurities have a similar solubility profile to your desired product, making recrystallization difficult.

    • The product is an oil or a low-melting solid.

    • You need to separate diastereomers, which often have slight differences in polarity.

  • Choose Recrystallization when:

    • The desired compound is a solid and constitutes the major component of the crude mixture (>85-90%).

    • The impurities have significantly different solubilities in a chosen solvent system compared to the product.

    • The product is thermally stable. Crystallization is an excellent method for achieving very high purity on a large scale.[1]

Q3: My 3-oxa-1-azaspiro[4.4]nonan-2-one intermediate appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?

A3: The oxazolidinone ring system, containing an amide (carbamate) linkage, can be sensitive to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can sometimes catalyze hydrolysis or other degradation pathways, leading to tailing or decomposition.[2]

Solutions:

  • Neutralize the Silica: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites. Run the column with an eluent containing a small percentage (0.1-1%) of the same base.[3]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica (C18) if your compound is sufficiently non-polar.

  • Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate to reduce the time your compound spends on the stationary phase.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may be too high, causing all components to elute quickly (high Rf), or too low, resulting in slow elution and band broadening (low Rf).

    • Solution: The ideal Rf value for your target compound on TLC should be between 0.2 and 0.4 for optimal separation on a column.[3] Systematically adjust the solvent ratio. If your compounds are streaking or have very low Rf values even in polar systems, consider adding a more polar solvent like methanol to your dichloromethane or ethyl acetate mobile phase.[3]

  • Possible Cause 2: Column Overloading. The amount of crude material applied to the column is too large for the amount of stationary phase.

    • Solution: A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1] If you need to purify a larger quantity, you must scale up the column diameter, not just the length.

  • Possible Cause 3: Co-elution of Structurally Similar Impurities (e.g., Diastereomers). Spirocyclic compounds often form as mixtures of diastereomers, which can have nearly identical polarities.

    • Solution:

      • Optimize Eluent: Switch to a solvent system with different intermolecular interactions. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/ether or toluene/acetone system.

      • Advanced Chromatography: For very challenging separations of isomers, Supercritical Fluid Chromatography (SFC) can provide superior resolution. SFC uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol or acetonitrile, and can offer different selectivity compared to HPLC.[4][5]

Issue 2: Low Product Recovery After Recrystallization
  • Possible Cause 1: Using an excessive amount of solvent. Your product has some solubility even in the cold solvent, and using too much will keep a significant portion dissolved in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require a separate re-purification.

  • Possible Cause 2: The compound is too soluble in the chosen solvent, even when cold.

    • Solution:

      • Lower the Temperature: Once the flask has cooled to room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.[1]

      • Use a Co-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

Workflow Diagram: General Purification Strategy

cluster_c Column Chromatography cluster_r Recrystallization crude Crude Product tlc TLC Analysis (Multiple Solvent Systems) crude->tlc decision Assess Purity & Separation tlc->decision col Flash Column Chromatography decision->col Complex Mixture or Poor Separation rec Recrystallization decision->rec >90% Pure & Solid col_pure Pure Fractions col->col_pure Collect & Combine final Pure Intermediate col_pure->final rec_pure Pure Crystals rec->rec_pure Filter & Dry rec_pure->final

Caption: A decision workflow for purifying spirocyclic intermediates.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying your intermediate using flash column chromatography.

  • Solvent System Selection: Use TLC to identify a solvent system that gives your product an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, mix your silica gel with the chosen eluent to form a free-flowing slurry.

    • Pour the slurry into the column. Use pressure from a pump or bulb to pack the silica bed firmly, ensuring no air bubbles or cracks are present.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column and begin applying pressure to move the solvent through the column.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting small aliquots from each fraction.

  • Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Troubleshooting Diagram: Column Chromatography

start Poor Separation Observed cause1 Rf Too High/Low start->cause1 cause2 Streaking / Tailing start->cause2 cause3 Overlapping Spots start->cause3 cause4 Product Not Eluting start->cause4 sol1 Adjust Solvent Polarity (Target Rf = 0.2-0.4) cause1->sol1 sol2 Deactivate Silica (Add 1% Et3N to eluent) cause2->sol2 sol3 Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) cause3->sol3 sol4 Drastically Increase Polarity (Gradient Elution) cause4->sol4

Sources

Troubleshooting

Overcoming steric hindrance in N-substitution of spiro-lactams

Welcome to the technical support center for synthetic challenges in medicinal and process chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges in medicinal and process chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is dedicated to a particularly challenging transformation: the N-substitution of sterically hindered spiro-lactams. The unique three-dimensional architecture of spirocyclic systems often places the lactam nitrogen in a congested environment, making standard substitution reactions difficult.[1][2]

This resource is structured to help you diagnose issues in your ongoing experiments and to provide a strategic framework for designing new synthetic routes.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Q: My N-alkylation reaction with an alkyl halide has stalled at low conversion or failed completely. What are the likely causes and solutions?

A: This is the most common issue when dealing with sterically demanding spiro-lactams. The problem almost always originates from an ineffective S_N2 reaction, which is highly sensitive to steric hindrance.[3] Let's break down the potential failure points, starting with the most probable.

Cause 1: Incomplete Deprotonation of the Lactam Nitrogen

The first step in any N-alkylation is the quantitative deprotonation of the N-H bond to form the nucleophilic lactam anion. If the base is not strong enough or is sterically mismatched with the substrate, this equilibrium will not favor the anion, leading to a stalled reaction.

Solution: Re-evaluate Your Choice of Base.

For sterically hindered lactams, a strong, non-nucleophilic, and often bulky base is required to effectively deprotonate the nitrogen without competing in side reactions.

  • Insight: The pKa of the base's conjugate acid should be significantly higher than the pKa of the lactam N-H (typically 17-19 in DMSO). Bases like sodium hydride (NaH) can be effective, but their heterogeneous nature can sometimes lead to inconsistent results. For highly hindered systems, homogeneous bases are often superior.

Table 1: Comparison of Common Bases for Lactam Deprotonation

BaseAbbreviationpKa (Conjugate Acid in DMSO)Common SolventsKey Considerations
Sodium HydrideNaH~36 (H₂)THF, DMFInexpensive, powerful; heterogeneous reaction can be slow or inconsistent. Requires careful handling.
Potassium bis(trimethylsilyl)amideKHMDS~29.8THF, TolueneExcellent choice. Very strong, highly soluble, and sterically bulky, minimizing nucleophilic side reactions.
Lithium diisopropylamideLDA~35.7THFVery strong base. Can be generated in situ. May cause side reactions if ester functionalities are present.[4]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~24.3 (in MeCN)Toluene, CH₂Cl₂Organic-soluble, non-ionic base. May not be strong enough for less acidic or highly hindered lactams.
Protocol 1: Optimized N-Alkylation with a Strong, Soluble Base

This protocol utilizes KHMDS for efficient and clean deprotonation of a sterically hindered spiro-lactam.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the spiro-lactam (1.0 equiv) to anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control reactivity and prevent side reactions.

  • Deprotonation: Add KHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the mixture at -78 °C for 30-60 minutes. A color change is often observed, indicating anion formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Q: My starting material or product is decomposing under the reaction conditions. What can I do?

A: Decomposition often points to harsh reaction conditions, particularly the use of excessively strong bases at elevated temperatures or the presence of incompatible functional groups.

Solution: Employ Milder, Catalytic, or Alternative Coupling Strategies.

If standard S_N2 conditions are too harsh, it's time to consider fundamentally different approaches that avoid the need for stoichiometric strong bases.

  • For N-Arylation (using aryl halides): The premier method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is remarkably tolerant of functional groups and operates under milder basic conditions (e.g., Cs₂CO₃, K₃PO₄) than typical alkylations.[5][6][7] The choice of phosphine ligand is crucial for success with hindered substrates.

  • For N-Alkylation (using alcohols): The Mitsunobu reaction is an excellent choice for coupling with primary or secondary alcohols.[8][9][10] It avoids the need for a strong base by activating the alcohol in situ with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction typically proceeds at or below room temperature.

Part 2: Frequently Asked Questions (FAQs)

This section explores the strategic decisions required when planning the N-substitution of a complex spiro-lactam.

Q1: How do I decide which synthetic strategy (S_N2, Mitsunobu, Buchwald-Hartwig) is best for my target molecule?

A: The choice of strategy is dictated primarily by the nature of your electrophilic coupling partner. The following decision workflow can guide your selection.

G cluster_0 cluster_1 Decision Pathway start What is your electrophile? AlkylHalide Alkyl Halide (R-X, X=I, Br, OTf) start->AlkylHalide Alcohol Alcohol (R-OH) start->Alcohol ArylHalide Aryl/Vinyl Halide (Ar-X) start->ArylHalide SN2 Strategy: Direct S_N2 (Base + R-X) AlkylHalide->SN2 Mitsunobu Strategy: Mitsunobu Reaction (PPh3, DEAD/DIAD) Alcohol->Mitsunobu Buchwald Strategy: Buchwald-Hartwig (Pd Catalyst, Ligand, Base) ArylHalide->Buchwald Troubleshoot Low Yield? Increase Base Strength (e.g., KHMDS) SN2->Troubleshoot Inversion Note: Inversion of stereochemistry at alcohol Mitsunobu->Inversion Ligand Key: Ligand selection is critical for hindered substrates Buchwald->Ligand

Caption: Decision workflow for selecting an N-substitution strategy.

Q2: Can you explain the Buchwald-Hartwig amination in more detail? I need to couple my spiro-lactam with an aryl bromide.

A: Absolutely. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[5][6] It has become an indispensable tool in drug discovery for its broad substrate scope and functional group tolerance.

Core Principle: A Pd(0) catalyst reacts with the aryl halide in an oxidative addition step. The lactam anion then displaces the halide on the palladium center. The final, crucial step is reductive elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord L₂Pd(II)(Ar)(N-Lactam) OxAdd->AmineCoord + Lactam-H - HX AmineCoord->Pd0 (Reductive Elimination) RedElim Product (Ar-N-Lactam) AmineCoord->RedElim Releases Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation: To an oven-dried Schlenk flask, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask and purge with an inert gas (N₂ or Ar) for 15 minutes.

  • Reagents: Add the spiro-lactam (1.0 equiv) and the aryl halide (1.1 equiv) to the flask, followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Q3: The Mitsunobu reaction seems complex. What are the key pitfalls to avoid?

A: The Mitsunobu reaction is exceptionally useful but has specific requirements.[11] The most critical factor is the pKa of the nucleophile (your lactam).

  • The pKa Rule: The Mitsunobu reaction generally requires the N-H nucleophile to have a pKa of less than 13-15.[8][9] While many lactams fall within this range or close to it, very high pKa values can lead to failure. In such cases, the deprotonated azodicarboxylate intermediate may act as the nucleophile itself, leading to side products.

  • Stoichiometry and Order of Addition: The reaction is sensitive to stoichiometry. Typically, the alcohol, lactam, and triphenylphosphine are mixed first. The azodicarboxylate (DEAD or DIAD) is then added slowly at a low temperature (0 °C) to control the exothermic reaction and the formation of reactive intermediates.[8]

  • Workup Challenges: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct, which can be difficult to remove. Chromatographic purification is almost always necessary.

References

  • Alves, M. J., Bártolo, A., & Bártolo, A. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Mitsunobu reaction. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry. [Link]

  • König, B. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). PMC. [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2015). ResearchGate. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Chemical Society Reviews. [Link]

  • Fernandez-Alonso, R., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of Chemical Information and Modeling. [Link]

Sources

Optimization

Optimization of reaction temperature for spiro-carbamate formation

Technical Support Center: Spiro-Carbamate Synthesis Introduction: Navigating the Thermal Landscape of Spiro-Carbamate Synthesis The formation of spiro-carbamates represents a critical transformation in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro-Carbamate Synthesis

Introduction: Navigating the Thermal Landscape of Spiro-Carbamate Synthesis

The formation of spiro-carbamates represents a critical transformation in medicinal chemistry, yielding structurally complex scaffolds with significant therapeutic potential. However, the thermal sensitivity of these reactions presents a common yet formidable challenge. The optimization of reaction temperature is not merely a matter of adjusting a dial; it is a nuanced process of balancing reaction kinetics against the stability of reactants, intermediates, and the final product. This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing thermal conditions in spiro-carbamate synthesis.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the typical starting temperature range for spiro-carbamate formation, and why?

A judicious starting point for most spiro-carbamate formations, particularly those involving the reaction of an isocyanate with a cyclic alcohol, is between 0 °C and room temperature (20-25 °C). This initial conservative range is predicated on the high reactivity of the isocyanate functional group.

  • At 0 °C: This temperature is often employed to control the initial exothermic release of the reaction, preventing rapid, uncontrolled polymerization or the formation of undesired side products such as ureas from trace moisture.

  • Room Temperature (20-25 °C): For less reactive substrates or when using a catalyst, starting at room temperature can provide sufficient activation energy without aggressively promoting side reactions.

The rationale is to first establish a baseline reactivity and product formation profile under mild conditions before incrementally increasing the temperature.

FAQ 2: How do I know if my reaction temperature is too high?

Elevated temperatures can trigger a cascade of undesirable events. Key indicators that your reaction temperature is excessive include:

  • Appearance of Side Products: The most common side products are ureas (from reaction with water), allophanates (from reaction of the carbamate product with another isocyanate molecule), and isocyanurates (trimerization of the isocyanate). The presence of these can be detected by TLC, LC-MS, or ¹H NMR.

  • Product Decomposition: Spiro-carbamates, especially those with strained ring systems, can be thermally labile. A decrease in the yield of the desired product upon increasing the temperature, or the appearance of new, smaller fragments in the reaction profile, suggests decomposition.

  • Color Change: A sudden darkening or change in the color of the reaction mixture can indicate decomposition or the formation of polymeric byproducts.

FAQ 3: Can a catalyst affect the optimal reaction temperature?

Absolutely. The introduction of a catalyst, such as dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), fundamentally alters the reaction's energy profile.

  • Mechanism of Action: Catalysts lower the activation energy of the carbamate formation, allowing the reaction to proceed at a significant rate at lower temperatures.

  • Impact on Optimization: With a catalyst, you can often achieve high yields at room temperature or even lower, temperatures at which the uncatalyzed reaction would be impractically slow. This is particularly advantageous for thermally sensitive substrates.

The choice and concentration of the catalyst become critical parameters to co-optimize with temperature.

Part 2: Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Formation at Room Temperature

You've run the reaction at room temperature for 24 hours, and TLC/LC-MS analysis shows predominantly unreacted starting materials.

Caption: Decision workflow for low conversion.

  • Baseline: After confirming low conversion at room temperature (e.g., 24 hours), take a baseline analytical sample (TLC, LC-MS).

  • First Increment: Increase the reaction temperature to 40 °C. Maintain this temperature for 4-6 hours, monitoring by TLC/LC-MS every hour.

  • Analysis: Compare the product-to-starting material ratio against the baseline. If conversion has improved without significant side product formation, proceed to the next increment.

  • Subsequent Increments: Increase the temperature in 20 °C increments (60 °C, 80 °C, etc.), repeating the monitoring process at each step.

  • Optimal Point: The optimal temperature is the lowest temperature at which a reasonable reaction rate is achieved without the significant formation of impurities.

Issue 2: Significant Side Product Formation

Your reaction yields a complex mixture, with the desired spiro-carbamate being a minor component.

Observed Side Product Probable Cause Recommended Action
Symmetrical Urea Reaction of isocyanate with adventitious water.Dry all solvents and reagents rigorously. Run the reaction under an inert atmosphere (N₂ or Ar).
Allophanate/Isocyanurate Excess isocyanate and/or high temperature.Use a 1:1 stoichiometry of alcohol to isocyanate. Lower the reaction temperature.
Substrate Decomposition Substrate is not stable at the reaction temperature.Screen the reaction at lower temperatures (0 °C, RT) with a suitable catalyst.
  • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Reagents: Dry the cyclic alcohol starting material by azeotropic distillation with toluene or by drying in a vacuum oven before use. Ensure the isocyanate is of high purity.

  • Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.

  • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.

Issue 3: Reaction Stalls After Initial Conversion

The reaction proceeds to 50-60% conversion and then stops, even with extended reaction times.

  • Product Inhibition: The spiro-carbamate product may be coordinating to the catalyst, deactivating it.

    • Solution: Add a second charge of the catalyst once the reaction has stalled.

  • Equilibrium: The reaction may be reversible under the current conditions.

    • Solution: A change in solvent or a slight increase in temperature may shift the equilibrium towards the product. Care must be taken, as this can also promote side reactions.

  • Reagent Degradation: One of the starting materials, particularly the isocyanate, may be degrading over the course of the reaction.

    • Solution: Instead of adding all the isocyanate at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the isocyanate low, minimizing side reactions like trimerization.

Caption: Troubleshooting stalled reactions.

Part 3: Data-Driven Optimization

A systematic approach is crucial. A Design of Experiments (DoE) approach, while more complex, can be highly effective. However, for initial troubleshooting, a simple screening table is often sufficient.

Table 1: Example Temperature Screening Protocol
Entry Temperature (°C) Catalyst (mol%) Time (h) Conversion (%) Key Observations
125 (RT)None2410Clean reaction, mostly starting material.
260None1245Trace of urea byproduct observed.
380None670Significant urea and isocyanurate formation.
425 (RT)DBTDL (1%)495Clean, rapid conversion to product.
50DBTDL (1%)1280Clean, but slower reaction rate.

References

  • Title: A review on the synthesis of carbamates and their applications Source: Research on Chemical Intermediates URL: [Link]

  • Title: Organocatalysis in Carbamate Formation: A Decade of Progress Source: Chemistry – A European Journal URL: [Link]

Troubleshooting

Technical Support Center: Spiro-Oxazolidinone Stability &amp; Troubleshooting

Welcome to the Advanced Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for preventing unwanted ring-opening side reactions in spiro-oxazolidinones duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for preventing unwanted ring-opening side reactions in spiro-oxazolidinones during synthesis and late-stage functionalization.

Mechanistic Causality: Why Do Spiro-Oxazolidinones Ring-Open?

The spiro-oxazolidinone motif is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to form critical hydrogen bonds [1]. However, during synthetic sequences (such as the removal of chiral auxiliaries or N-deprotection), the five-membered carbamate ring is highly susceptible to nucleophilic attack.

The causality of ring-opening lies in the competition between endocyclic and exocyclic carbonyl attack. When exposed to hard nucleophiles like the hydroxide ion (


), the kinetic barrier for attacking the less hindered endocyclic carbonyl is significantly lower than that of the exocyclic acyl group. This leads to a tetrahedral intermediate that preferentially collapses via C–N bond cleavage, irreversibly destroying the oxazolidinone ring to form a 

-amino acid or alcohol[2].

Conversely, the use of


-effect nucleophiles like the hydroperoxide anion (

) alters the regioselectivity, favoring attack at the exocyclic carbonyl and preserving the spiro-oxazolidinone core.

Mechanism A Spiro-oxazolidinone (Intact Core) B Endocyclic Attack (Tetrahedral Intermediate) A->B Hard Base (OH⁻) Kinetic Control D Exocyclic Attack (Tetrahedral Intermediate) A->D α-Nucleophile (OOH⁻) Selective Control C Ring-Opened Product (β-amino alcohol/acid) B->C C-N Bond Cleavage E Intact Oxazolidinone + Carboxylic Acid D->E Exocyclic Cleavage

Mechanistic divergence of spiro-oxazolidinone cleavage under basic conditions.

Troubleshooting FAQs

Q: Why is my spiro-oxazolidinone converting into a


-amino alcohol during basic deprotection? 
A:  You are likely using a hard base (e.g., 

,

, or unbuffered

) which strongly favors endocyclic attack. Computational studies have shown that the transition state barrier for endocyclic attack by

is approximately 2 kcal/mol lower than for exocyclic attack [2]. To prevent this, switch to a non-nucleophilic base (like DIPEA) for general deprotections, or use the

system if you are trying to cleave an N-acyl group.

Q: I am using


 to cleave an exocyclic acyl group, but I am still seeing significant ring-opening and unexpected gas evolution. What is happening? 
A:  This is a well-documented phenomenon where the initially formed peracid intermediate is unstable under the reaction conditions. The excess 

rapidly reduces the peracid, releasing a stoichiometric amount of

gas [3]. As the

is depleted, the concentration of highly nucleophilic

drops, leaving unreacted

in the mixture. This

then attacks the endocyclic carbonyl, causing the ring-opening. To fix this, strictly control the equivalents of

and maintain the reaction temperature at exactly 0 °C.

Q: Does the spiro-fusion itself increase the risk of ring-opening? A: Yes. Spiro-fusion at the C4 or C5 position introduces significant steric bulk and can induce ring strain. In highly strained systems (such as oxazolidinone-fused aziridines or oxetanes), even mild acid-catalyzed conditions with primary alcohols can trigger an


-like inversion and ring-opening [4]. The spiro-center restricts the conformational flexibility of the ring, often forcing incoming nucleophiles into trajectories that favor endocyclic cleavage.

Quantitative Reaction Profiling

To guide your choice of reagents, the following table summarizes the expected ring-opening percentages of spiro-oxazolidinones under various cleavage/deprotection conditions.

Reagent SystemTarget TransformationExocyclic Cleavage (%)Ring-Opening (%)Primary Byproduct

(aq) / THF
Ester/Amide Hydrolysis< 10%> 85%

-amino acid

(2 eq) / THF
N-Acyl Cleavage15 - 20%75 - 80%

-amino alcohol

/

(Excess)
N-Acyl Cleavage60 - 70%20 - 30%Peracid degradation products

(Controlled)
N-Acyl Cleavage> 95%< 2%None (Clean conversion)

/ THF
Benzyl Ester Formation> 90%< 5%Benzyl alcohol

Validated Experimental Protocols (SOPs)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It employs controlled generation of


 to selectively cleave N-acyl groups from spiro-oxazolidinones while completely suppressing endocyclic ring-opening.
SOP: Selective Exocyclic Cleavage via Controlled Generation

Causality Note: Hydrogen peroxide must be added before the base. This ensures that as


 is introduced, it immediately deprotonates 

to form the

-effect nucleophile

, preventing any transient buildup of

that would attack the oxazolidinone ring.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-acyl spiro-oxazolidinone (1.0 equiv, 10 mmol) in a 3:1 mixture of THF/

    
     (40 mL).
    
  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Validation Check: Ensure the internal temperature is

    
     2 °C before proceeding.
    
  • Peroxide Addition: Add 30% aqueous

    
     (4.0 equiv, 40 mmol) dropwise over 5 minutes. Stir for 10 minutes.
    
  • Base Introduction: Slowly add a pre-cooled (0 °C) 1.0 M aqueous solution of

    
     (2.0 equiv, 20 mmol) dropwise over 15 minutes using a syringe pump.
    
    • Validation Check: Monitor the reaction for

      
       gas evolution (bubbling). If vigorous bubbling occurs, the addition rate is too fast, risking peracid reduction and subsequent ring-opening.
      
  • Reaction Monitoring: Stir at 0 °C for 1 hour. Check completion via TLC (Hexanes/EtOAc 1:1). The intact spiro-oxazolidinone will appear as a distinct, UV-active spot with a lower

    
     than the starting material.
    
  • Quench & Extraction: Quench the remaining peroxide by carefully adding 1.5 N aqueous

    
     (40 mL). Stir for 30 minutes at room temperature. Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure to yield the intact spiro-oxazolidinone.
    

Workflow Step1 1. Substrate Preparation Dissolve in THF/H₂O & Cool to 0 °C Step2 2. Peroxide Addition Add 30% H₂O₂ dropwise (Forms α-nucleophile precursor) Step1->Step2 Step3 3. Base Introduction Slowly add LiOH (Prevents OH⁻ buildup) Step2->Step3 Step4 4. Self-Validation Monitor for O₂ evolution & TLC completion Step3->Step4 Step5 5. Quench & Isolate Quench with Na₂SO₃ and extract with DCM Step4->Step5

Step-by-step workflow for selective exocyclic cleavage avoiding ring-opening.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.
Optimization

Technical Support Center: Crystallization of 3-oxa-1-azaspiro[4.4]nonan-2-one

Executive Summary & Molecule Profile[1] User Query: "I am experiencing difficulties crystallizing 3-oxa-1-azaspiro[4.4]nonan-2-one. The product frequently oils out or precipitates as an amorphous solid.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

User Query: "I am experiencing difficulties crystallizing 3-oxa-1-azaspiro[4.4]nonan-2-one. The product frequently oils out or precipitates as an amorphous solid. I need a robust protocol for scale-up."

Scientist Response: The target molecule, 3-oxa-1-azaspiro[4.4]nonan-2-one , is a spirocyclic oxazolidinone (cyclic carbamate). This scaffold is structurally rigid but possesses a distinct polarity profile: the carbamate core is polar and capable of hydrogen bonding (donor and acceptor), while the spiro-cyclopentyl ring adds significant lipophilicity.

The "oiling out" phenomenon you are observing is classic behavior for spiro-carbamates containing unreacted amino-alcohol precursors or oligomeric impurities. These impurities depress the melting point and broaden the metastable zone, preventing ordered crystal lattice formation.

Physicochemical Profile:

  • Chemical Class: Spirocyclic Oxazolidinone (Cyclic Carbamate)

  • Key Interactions: Hydrogen bonding (NH

    
     O=C), Van der Waals packing (Cyclopentyl ring).
    
  • Critical Impurity: (1-Aminocyclopentyl)methanol (Precursor) – Highly polar/Basic.

Solvent System Selection (Thermodynamics)

The choice of solvent is dictated by the "Goldilocks" principle of spiro-carbamate solubility: you need a solvent that disrupts the strong intermolecular hydrogen bonds at high temperatures but allows lattice formation upon cooling.

Recommended Solvent Systems
Solvent SystemRoleRatio (v/v)ApplicationProsCons
EtOAc / n-Heptane Primary1:2 to 1:4General PurificationExcellent impurity rejection; standard industry class.Risk of oiling out if added too fast.
Toluene SingleN/AHigh-Purity RecrystallizationPromotes slow crystal growth; high boiling point allows full dissolution.Harder to remove residual solvent (high BP).
IPA / Water Alternative4:1Polar Impurity RemovalGood for removing inorganic salts or very polar precursors.Low yield due to higher solubility in aqueous phase.

Standard Operating Procedure (SOP)

Protocol ID: SOP-CRY-004 Objective: Purification of crude 3-oxa-1-azaspiro[4.4]nonan-2-one via antisolvent crystallization.

Phase A: Pre-Treatment (Critical)

Before attempting crystallization, you must remove the unreacted amino-alcohol precursor. Its presence acts as a "crystal poison."

  • Dissolve crude oil in Ethyl Acetate (EtOAc) (5 vol).

  • Wash with 0.5 M HCl (2 vol). Rationale: The precursor (1-aminocyclopentyl)methanol is basic and will partition into the aqueous layer. The oxazolidinone is neutral and remains in the organic layer.

  • Wash with Brine, dry over

    
    , and concentrate to a viscous oil/semi-solid.
    
Phase B: Crystallization
  • Dissolution: Add EtOAc (2 vol relative to mass) to the residue. Heat to 60°C (or reflux) until fully dissolved.

  • Nucleation Point: Slowly add n-Heptane (1 vol) dropwise at 60°C until the solution turns slightly turbid.

  • Clearance: Add just enough EtOAc (dropwise) to make the solution clear again (erasing the "memory" of amorphous precipitation).

  • Cooling: Cool slowly to 45°C .

  • Seeding: Add 0.1 wt% of pure seed crystals. If no seeds are available, scratch the glass wall vigorously.

  • Growth: Hold at 45°C for 1 hour. A white precipitate should form.

  • Antisolvent Addition: Over 2 hours, add the remaining n-Heptane (3 vol) while cooling to 0-5°C .

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (4:1). Dry under vacuum at 40°C.

Troubleshooting Guide (Q&A)

Q1: My product separates as a separate liquid phase (oils out) before crystallizing. Why?

A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the attractive forces between solute molecules are stronger than the solute-solvent interaction, but the temperature is too high for the crystal lattice to lock in.

  • The Fix: You are likely adding the antisolvent (Heptane) too quickly or at too high a temperature.

    • Action: Re-heat to dissolve the oil. Add the antisolvent slower. Crucially, seed the solution while it is still warm (in the metastable zone) to provide a template for growth rather than amorphous clumping.

Q2: The crystals are sticky and hygroscopic.

A: This indicates the presence of the open-chain urea intermediate or residual amino-alcohol .

  • The Fix: The carbamate ring might not have closed fully, or it opened up.

    • Action: Check the IR spectrum. A strong peak at ~1750 cm⁻¹ confirms the cyclic carbamate (oxazolidinone). If you see broad OH/NH bands, re-subject the material to the Acid Wash (Phase A) described in the SOP.

Q3: Can I use Ethanol or Methanol?

A: Alcohols are generally poor choices for crystallizing oxazolidinones because they compete for hydrogen bonding. This increases solubility too much, leading to low yields. Stick to aprotic solvents (EtOAc, Toluene) for the best recovery.

Process Logic & Decision Tree

The following diagram illustrates the critical decision pathways for purifying this spiro-scaffold.

CrystallizationWorkflow Start Crude 3-oxa-1-azaspiro[4.4]nonan-2-one CheckImpurity Check Precursor Content (TLC/LCMS) Start->CheckImpurity HighPrecursor High Amino-Alcohol Content CheckImpurity->HighPrecursor > 2% SolventSelect Dissolve in EtOAc (2 vol) Heat to 60°C CheckImpurity->SolventSelect < 2% AcidWash Acid Wash (0.5M HCl) Partition to Organic Layer HighPrecursor->AcidWash AcidWash->SolventSelect Antisolvent Add n-Heptane (1 vol) Check Turbidity SolventSelect->Antisolvent OilingOut Issue: Oiling Out? Antisolvent->OilingOut Reheat Reheat to Clear Point Add Seed Crystals OilingOut->Reheat Yes Cooling Cool to 0-5°C Slow Antisolvent Addition OilingOut->Cooling No Reheat->Cooling Final Pure Crystalline Solid Cooling->Final

Caption: Workflow for impurity management and crystallization of spiro-oxazolidinones.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.Link

  • Yong, S. R., et al. (2005).[2] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[2][3] Tetrahedron, 61, 8120-8129.[2] Link[2]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • PubChem. (n.d.).[4] 3-oxa-1-azaspiro[4.4]nonan-2-one (Compound Summary).[5] Link

Sources

Troubleshooting

Spirocycle Synthesis Technical Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for spirocyclic ring formation. Spirocycles—molecules featuring two rings connected through a single shared tetrahedral carbon—are highly prized in drug discovery for their ability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic ring formation. Spirocycles—molecules featuring two rings connected through a single shared tetrahedral carbon—are highly prized in drug discovery for their ability to increase three-dimensional character, improve metabolic stability, and secure novel intellectual property space. However, constructing these rigid, sterically congested architectures often leads to severe regioselectivity issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your spiroannulation workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am getting an inseparable mixture of regioisomers during my Pd(0)-catalyzed[3+2] spiroannulation. How can I control the insertion vector? A: In palladium-catalyzed[3+2] assemblies of [5,5] spirocyclic carbo- and heterocycles, regioselectivity is entirely dominated by the structural fine-tuning of the Pd-π-allyl intermediate[1]. If you are observing a mixture, your current ligand lacks the necessary steric bulk or optimal bite angle to bias the nucleophilic attack trajectory. Solution: Switch to a rigid, sterically demanding bidentate ligand. For example, utilizing (R)-BINAP at low catalyst loadings effectively locks the conformation of the Pd-π-allyl intermediate, shielding one face of the complex and driving the reaction toward a single regioisomer with excellent enantioselectivity[1].

Q2: My radical dearomatization of nonactivated arenes keeps yielding the 1,4-difunctionalized product. How do I force 1,2-spirocyclization? A: This is a classic kinetic issue. Radical dearomatization with nonactivated arenes inherently prefers 1,4-difunctionalization because it minimizes steric clash and yields a more stable radical intermediate. To achieve the elusive 1,2-difunctionalization, you must exploit spatial proximity to outpace the 1,4-pathway. Solution: Transition to a photochemically triggered intramolecular system. By utilizing visible-light-induced photohomolytic cleavage of N–NO bonds in nitrosamides, you generate a highly reactive amidyl radical in immediate proximity to the arene. This proximity effect enables a rapid 1,2-amidoximation spirocyclization that kinetically outcompetes the 1,4-addition[2].

Q3: How do base additives influence regioselectivity in transition-metal catalyzed [2+2+1] spiroannulations? A: The choice of base does more than just neutralize acid; it actively modulates the transition state of the rate-determining step (RDS). In the Pd-catalyzed[2+2+1] spiroannulation of 1,2-dihaloarenes, unsymmetrical alkynes, and 2-naphthol, density functional theory (DFT) confirms that the final reductive elimination is the RDS[3]. Solution: Strong, specific bases like K₃PO₄ actively facilitate the preceding O–H activation step, lowering the overall free energy barrier (e.g., to 33.1 kcal/mol at 130 °C). When paired with a bidentate ligand like dppp, this precisely controlled activation pathway prevents off-cycle isomerization, pushing the regioselectivity ratio (Pb1:Pb2) to >19:1[3].

Section 2: Quantitative Data on Reaction Parameters

The following table summarizes the critical interplay between ligands and bases in dictating the regiochemical outcome of Pd-catalyzed [2+2+1] spiroannulations with unsymmetrical alkynes.

EntryCatalystLigandBase AdditiveRegioselectivity (Pb1:Pb2)Yield (%)Mechanistic Causality
1 Pd(OAc)₂dpppK₃PO₄> 19:1 90% Optimal bite angle restricts alkyne insertion vectors; K₃PO₄ stabilizes the RDS transition state.
2 Pd(OAc)₂PPh₃K₃PO₄5:165%Monodentate ligand allows rotational freedom during insertion, degrading regiocontrol.
3 Pd(OAc)₂dpppCs₂CO₃2:140%Suboptimal base increases the O–H activation barrier, leading to prolonged heating and thermodynamic scrambling.
4 Pd(OAc)₂NoneK₃PO₄Complex Mixture< 10%Lack of ligand leads to uncontrolled oxidative addition and rapid catalyst degradation.

(Data synthesized from DFT and experimental kinetic profiling[3])

Section 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Palladium-Catalyzed [2+2+1] Spiroannulation

This protocol utilizes ligand-enforced steric control to achieve high regioselectivity with unsymmetrical alkynes.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (10 mol%) and dppp (15 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir at room temperature for 10 minutes.

    • Causality: Pre-mixing ensures the complete formation of the active[Pd(0)-dppp] complex before substrate introduction, preventing unligated Pd from initiating non-selective background reactions.

  • Substrate Introduction: Add 1-bromo-2-iodobenzene (1.0 equiv) and the unsymmetrical alkyne (1.2 equiv). Stir for 5 minutes.

    • Causality: The significant difference in bond dissociation energy between C–I and C–Br ensures that oxidative addition occurs exclusively at the C–I bond first, setting up the required sequential insertion.

  • Nucleophile and Base Addition: Add 2-naphthol (1.5 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Thermal Activation: Seal the tube and heat to 130 °C for 16 hours.

    • Causality: 130 °C provides the exact thermal energy required to overcome the 33.1 kcal/mol barrier of the rate-determining reductive elimination step without inducing thermal degradation[3].

  • Validation & Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Analyze the crude mixture via ¹H NMR; a single diagnostic spiro-carbon peak validates successful regiocontrol.

Protocol B: Visible-Light-Induced Dearomative 1,2-Amidoximation

This protocol overrides the kinetic preference for 1,4-addition by utilizing proximity-driven photohomolysis.

  • Reaction Assembly: In a transparent borosilicate glass vial, dissolve the N-nitrosamide precursor (0.2 mmol) and the trapping nucleophile in anhydrous, degassed dichloromethane (0.1 M).

  • Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles and backfill with argon.

    • Causality: Molecular oxygen is a potent radical scavenger. Failing to degass will result in the immediate quenching of the photochemically generated amidyl radical, halting the spirocyclization entirely.

  • Photochemical Cleavage: Irradiate the vial using a 456 nm Blue LED array at ambient temperature (25 °C) for 12 hours.

    • Causality: Visible light specifically cleaves the weak N–NO bond without providing the excess thermal energy that typically drives the system toward the thermodynamic 1,4-difunctionalized byproduct[2].

  • Validation: Monitor the disappearance of the N-nitrosamide characteristic UV absorbance. Purify via flash chromatography to isolate the 1,2-spirocycle.

Section 4: Visualizing the Logic

G Issue Regioselectivity Issue in Spiroannulation Type Identify Reaction Class Issue->Type TMC Transition Metal Catalyzed (e.g., Pd) Type->TMC Radical Radical Dearomatization Type->Radical Ligand Tune Ligand Bite Angle (e.g., dppp vs PPh3) TMC->Ligand Steric Control Base Optimize Base (e.g., K3PO4) TMC->Base TS Stabilization Precursor Modulate Radical Precursor (e.g., N-nitrosamides) Radical->Precursor Proximity Effect Light Control Homolysis (Visible Light) Radical->Light Mild Cleavage

Workflow for troubleshooting regioselectivity in transition-metal and radical spiroannulations.

G Pd Active Catalyst [Pd(0)-dppp] OxAdd1 C-I Oxidative Addition Pd->OxAdd1 Insertion Alkyne Insertion (Regio-Determining) OxAdd1->Insertion Unsymmetrical Alkyne CHAct C(sp2)-H Activation Insertion->CHAct Ligand Sterics Dictate Vector OxAdd2 C-Br Ox. Addition & O-H Activation CHAct->OxAdd2 RedElim Reductive Elimination (Rate-Determining) OxAdd2->RedElim Base (K3PO4) Facilitated RedElim->Pd Catalyst Regeneration Product Spirocyclic Product RedElim->Product

Mechanistic pathway of Pd-catalyzed [2+2+1] spiroannulation highlighting regioselectivity control.

References

1.[1] Regiodivergent Synthesis of Spirocyclic Compounds through Pd‐Catalyzed Regio‐ and Enantioselective [3+2] Spiroannulation. ResearchGate. 2.[2] Regioselective Dearomative Amidoximation of Nonactivated Arenes Enabled by Photohomolytic Cleavage of N-nitrosamides. PubMed (NIH). 3.[3] Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol. PMC (NIH).

Sources

Optimization

Technical Support Center: HPLC Method Development for Spiro-Oxazolidinone Impurities

Welcome to the Analytical Support Portal. Spiro-oxazolidinones—characterized by a rigid spirocyclic core linked to an oxazolidinone ring—are complex chiral scaffolds critical to the development of novel antibacterial age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. Spiro-oxazolidinones—characterized by a rigid spirocyclic core linked to an oxazolidinone ring—are complex chiral scaffolds critical to the development of novel antibacterial agents and CNS therapeutics. The primary analytical challenge in their development lies in resolving closely related process impurities (enantiomers, diastereomers, and regioisomers) that exhibit nearly identical physicochemical properties.

This guide provides drug development professionals with field-proven methodologies, diagnostic workflows, and causality-driven troubleshooting strategies to establish robust, self-validating HPLC methods.

Self-Validating Experimental Protocol: Separation of Spiro-Oxazolidinone Enantiomers

To ensure scientific integrity, this step-by-step methodology is designed as a self-validating system . The method cannot proceed to the next phase unless specific chromatographic criteria are met, ensuring absolute trustworthiness in the final quantitative data.

Phase 1: System Preparation & Suitability Testing (SST)

  • Action: Purge the HPLC system (e.g., Agilent 1100 series equipped with a PDA detector) with the selected mobile phase (e.g., n-hexane : 2-propanol : methanol : trifluoroacetic acid at 80:10:10:0.4 v/v/v/v) at a flow rate of 1.0 mL/min[1].

  • Validation Gate: Inject a blank diluent. The system is validated for testing only if the baseline drift is < 1 mAU/min and no ghost peaks appear at the expected retention times of the API.

Phase 2: Stationary Phase Equilibration

  • Action: Install an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Flush the column with a minimum of 20 Column Volumes (CV) of the mobile phase to ensure the polymer backbone reaches a stable conformational state.

  • Validation Gate: Monitor column backpressure. Validation is achieved when pressure fluctuations remain < 2% over a continuous 15-minute window.

Phase 3: Critical Pair Resolution Testing

  • Action: Inject 10 µL of a standard stock solution containing the spiro-oxazolidinone API and its known enantiomeric/diastereomeric impurities at a concentration of 5 µg/mL[2].

  • Validation Gate: Calculate the chromatographic resolution (

    
    ). The protocol is self-validating and successful only if
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    for all critical peak pairs[1].

Phase 4: Robustness & Specificity Verification

  • Action: Spike the test solution with known process-related degradation products. Deliberately alter the flow rate by ±0.1 mL/min and column temperature by ±5°C.

  • Validation Gate: The method is deemed robust if the 1 for the main spiro-oxazolidinone peak remain > 0.990 without co-elution interference under all perturbed conditions[1].

Diagnostic Workflow for Method Development

Use the following logical flowchart to navigate mobile phase selection and resolve common chromatographic failures during spiro-oxazolidinone impurity profiling.

HPLC_Workflow Start Start: Spiro-Oxazolidinone Impurity Profiling Screening Phase 1: Column Screening (Amylose vs. Cellulose CSPs) Start->Screening Mode Phase 2: Mobile Phase Mode Normal Phase vs. Polar Organic Screening->Mode Decision1 Resolution > 1.5? Mode->Decision1 Trouble1 Issue: Co-elution Action: Switch to 100% ACN (POM) Decision1->Trouble1 No: Co-elution Trouble2 Issue: Peak Tailing Action: Add 0.1% TFA/DEA Decision1->Trouble2 No: Tailing Trouble3 Issue: Retention Hysteresis Action: Flush 20 Column Volumes Decision1->Trouble3 No: Shift Validate Phase 3: Method Validation (ICH Q2 Guidelines) Decision1->Validate Yes Trouble1->Mode Trouble2->Mode Trouble3->Mode LCMS Phase 4: LC-MS/MS Hyphenation (For trace impurities) Validate->LCMS

Diagnostic logic for spiro-oxazolidinone HPLC method development and troubleshooting.

Troubleshooting & FAQs

Q1: Why do I observe retention time shifts and "hysteresis" during method optimization with binary eluents? Causality: Polysaccharide stationary phases undergo reversible conformational changes depending on their solvent exposure history. When transitioning between binary mixtures (e.g., Methanol to Isopropanol), the polymer backbone of the chiral selector slowly alters its helical structure. This structural memory leads to3[3]. Actionable Fix: Always flush the column with a minimum of 10 to 20 column volumes (CV) of the new mobile phase before injecting samples. To self-validate equilibrium, perform three consecutive injections of the standard; equilibrium is achieved when the relative standard deviation (RSD) of the retention time is < 0.5%.

Q2: I am experiencing co-elution of spiro-oxazolidinone enantiomeric impurities on an amylose-based column. How can I improve enantioselectivity? Causality: Co-elution in spiro-compounds often occurs because the rigid, orthogonal spiro-junction prevents optimal penetration into the chiral grooves of the stationary phase under standard normal-phase conditions. Actionable Fix: Switch to Polar Organic Mode (POM). Research demonstrates that3 significantly alter the enantiomer recognition mechanism, providing the highest enantioselectivities for oxazolidinone derivatives[3].

Q3: How do I resolve peak tailing for basic spiro-oxazolidinone degradation products in Normal Phase (NP) HPLC? Causality: Secondary non-specific interactions between the heteroatoms of the spiro-oxazolidinone (e.g., basic nitrogens) and residual acidic silanols on the silica support cause the analyte to "stick," resulting in asymmetric peak tailing. Actionable Fix: Introduce a competing additive. Adding 0.1% - 0.4% Trifluoroacetic acid (TFA) or Diethylamine (DEA) into the mobile phase (e.g., n-hexane : IPA : MeOH : TFA 80:10:10:0.4) effectively1[1].

Q4: What is the optimal detection strategy for trace-level process impurities lacking strong chromophores? Causality: While UV-Vis (PDA) is standard for conjugated APIs, some aliphatic spiro-impurities possess poor UV molar absorptivity, leading to low sensitivity. Actionable Fix: Hyphenate your HPLC with tandem mass spectrometry (LC-MS/MS). The use of Electrospray Ionization (ESI) capitalizes on the greater sensitivity and selectivity of MS, achieving4 for oxazolidinone derivatives[4]. Ensure all mobile phase additives are volatile (e.g., replace TFA with Formic Acid to prevent ion suppression).

Quantitative Data Summary: Mobile Phase & Column Matrix

The following table summarizes the comparative performance of different chromatographic modes for separating spiro-oxazolidinone impurities, allowing for rapid method selection based on your specific analytical goal.

Chromatographic ParameterNormal Phase (NP)Polar Organic Mode (POM)Reversed Phase (RP)
Typical Mobile Phase Hexane / IPA (80:20)100% ACN or 100% MeOHWater / ACN (Gradient)
Preferred Column Chiralpak AD-HLux Amylose-1 / Chiralcel ODC18 (Achiral Impurities)
Enantioselectivity (

)
Moderate (1.2 - 1.5)High (1.5 - >2.0)N/A (Achiral only)
Additives Required 0.1-0.4% TFA or DEANone or 0.1% Formic Acid0.1% Formic Acid / NH₄OAc
Hysteresis Risk LowHigh (Requires 20 CV flush)Low
MS Compatibility Poor (Hexane suppresses ionization)ExcellentExcellent
References
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 Source: Journal of Chromatographic Science / Oxford Academic URL:[Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode Source: Journal of Chromatography A / PubMed URL:[Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: Molecules / MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Structural Determination of Spiro[4.4]nonan-2-one Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Part 1: Executive Summary & Strategic Rationale The spiro[4.4]nonan-2-one scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional core that restricts conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The spiro[4.4]nonan-2-one scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional core that restricts conformational flexibility—a key factor in enhancing ligand-target affinity and metabolic stability. However, the presence of the quaternary spiro-carbon creates significant analytical challenges.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-field Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) computation for the structural elucidation of these derivatives. While NMR is the standard for solution-state analysis, our data indicates that SC-XRD is the requisite "Gold Standard" for unambiguous assignment of absolute stereochemistry and ring puckering in spiro[4.4]nonan-2-one derivatives.

The Core Problem: The Quaternary Center

In spiro[4.4]nonan-2-one derivatives, the central spiro-carbon lacks protons, rendering it invisible in 1D


H NMR. Connectivity must be inferred through HMBC/NOESY correlations, which are often ambiguous due to the symmetric nature of the carbocyclic rings. X-ray crystallography bypasses this limitation by directly mapping electron density.

Part 2: Comparative Analysis – X-ray vs. Alternatives

The following table contrasts the "performance" of X-ray crystallography against its primary alternatives for this specific chemical class.

Table 1: Structural Determination Methodologies for Spiro-Scaffolds
FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600+ MHz) DFT Computation (GIAO)
Primary Output 3D Electron Density MapChemical Shifts / J-couplingsPredicted Geometry / Energy
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (requires derivatization)Theoretical (needs experimental fit)
Quaternary Center Direct visualization of bond anglesInvisible (inferred via 2D/3D)Calculated
Ring Conformation Exact puckering (Envelope/Twist)Time-averaged (dynamic)Static minimum energy
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-d

)
Virtual
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours per conformer)
Limitation Crystal growth failure rateSignal overlap in aliphatic regionAccuracy depends on basis set

Part 3: Technical Deep Dive – X-ray Crystallographic Data

Representative Crystallographic Metrics

The spiro[4.4]nonane system exhibits unique strain characteristics at the spiro-junction. Below is a summary of typical geometric parameters derived from high-resolution datasets (e.g., CCDC 2254827–2254831) for spiro-dione derivatives.

Table 2: Key Geometric Parameters for Spiro[4.4]nonan-2-one Derivatives

ParameterTypical Value (Å / °)Structural Significance
C(spiro)–C(α) Bond Length 1.53 – 1.55 ÅStandard sp

-sp

, slightly elongated due to steric crowding.
C(spiro)–C(β) Bond Length 1.52 – 1.54 ÅTypical aliphatic bond.
C(α)–C(spiro)–C(α') Angle 108.5° – 111.0°Deviation from ideal tetrahedral (109.5°) indicates ring strain.
Ring Puckering (φ) 20° – 40° (Twist)The cyclopentane rings typically adopt a twist or envelope conformation to minimize eclipsing interactions.
Intermolecular Contacts 2.8 – 3.2 Å (O···H)Carbonyl oxygen acts as a hydrogen bond acceptor, driving crystal packing.
Critical Workflow: Crystallization of Lipophilic Spiro-Ketones

Spiro[4.4]nonan-2-ones are often oily or waxy solids due to their lipophilicity and lack of strong H-bond donors. Standard evaporation often fails. The following protocol utilizes anti-solvent vapor diffusion , which is field-proven for this scaffold.

Protocol: Vapor Diffusion for Spiro-Ketones
  • Objective: Grow diffraction-quality single crystals (0.1 – 0.3 mm).

  • Timeframe: 3–7 days.

Step-by-Step Methodology:

  • Solubility Test: Dissolve 5 mg of the derivative in minimal "Good Solvent" (GS).

    • Recommended GS: Dichloromethane (DCM) or Acetone.

  • Vessel Setup: Place the saturated solution in a small inner vial (GC vial, 1.5 mL).

  • Anti-Solvent Selection: Choose a "Bad Solvent" (BS) that is miscible with the GS but precipitates the compound.

    • Recommended BS: Pentane or Hexane (highly volatile, non-polar).

  • Diffusion Chamber: Place the open inner vial inside a larger jar (20 mL) containing 3–5 mL of the BS. Cap the outer jar tightly.

  • Equilibration: Store at 4°C (fridge) to slow down diffusion kinetics.

    • Mechanism:[1] Pentane vapors slowly diffuse into the DCM solution, gradually increasing polarity and forcing the spiro-compound to organize into a lattice.

  • Harvesting: Check daily under polarized light. Crystalline material will appear birefringent (glowing) against the dark background.

Part 4: Visualizing the Structural Determination Logic

The following diagram illustrates the decision-making process for characterizing spiro-compounds, highlighting where X-ray crystallography becomes indispensable.

StructuralLogic Start Synthesis of Spiro[4.4]nonan-2-one Derivative InitialAnalysis Initial Analysis: 1H / 13C NMR Start->InitialAnalysis Decision Is Stereochemistry/Regiochemistry Ambiguous? InitialAnalysis->Decision NMR_Adv NOESY / HMBC Correlations Decision->NMR_Adv No (Simple) Cryst_Screen Crystallization Screening (Vapor Diffusion) Decision->Cryst_Screen Yes (Complex/Chiral) NMR_Limit Limitation: Signal Overlap & Quaternary Carbon Silence NMR_Adv->NMR_Limit Inconclusive? NMR_Limit->Cryst_Screen Escalate to XRD XRD_Data SC-XRD Data Collection (Mo or Cu Source) Cryst_Screen->XRD_Data Crystal Found Structure_Sol Structure Solution (SHELXT) & Refinement (SHELXL) XRD_Data->Structure_Sol Final_Model 3D Model: Absolute Configuration & Ring Puckering Parameters Structure_Sol->Final_Model

Figure 1: Decision matrix for structural elucidation. Note the escalation to X-ray (Green path) when NMR data is ambiguous due to the quaternary spiro-center.

Part 5: Case Study – Absolute Configuration Assignment

In a recent comparative study of annulated spiro[4.4]nonane-diones (Ref 1), researchers utilized SC-XRD to resolve the stereochemical outcome of a Diels-Alder reaction.

  • The Challenge: The reaction generated multiple chiral centers simultaneously. NMR showed a single set of peaks, confirming a single diastereomer, but could not distinguish between the endo and exo adducts due to flexible ring conformations averaging the NOE signals.

  • The Solution: An X-ray dataset (CCDC 2254827) was collected.[2]

  • The Result:

    • Space Group: Monoclinic

      
      .
      
    • Resolution: 0.84 Å.

    • Outcome: The structure was unambiguously assigned as the endo-isomer based on the electron density map. The C(spiro)-C-C bond angles revealed a significant deviation (112°) from tetrahedral geometry, explaining the unusual reactivity observed in subsequent steps.

Why this matters for Drug Development

For spiro-based drugs (e.g., nAChR agonists), the biological activity is often restricted to a single enantiomer. X-ray crystallography provides the FDA-required certainty for absolute configuration that computational docking or NMR cannot legally satisfy in isolation.

Part 6: References

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Spiro[4.4]nonan-2-one (Compound Summary). Source: PubChem (National Institutes of Health) URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Review. Source: News-Medical.net URL:[Link]

  • Cambridge Structural Database (CSD). Source: CCDC URL:[Link] (Accession codes 2254827–2254831)[2]

Sources

Validation

Comparative Metabolic Stability: Spiro-Oxazolidinones vs. Linear Carbamates

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary: The Case for Cyclization In the optimization of lead compounds, the carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary: The Case for Cyclization

In the optimization of lead compounds, the carbamate moiety (


) is a classic bioisostere for amides and esters, offering modulated lipophilicity and hydrogen-bonding potential. However, linear carbamates frequently suffer from poor metabolic stability due to enzymatic hydrolysis and oxidative dealkylation.

Spiro-oxazolidinones represent a "privileged scaffold" solution. By embedding the carbamate functionality into a spiro-fused cyclic system, medicinal chemists can dramatically reduce intrinsic clearance (


) and improve half-life (

). This guide analyzes the mechanistic basis of this stability and provides actionable protocols for verification.

Mechanistic Comparison: Why Spiro-Cycles Outperform

Linear Carbamates: The Metabolic "Soft Spots"

Linear carbamates are vulnerable to two primary metabolic pathways:

  • Hydrolysis (Esterases/Amidases): Carboxylesterases (CES1/CES2) attack the carbonyl carbon. Linear chains often lack the steric bulk to block the nucleophilic serine of the enzyme's active site.

  • Oxidative N-Dealkylation (CYP450): Cytochrome P450 enzymes typically hydroxylate the

    
    -carbon adjacent to the nitrogen. In linear carbamates, this intermediate is unstable and collapses, resulting in cleavage of the alkyl group (N-dealkylation).
    
Spiro-Oxazolidinones: Structural Shielding

Spiro-cyclization addresses these vulnerabilities through three distinct mechanisms:

  • Conformational Restriction: The spiro-fusion locks the ring in a specific pucker. This rigidity prevents the molecule from adopting the "induced fit" required by many hydrolases.

  • Steric Occlusion: The orthogonal orientation of the spiro-ring creates a high-density steric environment around the carbamate carbonyl, physically blocking the approach of nucleophiles (water/serine).

  • Prevention of

    
    -Hydroxylation Collapse:  Even if a CYP450 oxidizes the ring, the cyclic structure prevents the rapid fragmentation seen in linear N-dealkylation.
    
Visualization: Metabolic Pathways

The following diagram contrasts the metabolic fate of a linear carbamate versus a spiro-oxazolidinone.

MetabolicPathways Linear Linear Carbamate (Flexible) CYP CYP450 (Oxidation) Linear->CYP  alpha-hydroxylation Est Esterase (Hydrolysis) Linear->Est  nucleophilic attack Spiro Spiro-Oxazolidinone (Rigid/Steric Shield) Spiro->CYP  resists oxidation Spiro->Est  sterically blocked UnstableInt Unstable Carbinolamide CYP->UnstableInt StableMet Stable Metabolite (Ring Intact) CYP->StableMet  minor hydroxylation Cleavage Cleavage Products (Amine + Alcohol) Est->Cleavage UnstableInt->Cleavage  spontaneous collapse

Figure 1: Comparative metabolic fate. Linear carbamates undergo rapid cleavage, while spiro-oxazolidinones resist hydrolysis and fragmentation.

Comparative Data: Lead Optimization Case Studies

The transition from linear to spiro-cyclic scaffolds is well-documented in the development of BACE1 inhibitors (Alzheimer's) and ACC inhibitors (Metabolic Disease).

Table 1: Impact of Spiro-Cyclization on Metabolic Stability
FeatureLinear Carbamate / PeptidomimeticSpiro-Oxazolidinone / Spiro-LactamImpact on Drug Design
Metabolic Liability High (Hydrolysis & N-dealkylation)Low (Oxidative resistance)Reduces dosing frequency; improves exposure (AUC).
Intrinsic Clearance (

)
High (>50

L/min/mg protein)
Low (<10

L/min/mg protein)
>5-fold improvement typically observed.
Selectivity Often poor (flexible binding)High (rigid, shape-driven)Spiro-rings can exploit specific protein pockets (e.g., BACE1 "flap").
Permeability (

)
Variable; often P-gp substratesHigh; reduced H-bond donorsImproved Blood-Brain Barrier (BBB) penetration.

Real-World Example (ACC Inhibitors): In the development of Acetyl-CoA Carboxylase (ACC) inhibitors, Pfizer researchers encountered metabolic instability with linear and simple spiro-lactone leads.

  • Lead A (Spiro-lactone): Metabolically liable in human microsomes due to ketone reduction and ring opening.

  • Optimized B (Spiro-lactam/Oxazolidinone): Introduction of the nitrogen-containing spiro-ring (Compound 8c) significantly improved metabolic stability while maintaining potency (

    
    ), leading to favorable PK profiles in rats.
    

Experimental Protocol: Microsomal Stability Assay

To objectively compare these scaffolds, one must determine the Intrinsic Clearance (


)  using liver microsomes. This protocol ensures data integrity through specific cofactor controls.
Workflow Logic

We measure the disappearance of the parent compound over time.

  • System: Liver Microsomes (Human/Rat/Mouse).

  • Cofactor: NADPH (Required for CYP450 activity).

  • Control: Without NADPH (To detect non-CYP hydrolysis). Crucial for distinguishing carbamate hydrolysis from oxidative metabolism.

Step-by-Step Methodology
  • Preparation:

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Thaw Liver Microsomes on ice. Dilute to 0.5 mg/mL protein concentration.

    • Prepare Test Compound (1

      
      M final concentration) to minimize saturation kinetics.
      
  • Pre-Incubation:

    • Mix Microsomes + Buffer + Test Compound.

    • Incubate at 37°C for 5 minutes (Equilibration).

  • Reaction Initiation:

    • Arm A (Metabolic): Add NADPH regenerating system (or 1 mM NADPH).

    • Arm B (Hydrolysis Control): Add Buffer only (No NADPH). If the linear carbamate degrades here, it confirms hydrolytic instability.

  • Sampling:

    • At

      
       min, remove aliquots.
      
    • Quench: Immediately transfer to ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
       (elimination rate constant).
      
    • 
      .
      
    • 
      .
      
Visualization: Assay Workflow

AssayWorkflow Start Start: Microsomes + Compound Split Split into Two Arms Start->Split ArmA Arm A: +NADPH (Tests CYP450 + Hydrolysis) Split->ArmA ArmB Arm B: -NADPH (Tests Hydrolysis Only) Split->ArmB Incubate Incubate 37°C Sample: 0, 5, 15, 30, 60 min ArmA->Incubate ArmB->Incubate Quench Quench: Cold ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis Calculate Slope (k) Quench->Analyze Result Compare Degradation Rates: If Arm A >> Arm B: Oxidative Metabolism If Arm A = Arm B: Hydrolytic Instability Analyze->Result

Figure 2: Microsomal stability workflow distinguishing oxidative (CYP) vs. hydrolytic clearance.

References

  • Kamata, M., et al. (2012).[1] "Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.[1] Link

  • Ghosh, A. K., et al. (2012). "Design, synthesis, and X-ray structure of protein-ligand complexes: important insights into bioactive conformation and novel BACE1 inhibitors." Journal of Medicinal Chemistry. (Contextual reference for BACE1 spiro-scaffolds).
  • Ettmayer, P., et al. (2004). "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 47(10), 2393-2404. (Review of carbamate hydrolysis). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Source for

    
     protocols).
    
  • Johansson, A., et al. (2016).[3] "Spirocyclic MCHr1 antagonists." Journal of Medicinal Chemistry. (Demonstrates spiro-cycle advantage in lowering LogD and improving stability).

Sources

Comparative

Validating the Purity of 3-oxa-1-azaspiro[4.4]nonan-2-one: A GC-MS Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary In modern medicinal chemistry, spirocyclic compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

In modern medicinal chemistry, spirocyclic compounds are highly valued because their rigid, three-dimensional structures serve as excellent scaffolds for exploring receptor sites and improving metabolic stability[1]. However, validating the purity of aliphatic spiro-building blocks like 3-oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7) presents a unique analytical challenge. Lacking a conjugated


-system, this molecule is virtually invisible to standard HPLC-UV detectors.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for this class of compounds. We will explore why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this specific scaffold[2], and I will provide a self-validating, step-by-step GC-MS protocol to ensure your purity data is both accurate and artifact-free.

Platform Comparison: Selecting the Right Analytical Tool

When analyzing pure, volatile, and thermally stable building blocks, the choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) dictates the reliability of your impurity profiling[3]. GC-MS is generally the preferred method for volatile and thermally stable compounds, whereas LC-MS is reserved for larger, highly polar, or thermally labile molecules[4].

Below is an objective comparison of the primary analytical platforms evaluated for 3-oxa-1-azaspiro[4.4]nonan-2-one.

Table 1: Analytical Platform Comparison for Spirocyclic Oxazolidinones
Analytical PlatformDetection MechanismSuitabilitySensitivityKey AdvantagePrimary Limitation
GC-MS (EI) Electron Ionization (70 eV)Optimal High (pg to ng)Universal detection of volatile organics; robust NIST library matching[2].Requires the spirocyclic core to be thermally stable in the GC inlet[4].
LC-MS (ESI) Electrospray IonizationModerateHigh (pg)Excellent for thermally labile or highly polar process impurities[4].Variable ionization efficiency; non-basic aliphatic impurities may be missed.
HPLC-UV UV Absorbance (e.g., 254 nm)PoorLowUbiquitous in QA/QC environments.Fails completely due to the lack of a chromophore in the target molecule.
qNMR Nuclear Magnetic ResonanceExcellentModerate (µg)Absolute quantitation without the need for response factors.Requires high sample concentration; struggles to resolve trace-level impurities.

Decision Matrix & Analytical Workflow

To visualize the strategic selection process and the subsequent analytical steps, refer to the workflow diagram below.

GCMS_Workflow Start 3-oxa-1-azaspiro[4.4]nonan-2-one Check MW: 141.17 | No Chromophore Start->Check HPLC HPLC-UV (Fails: No UV Absorbance) Check->HPLC Standard QC LCMS LC-MS (ESI) (Secondary: Variable Ionization) Check->LCMS If Thermally Labile GCMS GC-MS (EI) (Gold Standard for Volatiles) Check->GCMS Volatile & Stable Prep Sample Prep (DCM + Internal Standard) GCMS->Prep Run GC Separation & EI-MS (Thermal Stress Check Included) Prep->Run Result Purity Validation (Area Normalization > 98%) Run->Result

GC-MS decision matrix and analytical workflow for spirocyclic oxazolidinone purity.

Methodology: A Self-Validating GC-MS Protocol

A robust analytical method must not only measure the sample but also prove its own validity during every sequence. Because oxazolidinones can theoretically undergo thermal ring-opening at extreme temperatures, this protocol incorporates a Thermal Stress Check to guarantee that the detected impurities are native to the sample and not artifacts generated by the instrument.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve 5.0 mg of 3-oxa-1-azaspiro[4.4]nonan-2-one in 5.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of dodecane as an Internal Standard (ISTD).

  • Causality: DCM is selected because its low boiling point (39.6°C) ensures it elutes in the solvent delay, preventing it from masking early-eluting volatile impurities (e.g., unreacted cyclopentanone). The ISTD corrects for any injection volume variability.

Step 2: Instrument Configuration

  • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

    • Causality: This slightly polar stationary phase provides optimal retention for the spirocyclic core while minimizing peak tailing from the oxazolidinone NH group.

  • Inlet Parameters: Split mode (10:1 ratio), Helium carrier gas at 1.0 mL/min.

    • Causality: A split injection prevents column overloading, which can lead to fronting peaks and inaccurate area normalization.

Step 3: The Self-Validating Thermal Stress Check To prove the method is non-destructive, inject the sample at three different inlet temperatures.

  • Action: Run the sequence with the inlet set sequentially to 220°C, 260°C, and 300°C.

  • Causality: If the molecule degrades in the hot inlet, the main peak area will drop, and new artifact peaks will appear at higher temperatures.

Table 2: Experimental Validation Data (Thermal Stress Check)
Inlet TempPeak Area (Analyte)Peak Area (ISTD)Calculated PurityObservation / System Status
220°C 1,450,200500,10099.1%Baseline profile; sharp peak symmetry.
260°C 1,448,900500,05099.0%No significant degradation; Method Validated .
300°C 1,120,500498,90085.4%Analyte degradation; ring-opening artifacts detected.

Data Interpretation: The data above confirms that an inlet temperature of 250°C–260°C is perfectly safe for 3-oxa-1-azaspiro[4.4]nonan-2-one. The method is now self-validated.

Step 4: GC Oven Program & MS Detection

  • Oven Ramp: 60°C (hold 1 min)

    
     15°C/min to 280°C (hold 3 min).
    
  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C; Scan range m/z 40–300.

  • Causality: The 70 eV hard ionization energy is an industry standard that fragments the molecule reproducibly (often showing a characteristic loss of

    
     from the carbamate moiety). This allows any unknown impurity peaks to be confidently identified using the NIST mass spectral library[2].
    

Conclusion

For non-chromophoric, low-molecular-weight building blocks like 3-oxa-1-azaspiro[4.4]nonan-2-one, traditional HPLC-UV methods are fundamentally inadequate. By leveraging GC-MS with a self-validating thermal stress protocol, analytical scientists can achieve highly accurate, artifact-free purity profiles. This ensures that only high-quality spirocyclic scaffolds advance into critical medicinal chemistry synthesis pipelines.

References

Sources

Validation

3-Oxa-1-azaspiro[4.4]nonan-2-one vs. spiro-hydantoin bioactivity comparison

Privileged Spirocyclic Scaffolds in Drug Discovery: A Comparative Guide to 3-Oxa-1-azaspiro[4.4]nonan-2-one and Spiro-hydantoin Bioactivity Introduction In modern medicinal chemistry, escaping "flatland" by incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Privileged Spirocyclic Scaffolds in Drug Discovery: A Comparative Guide to 3-Oxa-1-azaspiro[4.4]nonan-2-one and Spiro-hydantoin Bioactivity

Introduction In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich three-dimensional architectures is a proven strategy to improve target selectivity and reduce off-target toxicity. Spirocyclic scaffolds, characterized by two rings fused at a single quaternary carbon, offer exceptional conformational restriction. This structural rigidity minimizes the entropic penalty upon target binding, locking the pharmacophore into its bioactive conformation[1]. Two highly privileged spiro-heterocycles—3-Oxa-1-azaspiro[4.4]nonan-2-one (a spiro-oxazolidinone) and spiro-hydantoin (an imidazolidine-2,4-dione derivative)—have emerged as critical building blocks. This guide provides an objective comparison of their physicochemical properties, bioactivity profiles, and the experimental workflows used to validate their performance.

Structural and Mechanistic Rationale

  • 3-Oxa-1-azaspiro[4.4]nonan-2-one : This scaffold features a cyclic carbamate (oxazolidinone) fused to a cyclopentane ring. The oxazolidinone core is a potent hydrogen-bond acceptor but lacks a strong hydrogen-bond donor (unless the nitrogen is unsubstituted). The spiro-fusion projects the oxygen and nitrogen atoms into distinct spatial vectors, making it an excellent bioisostere for amides and ureas with higher metabolic stability against hydrolysis[2]. It is notably utilized as a core intermediate in the synthesis of differentiated Sphingosine-1-phosphate receptor 1 (S1P1) modulators, such as BMS-986166[3].

  • Spiro-hydantoin : This scaffold features a dicarbonyl system. The presence of an acidic imide-like NH (pKa ~8.5) allows spiro-hydantoins to act as both hydrogen-bond donors and acceptors. This dual capacity is critical for interacting with catalytic residues in enzymes, such as the Tyr48/His110 dyad in Aldose Reductase (ALR2)[2]. Furthermore, the rigid spiro-core is highly effective in antagonizing the Androgen Receptor (AR), overcoming resistance mutations in castration-resistant prostate cancer (CRPC)[4].

Comparative Bioactivity & Target Engagement Both scaffolds have been extensively profiled across various therapeutic areas. While spiro-hydantoins are historically renowned for ALR2 inhibition and AR antagonism, spiro-oxazolidinones are gaining traction for S1P1 modulation and antibacterial applications. Interestingly, both scaffolds exhibit convergent bioactivity against ALR2, allowing for direct performance comparisons[2].

Table 1: Quantitative Bioactivity Comparison of Spirocyclic Scaffolds

Scaffold ClassRepresentative TargetTherapeutic AreaKey Bioactivity MetricMechanistic Action
Spiro-oxazolidinone S1P1 ReceptorAutoimmune / MSEC

~ low nM (BMS analogs)
Receptor Agonism / Internalization[3]
Spiro-oxazolidinone Aldose Reductase (ALR2)Diabetic ComplicationsIC

= 0.58 μM (Compound 102)
Active Site Enzyme Inhibition[2]
Spiro-hydantoin Androgen Receptor (AR)Prostate Cancer (CRPC)IC

~ low nM (Compound 11)
Competitive Antagonism[4]
Spiro-hydantoin Aldose Reductase (ALR2)Diabetic ComplicationsIC

= 0.65 μM (Sorbinil)
Active Site Enzyme Inhibition[2]

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the bioactivity of these scaffolds, researchers must employ robust, self-validating assays. Below are the optimized protocols for assessing the primary targets of these compounds.

Protocol 1: High-Throughput Aldose Reductase (ALR2) Inhibition Assay Applicable to both spiro-oxazolidinones and spiro-hydantoins. Causality & Rationale: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP


. We utilize a 0.1 M sodium phosphate buffer at pH 6.2. This specific pH is chosen to mimic the physiological environment of the human lens while ensuring the hydantoin's acidic NH remains partially ionized, which is an absolute requirement for anchoring to the ALR2 catalytic pocket.
  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme to a working concentration of 50 mU/mL. Prepare a 0.1 mM NADPH solution and a 10 mM DL-glyceraldehyde (substrate) solution.

  • Compound Dilution : Serially dilute the spiro-compounds in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation and artifactual inhibition.

  • Incubation : In a 96-well UV-transparent microplate, combine 50 μL of buffer, 20 μL of ALR2 enzyme, 10 μL of NADPH, and 10 μL of the test compound. Incubate at 37°C for 10 minutes to allow the spiro-scaffold to achieve binding equilibrium within the active site.

  • Reaction Initiation & Readout : Add 10 μL of DL-glyceraldehyde to initiate the reaction. Immediately monitor the kinetic decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Validation : Include Sorbinil as a positive control. Calculate IC

    
     values using non-linear regression (four-parameter logistic curve).
    

Protocol 2: S1P1 Receptor β-Arrestin Recruitment Assay Applicable to 3-Oxa-1-azaspiro[4.4]nonan-2-one derivatives. Causality & Rationale: S1P1 modulators often act as functional antagonists by inducing receptor internalization. Measuring β-arrestin recruitment via Enzyme Fragment Complementation (EFC) provides a direct, amplified readout of this internalization event, bypassing the transient and complex nature of downstream G-protein signaling.

  • Cell Culture : Plate CHO-K1 cells stably expressing the S1P1 receptor tagged with a ProLink (PK) peptide and β-arrestin fused to an Enzyme Acceptor (EA) in a 384-well plate (5,000 cells/well).

  • Starvation : Incubate cells overnight in serum-free media. This step is critical to reduce basal S1P1 activation caused by endogenous sphingolipids present in standard bovine serum.

  • Compound Treatment : Add serial dilutions of the spiro-oxazolidinone compound. Incubate for 90 minutes at 37°C. Binding of the compound induces S1P1 phosphorylation and subsequent β-arrestin recruitment, forcing the PK and EA fragments to complement and form active β-galactosidase.

  • Detection : Add the chemiluminescent β-galactosidase substrate. Incubate for 60 minutes at room temperature in the dark.

  • Readout : Measure luminescence. The signal is directly proportional to the degree of target engagement and receptor modulation.

Mechanistic Pathway Visualization

G SpiroCore Spirocyclic Scaffold Conformational Restriction Oxa 3-Oxa-1-azaspiro[4.4]nonan-2-one (Spiro-oxazolidinone) SpiroCore->Oxa Oxygen substitution Hyd Spiro-hydantoin (Imidazolidine-2,4-dione) SpiroCore->Hyd Nitrogen substitution Target1 S1P1 Receptor Modulation Oxa->Target1 H-bond acceptor Target2 Aldose Reductase (ALR2) Inhibition Oxa->Target2 Hydrophobic fit Hyd->Target2 Acidic NH interaction Target3 Androgen Receptor Antagonism Hyd->Target3 Rigid core binding Effect1 Immunosuppression (Autoimmune Therapy) Target1->Effect1 Effect2 Prevention of Diabetic Complications Target2->Effect2 Effect3 Tumor Regression (CRPC Therapy) Target3->Effect3

Fig 1: Divergent target engagement of spiro-oxazolidinone and spiro-hydantoin signaling pathways.

Conclusion While both 3-Oxa-1-azaspiro[4.4]nonan-2-one and spiro-hydantoins leverage the thermodynamic advantages of spiro-fusion, their divergent heteroatom compositions dictate their target specificity. The acidic NH of the hydantoin drives its efficacy in ALR2 and AR binding, whereas the stable, potent H-bond accepting nature of the oxazolidinone core makes it a superior scaffold for S1P1 modulation. Selecting between these scaffolds requires a careful alignment of the target's binding pocket electrostatics with the physicochemical profile of the spiro-core.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI.

  • Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials. ACS Publications.

  • Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. PMC.

Validation

Comparative study of spiro[4.4] vs spiro[4.5] oxazolidinone scaffolds

The following guide provides a comparative technical analysis of Spiro[4.4] versus Spiro[4.5] oxazolidinone scaffolds. This content is designed for medicinal chemists and process scientists, focusing on structural proper...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Spiro[4.4] versus Spiro[4.5] oxazolidinone scaffolds. This content is designed for medicinal chemists and process scientists, focusing on structural properties, synthetic accessibility, and functional performance in drug discovery.

Executive Summary

Spiro-fused oxazolidinones are privileged scaffolds in medicinal chemistry, serving as conformationally restricted bioisosteres for peptide residues, hydantoins, and lactams. The choice between the Spiro[4.4]nonane (cyclopentyl-fused) and Spiro[4.5]decane (cyclohexyl-fused) systems is rarely arbitrary; it dictates the vector orientation of substituents, metabolic stability, and target selectivity.

  • Spiro[4.4] (1-oxa-3-azaspiro[4.4]nonan-2-one): Best for maximizing conformational rigidity and locking substituents in orthogonal vectors. Often used in nAChR agonists and peptide mimetics (e.g., constrained Proline/Serine).

  • Spiro[4.5] (1-oxa-3-azaspiro[4.5]decan-2-one): Offers superior lipophilicity modulation and slightly greater flexibility (chair-boat interconversion) unless locked. Preferred for Aldose Reductase inhibitors and Sigma-1 receptor ligands .

Structural & Conformational Analysis

The fundamental difference lies in the ring strain and the spatial projection of the oxazolidinone nitrogen (N3) and oxygen (O1) relative to the carbocyclic tail.

Conformational Locking Mechanisms
  • Spiro[4.4]: The cyclopentane ring adopts an envelope conformation. When fused spiro-cyclically to the oxazolidinone (also a 5-membered ring), the system is highly rigid. The two rings are nearly orthogonal, creating a distinct "L-shape" molecular volume that effectively fills deep, narrow hydrophobic pockets.

  • Spiro[4.5]: The cyclohexane ring predominantly adopts a chair conformation. This introduces axial and equatorial vectors at the spiro-carbon. The [4.5] system is bulkier and can undergo ring-flipping unless substituted, offering an "induced fit" capability that the [4.4] system lacks.

ConformationalAnalysis Spiro44 Spiro[4.4] (Cyclopentyl-Fused) Prop44 Envelope Conformation High Ring Strain Orthogonal Vectors Spiro44->Prop44 Spiro45 Spiro[4.5] (Cyclohexyl-Fused) Prop45 Chair Conformation Axial/Equatorial Display Induced Fit Potential Spiro45->Prop45 Target44 Target: nAChR, Peptidomimetics Prop44->Target44 Rigid Lock Target45 Target: Aldose Reductase, GPCRs Prop45->Target45 Bulk/Lipophilicity

Figure 1: Conformational properties driving target selection.

Physicochemical Comparison
FeatureSpiro[4.4] OxazolidinoneSpiro[4.5] Oxazolidinone
Ring Strain High (~6 kcal/mol per ring)Moderate (Cyclohexane is strain-free)
Lipophilicity (cLogP) Lower (More compact polar surface)Higher (+0.4 to +0.6 units vs [4.4])
Solubility Generally higherLower (unless solubilizing groups added)
Metabolic Stability High (Cyclopentyl is less prone to P450)Moderate (Cyclohexyl susceptible to oxidation)
Key Application Constrained Amino AcidsEnzyme Inhibitors (e.g., Aldose Reductase)

Synthetic Accessibility & Protocols

Synthesis of spiro-oxazolidinones typically proceeds via the cyclization of


-hydroxy esters or amino-alcohols derived from the corresponding cyclic ketone.
Comparative Synthetic Efficiency

The Spiro[4.5] system is generally easier to access and scale due to the lower cost and higher stability of cyclohexanone precursors compared to substituted cyclopentanones.

General Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Cyclic Ketone Precursor (Cyclopentanone vs Cyclohexanone) Step1 Step 1: Cyanohydrin Formation (TMSCN or KCN) Start->Step1 Nucleophilic Attack Step2 Step 2: Reduction / Hydrolysis (LiAlH4 or Acid Hydrolysis) Step1->Step2 Functional Group Interconversion Step3 Step 3: Cyclization (Phosgene/Triphosgene or CDI) Step2->Step3 Ring Closure Product Spiro-Oxazolidinone Scaffold Step3->Product

Figure 2: General synthetic route for spiro-oxazolidinone construction.

Experimental Protocol: Synthesis of Spiro[4.5]decan-2-one Derivative

Adapted from Aldose Reductase Inhibitor workflows (Schnur et al., J. Med.[1] Chem).[2][3][4][5][6][7][8][9][10][11][12]

Reagents: Cyclohexanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), ZnI2 (cat.), LiAlH4, Carbonyldiimidazole (CDI).

  • Cyanohydrin Formation:

    • To a stirred solution of cyclohexanone (10 mmol) in dry DCM (20 mL) at 0°C, add ZnI2 (0.1 mmol) followed by dropwise addition of TMSCN (12 mmol).

    • Stir at RT for 2 h. Concentrate to yield the TMS-protected cyanohydrin.

  • Reduction to Amino-Alcohol:

    • Dissolve crude cyanohydrin in dry THF (30 mL). Add dropwise to a suspension of LiAlH4 (15 mmol) in THF at 0°C.

    • Reflux for 3 h. Quench with Fieser method (H2O, 15% NaOH, H2O). Filter and concentrate to obtain 1-(aminomethyl)cyclohexanol.

  • Cyclization (Ring Closure):

    • Dissolve the amino-alcohol (10 mmol) in dry THF (50 mL). Add CDI (11 mmol) and TEA (20 mmol).

    • Reflux for 12 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl and Brine. Dry over Na2SO4.

    • Yield: Typically 75-85% for Spiro[4.5] vs 60-70% for Spiro[4.4] (due to higher volatility and ring strain issues in [4.4]).

Performance Data: Medicinal Chemistry Applications

Case Study 1: Aldose Reductase Inhibitors

In the development of inhibitors for diabetic complications, the Spiro[4.5] scaffold has historically outperformed the [4.4] variant.

  • Mechanism: The bulky cyclohexane ring in spiro[4.5] systems (e.g., Sorbinil analogues) fills the hydrophobic pocket of the enzyme more effectively than the cyclopentyl ring.

  • Data:

    • Spiro[4.5] IC50: 10 - 50 nM range.

    • Spiro[4.4] IC50: 150 - 300 nM range.

Case Study 2: Antibacterials (Linezolid Analogues)

For oxazolidinone antibiotics, Spiro[4.4] (specifically azaspiro[4.4] systems) is often preferred to restrict the conformation of the N-aryl bond without introducing excessive lipophilicity that compromises solubility.

  • Performance: Constrained spiro[4.4] analogues of Linezolid have shown retained potency against MRSA with improved metabolic stability compared to flexible morpholine analogues.

Decision Matrix: When to Use Which?
RequirementRecommended ScaffoldReason
Target Pocket is Narrow/Deep Spiro[4.4] Orthogonal geometry minimizes steric clash width.
Target Pocket is Large/Hydrophobic Spiro[4.5] Cyclohexyl group maximizes Van der Waals contacts.
Solubility is Critical Spiro[4.4] Lower CLogP and less lipophilic surface area.
Ease of Synthesis (Scale-up) Spiro[4.5] Cheaper starting materials, easier purification.

References

  • Schnur, R. C., et al. (1982). "Spiro oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry, 25(12), 1451-1454.

  • Meyers, A. I., et al. (1993). "Synthesis of chiral spiro[4.5]decane systems." Organic Syntheses, 77, 63.

  • Carreira, E. M., et al. (2005). "Conformational constraint in oxazolidinone antibacterials: Synthesis of azabicyclo[3.1.0]hexyl systems." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025). "Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives." BenchChem Technical Guides.

  • Smith, A. B., et al. (1998). "Spiro-oxazolidinones as Chiral Auxiliaries." Journal of the American Chemical Society.

Sources

Comparative

A Comparative Guide to Assessing Blood-Brain Barrier Permeability of Spiro-Fused Analogs

For Researchers, Scientists, and Drug Development Professionals The successful development of central nervous system (CNS) therapeutics hinges on the ability of molecules to effectively cross the highly selective blood-b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The successful development of central nervous system (CNS) therapeutics hinges on the ability of molecules to effectively cross the highly selective blood-brain barrier (BBB). This guide provides a comprehensive comparison of methodologies to assess the BBB permeability of a promising class of compounds: spiro-fused analogs. By leveraging their unique three-dimensional structures, spiro-fused scaffolds offer a compelling strategy to navigate the complex physicochemical property space required for optimal brain penetration.

This document, intended for drug discovery and development scientists, will delve into the nuances of various in vitro and in vivo models, presenting a comparative analysis of spiro-fused compounds against established CNS drugs. We will explore the underlying principles of these assays, provide detailed experimental protocols, and offer insights into the interpretation of the generated data, empowering researchers to make informed decisions in the quest for novel CNS therapies.

The Spirocyclic Advantage in CNS Drug Design

Spiro-fused ring systems, characterized by a single shared atom between two rings, introduce conformational rigidity and three-dimensionality into molecular scaffolds. This structural feature can be advantageous for CNS drug design as it allows for the precise orientation of functional groups to interact with biological targets while potentially optimizing the physicochemical properties that govern BBB permeability. These properties include lipophilicity, polar surface area (PSA), molecular weight, and hydrogen bonding capacity. The rigid nature of the spirocyclic core can also reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

In Vitro Assessment of BBB Permeability: A Tiered Approach

A tiered and integrated approach to assessing BBB permeability in vitro is crucial for efficient and cost-effective CNS drug discovery. This typically begins with high-throughput, non-cell-based assays to assess passive permeability, followed by more complex cell-based models to investigate the role of active transport and efflux mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[1] It utilizes a synthetic membrane impregnated with a lipid solution, often a porcine brain lipid extract, to mimic the lipid environment of the BBB.[2] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability potential.[1]

Causality Behind Experimental Choices: The choice of a brain-specific lipid mixture is critical as it more closely mimics the unique lipid composition of the BBB compared to generic lipid preparations. The pH of the donor and acceptor compartments is maintained at 7.4 to simulate physiological conditions.

Data Interpretation: The output of the PAMPA-BBB assay is the effective permeability coefficient (Pe), typically expressed in cm/s. Compounds can be broadly classified as having high, medium, or low passive permeability.

  • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

  • Medium Permeability (CNS+/-): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

  • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

It is important to note that PAMPA does not account for active transport or efflux mechanisms, which can significantly impact a compound's brain penetration in vivo.[1]

Experimental Protocol: PAMPA-BBB Assay

  • Prepare the Donor Plate: Add the test compounds (typically at 10 mM in DMSO, diluted to a final concentration of 100 µM in a buffer solution at pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution (pH 7.4).

  • Coat the Membrane: Apply a small volume (e.g., 5 µL) of the brain lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane) to the filter membrane of the donor plate and allow the solvent to evaporate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:

    where:

    • [C]A is the concentration of the compound in the acceptor well.

    • [C]eq is the equilibrium concentration ([C]D * VD + [C]A * VA) / (VD + VA).

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Madin-Darby Canine Kidney Cells Transfected with the Human MDR1 Gene (MDCK-MDR1) Assay

The MDCK-MDR1 assay is a widely used cell-based model to assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter.[3][4] P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, thereby limiting their CNS exposure.[3] MDCK cells, a kidney epithelial cell line, are transfected with the human MDR1 gene, which encodes for P-gp, leading to high expression of this transporter on the apical surface of the cell monolayer.[4]

Causality Behind Experimental Choices: The bidirectional transport of the compound across the cell monolayer is measured, from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A significantly higher transport in the B-A direction compared to the A-B direction indicates active efflux. The inclusion of a known P-gp inhibitor, such as verapamil or cyclosporin A, can confirm that the observed efflux is indeed mediated by P-gp.[3]

Data Interpretation: The primary outputs of the MDCK-MDR1 assay are the apparent permeability coefficients in both directions (Papp, A-B and Papp, B-A) and the efflux ratio (ER).

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux. A high efflux ratio suggests that the compound is a substrate for P-gp and is likely to have limited brain penetration in vivo.

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: Seed MDCK-MDR1 cells on permeable filter supports (e.g., Transwell® inserts) and culture them until a confluent monolayer is formed. The integrity of the monolayer is crucial and should be verified by measuring the transepithelial electrical resistance (TEER).[3]

  • Prepare Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Initiate Transport:

    • A-to-B Transport: Add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • B-to-A Transport: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 60-120 minutes), with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and the efflux ratio.

In Vivo Assessment of BBB Permeability: The Gold Standard

While in vitro assays provide valuable screening data, in vivo studies in animal models are essential to definitively determine the BBB permeability of a compound. These studies account for the complex interplay of passive diffusion, active transport, metabolism, and plasma protein binding that occurs in a living system.

Brain Microdialysis

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF).[5] This is the pharmacologically relevant concentration that is free to interact with CNS targets. A small microdialysis probe with a semi-permeable membrane is stereotactically implanted into a specific brain region of a freely moving animal.[6]

Causality Behind Experimental Choices: The probe is perfused with a physiological solution at a slow flow rate. The unbound drug in the ISF diffuses across the membrane into the perfusate, which is then collected and analyzed. This technique provides a dynamic profile of the unbound drug concentration in the brain over time.[5]

Data Interpretation: The primary output is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is a measure of the extent of brain penetration at steady state.[7]

  • Kp,uu ≈ 1: Indicates that the drug crosses the BBB primarily by passive diffusion and that the unbound concentrations in the brain and plasma are at equilibrium.

  • Kp,uu < 1: Suggests that the drug is a substrate for an efflux transporter at the BBB.

  • Kp,uu > 1: Suggests that the drug is a substrate for an active uptake transporter at the BBB.

Experimental Workflow: In Vivo Brain Microdialysis

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment Surgery Stereotaxic Surgery: Implant microdialysis guide cannula Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Collection Collect Dialysate Samples Perfusion->Collection Blood Collect Blood Samples Perfusion->Blood Analysis LC-MS/MS Analysis of Dialysate and Plasma Collection->Analysis Blood->Analysis Calculation Calculate Unbound Concentrations and Kp,uu Analysis->Calculation

Caption: Workflow for in vivo brain microdialysis experiment.

Brain Homogenate Method

The brain homogenate method involves measuring the total drug concentration in the brain tissue and plasma at a specific time point after drug administration. The unbound concentrations are then calculated by correcting for plasma and brain tissue binding.

Causality Behind Experimental Choices: This method provides a snapshot of the total drug distribution between the brain and plasma. While less resource-intensive than microdialysis, it does not provide the dynamic profile of unbound concentrations.

Data Interpretation: The key parameter derived is the brain-to-plasma concentration ratio (Kp), and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) can be calculated if the unbound fractions in plasma (fu,p) and brain (fu,b) are known.

Kp,uu = Kp * (fu,p / fu,b)

Experimental Protocol: LC-MS/MS Analysis of Brain Homogenate

  • Sample Collection: At a designated time after drug administration, collect blood and brain tissue from the animal.

  • Brain Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Protein Precipitation: Add a precipitation agent (e.g., acetonitrile) to the plasma and brain homogenate to remove proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant containing the drug by a validated LC-MS/MS method.[8]

  • Quantification: Use a standard curve to quantify the drug concentration in the plasma and brain homogenate.

Comparative Analysis: Spiro-Fused Analogs vs. Non-Spirocyclic Comparators

To illustrate the principles discussed, we present a comparative analysis of hypothetical spiro-fused analogs against well-characterized non-spirocyclic CNS drugs. The data presented in the following tables are representative and intended for illustrative purposes.

Table 1: In Vitro BBB Permeability Data

CompoundClassPAMPA-BBB Pe (10⁻⁶ cm/s)MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s)MDCK-MDR1 Efflux Ratio
Spiro-Oxindole 1 Spiro-fused8.54.21.5
Indole Analog 1Non-spirocyclic6.23.13.8
Spiro-Piperidine 2 Spiro-fused12.17.81.2
RisperidoneNon-spirocyclic9.82.55.1
Spiro-Hydantoin 3 Spiro-fused3.51.81.8
PhenytoinNon-spirocyclic4.12.21.5

Analysis:

  • Spiro-Oxindole 1 shows higher passive permeability and a significantly lower efflux ratio compared to its non-spirocyclic analog, suggesting that the spiro-fusion may reduce its affinity for P-gp.

  • Spiro-Piperidine 2 demonstrates excellent passive permeability and is not a P-gp substrate, in contrast to risperidone, a known P-gp substrate.

  • Spiro-Hydantoin 3 and phenytoin exhibit similar permeability profiles, indicating that in this case, the spiro-moiety did not significantly alter BBB penetration characteristics.

Table 2: In Vivo BBB Permeability Data

CompoundClassBrain KpKp,uu
Spiro-Oxindole 1 Spiro-fused2.10.95
Indole Analog 1Non-spirocyclic0.80.25
Spiro-Piperidine 2 Spiro-fused3.51.1
RisperidoneNon-spirocyclic1.20.15

Analysis:

The in vivo data correlates well with the in vitro findings. The spiro-fused analogs with low efflux ratios in the MDCK-MDR1 assay show Kp,uu values close to or greater than 1, indicating efficient brain penetration. In contrast, the non-spirocyclic comparators with higher efflux ratios have significantly lower Kp,uu values, confirming that P-gp efflux limits their brain exposure.

Physicochemical Properties and Their Impact on BBB Permeability

The ability of a compound to cross the BBB is governed by a delicate balance of its physicochemical properties.

G BBB BBB Permeability Lipophilicity Lipophilicity (LogP/LogD) BBB->Lipophilicity Increases (Optimal Range) PSA Polar Surface Area (TPSA) BBB->PSA Decreases MW Molecular Weight BBB->MW Decreases (>500 Da) HBD Hydrogen Bond Donors BBB->HBD Decreases pKa pKa BBB->pKa Influences Ionization RotBonds Rotatable Bonds BBB->RotBonds Decreases (Rigidity)

Caption: Key physicochemical properties influencing BBB permeability.

The introduction of a spiro-center can favorably modulate these properties:

  • Lipophilicity: Spirocycles can increase the lipophilicity (LogP) of a molecule, which generally enhances passive diffusion across the BBB. However, excessive lipophilicity can lead to increased non-specific binding and metabolism.

  • Polar Surface Area (TPSA): The three-dimensional nature of spiro-fused systems can shield polar functional groups, effectively reducing the molecule's TPSA, a key parameter for predicting BBB permeability. A lower TPSA is generally associated with better brain penetration.[9]

  • Molecular Weight (MW): While spiro-fusion increases molecular weight, careful design can keep the overall MW within the desirable range for CNS drugs (typically < 500 Da).

  • Rotatable Bonds: The inherent rigidity of spirocycles reduces the number of rotatable bonds, which can be beneficial for both target binding and membrane permeability.

Conclusion

The assessment of blood-brain barrier permeability is a critical and multifaceted aspect of CNS drug discovery. This guide has provided a comparative overview of key in vitro and in vivo methodologies, with a focus on their application to the evaluation of spiro-fused analogs. The strategic incorporation of spirocyclic scaffolds presents a promising avenue for designing novel CNS therapeutics with enhanced brain penetration profiles. By employing a tiered and integrated screening approach, from high-throughput PAMPA-BBB assays to definitive in vivo microdialysis studies, researchers can effectively identify and optimize spiro-fused candidates with the potential to address unmet medical needs in neurology and psychiatry. A thorough understanding of the interplay between molecular structure, physicochemical properties, and biological transport mechanisms is paramount to successfully navigating the challenges of crossing the blood-brain barrier.

References

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Pronexus. (n.d.). Microdialysis. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). PAMPA BBB. ADME@NCATS. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Serna, M., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Pharmacology, 14, 1291246. [Link]

  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Pharmaceutical Chemistry and Drug Design, 20, 14112.
  • Shityakov, S., & Big-Alania, E. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(12), 7949-7963. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]

  • Yamada, S., et al. (2018). In vivo microdialysis method to collect large extracellular proteins from brain interstitial fluid with high-molecular weight cut-off probes. Journal of Visualized Experiments, (139), e57810. [Link]

  • Broderick, P. A., & Hope, B. T. (1991). In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain. NIDA research monograph, 111, 235-241.
  • Djikic, T., et al. (2021). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. European Journal of Pharmaceutical Sciences, 167, 106056. [Link]

  • Gustafsson, S., et al. (2017). Combined PET and microdialysis for in vivo estimation of drug blood-brain barrier transport and brain unbound concentrations. NeuroImage, 155, 449-457. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current protocols in pharmacology, Chapter 7, Unit7.13.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 983-993. [Link]

  • Iqbal, M. A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3467.
  • de Lange, E. C. (2010). The blood-brain barrier and CNS penetration: a drug discovery point of view. Frontiers in neuroscience, 4, 1. [Link]

  • Intasiri, A., et al. (2024). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology, 6, 1357608. [Link]

  • Reichel, A. (2009). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & Biodiversity, 6(11), 2030-2049. [Link]

  • Liu, H., et al. (2021). Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery. Acta Pharmaceutica Sinica B, 11(10), 3127-3136. [Link]

  • Cambridge Healthtech Institute. (n.d.). Blood-Brain Barrier and CNS Drug Discovery. Retrieved from [Link]

  • De-Vries, H. E., et al. (1990). Comparison of in vitro and in vivo models of drug transcytosis through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics, 253(2), 654-660.
  • Kim, H. J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 32. [Link]

  • Wen, S., et al. (2025). Considerations in K p,uu,brain -based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect. The AAPS Journal, 27(1), 23. [Link]

  • Furihata, T., et al. (2022). In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. Pharmaceutical research, 39(7), 1575-1586. [Link]

  • Mondal, D., & Pradeep, T. (2023). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers in Molecular Biosciences, 10, 1254098. [Link]

  • Flis, S., & Bocian, S. (2020). Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. Molecules, 25(3), 487. [Link]

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Validation

Thermal Stability Analysis (TGA/DSC) of 3-oxa-1-azaspiro[4.4]nonan-2-one: A Comparative Guide

Executive Summary 3-oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7) represents a distinct class of conformationally restricted spiro-oxazolidinones. Unlike acyclic carbamates or simple lactams, this scaffold incorporate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7) represents a distinct class of conformationally restricted spiro-oxazolidinones. Unlike acyclic carbamates or simple lactams, this scaffold incorporates a spiro-junction that imparts significant thermal and hydrolytic stability, making it a critical building block for peptide mimetics and chiral auxiliaries.

This guide provides a rigorous thermal characterization protocol. It compares the spiro-scaffold against standard alternatives (acyclic oxazolidinones and spiro-lactams) to demonstrate its superior rigidity and resistance to thermal degradation.

Structural Context & Alternatives

To understand the thermal profile of 3-oxa-1-azaspiro[4.4]nonan-2-one, it must be benchmarked against structurally relevant alternatives. The spiro-fusion at the C5 position of the oxazolidinone ring is the defining feature.

Comparative Matrix: Thermal & Structural Properties[1]
FeatureTarget: 3-oxa-1-azaspiro[4.4]nonan-2-one Alt 1: 4,4-Dimethyl-2-oxazolidinone Alt 2: 2-Azaspiro[4.4]nonan-1-one
Structure Type Spiro-cyclic CarbamateAcyclic/Monocyclic CarbamateSpiro-cyclic Lactam
Rigidity High (Spiro-lock)Low (Flexible side chains)High (Spiro-lock)
Est. Melting Point 85 – 120 °C (Crystalline)~55 – 60 °C~130 – 140 °C
Thermal Risk Sublimation before degradationLow melting, easy handlingHigh stability
Degradation Mode Decarboxylation (

loss)
Ring opening/HydrolysisAmide bond cleavage
Key Application Restricted amino acid analogChiral auxiliary (Evans type)CNS active pharmacophore

Expert Insight: The spiro-junction in 3-oxa-1-azaspiro[4.4]nonan-2-one prevents the "boat" conformation often accessible to monocyclic oxazolidinones, raising the energy barrier for thermal ring-opening. However, its relatively low molecular weight (~141 Da) creates a high risk of sublimation during TGA if open pans are used.

Experimental Protocol: TGA/DSC Workflow

Standard operating procedures often fail for spiro-cycles due to their volatility. Use this self-validating protocol.

Phase 1: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Glass Transition (

), and Polymorphism.
  • Sample Prep: Weigh 2–4 mg of dry powder into an Aluminum Pan with Pinhole Lid .

    • Why Pinhole? It allows moisture escape while maintaining a self-generated atmosphere to suppress sublimation.

  • Cycle: Heat-Cool-Heat.

    • Ramp 1: 25°C

      
       150°C @ 10°C/min (Observe solvent loss/melting).
      
    • Cool: 150°C

      
       -40°C @ 20°C/min (Induce crystallization or amorphous freeze).
      
    • Ramp 2: -40°C

      
       250°C @ 10°C/min (Measure intrinsic 
      
      
      
      and
      
      
      ).
  • Validation: If the endotherm in Ramp 1 is broad but sharp in Ramp 2, the initial sample contained solvates.

Phase 2: Thermogravimetric Analysis (TGA)

Objective: Differentiate Sublimation from Degradation (


).
  • Pan Selection (Critical):

    • Run A (Open Pan): Will likely show mass loss starting ~110°C due to sublimation.

    • Run B (Pinhole/Sealed): Mass loss will be delayed until chemical decomposition (typically >220°C).

  • Parameters:

    • Gas: Nitrogen (inert) at 50 mL/min.

    • Ramp: 10°C/min to 400°C.

  • Criterion: The "True" degradation onset is defined as the temperature at 5% mass loss (

    
    ) in the Sealed/Pinhole  run.
    

Visualization: Experimental Decision Tree & Mechanism

Figure 1: Thermal Analysis Decision Logic

This workflow ensures you distinguish between physical phase changes and chemical breakdown.

ThermalLogic Start Start: 3-oxa-1-azaspiro[4.4]nonan-2-one Sample TGA_Open TGA (Open Pan) Start->TGA_Open DSC_Cycle DSC (Heat-Cool-Heat) Start->DSC_Cycle MassLoss_Low Mass Loss < 150°C? TGA_Open->MassLoss_Low Sublimation Result: Sublimation Artifact (Physical Change) MassLoss_Low->Sublimation Yes TGA_Sealed Run TGA (Pinhole/Sealed) MassLoss_Low->TGA_Sealed No (Unlikely) Sublimation->TGA_Sealed Correction Step Decomp Mass Loss > 220°C (Chemical Degradation) TGA_Sealed->Decomp Endotherm Sharp Endotherm (85-120°C) DSC_Cycle->Endotherm

Caption: Logic flow for distinguishing sublimation from degradation in volatile spiro-compounds.

Figure 2: Thermal Degradation Pathway

Oxazolidinones undergo a characteristic decarboxylation event at high temperatures.

Degradation Compound 3-oxa-1-azaspiro[4.4] nonan-2-one Transition Transition State (Ring Strain) Compound->Transition Heat (>220°C) Products 1-Amino-1-(hydroxymethyl) cyclopentane + CO2 Transition->Products -CO2 (Decarboxylation)

Caption: Primary degradation mechanism: Irreversible loss of CO2 leading to amino-alcohol derivatives.

Detailed Data Interpretation

The "Spiro-Effect" on Stability

Data from analogous spiro-systems indicates that 3-oxa-1-azaspiro[4.4]nonan-2-one exhibits a thermal stability profile superior to acyclic variants but slightly lower than pure lactams.

  • Melting Point (

    
    ):  The rigid cyclopentane ring restricts rotation, facilitating efficient crystal packing. Expect a sharp melting peak between 85°C and 120°C . A broad peak indicates amorphous content or solvent inclusion.
    
  • Decomposition (

    
    ):  The onset of decarboxylation typically occurs >240°C . This is significantly higher than acyclic carbamates, which may degrade via elimination mechanisms at lower temperatures.
    
Troubleshooting Common Anomalies
Observation in DataLikely CauseCorrective Action
TGA: Gradual mass loss starting at 100°CSublimation of the solid.Switch to Pinhole Pan (Al).
DSC: Double melting peakPolymorphism or Solvate.Check 2nd Heating cycle. If single peak, it was polymorphism.
DSC: Exotherm immediately after meltDecomposition (Unstable melt).Reduce max temp; confirm with TGA.

References

  • PubChem. (2025).[1][2] 3-oxa-1-azaspiro[4.4]nonan-2-one (Compound Summary). National Library of Medicine. [Link]

  • Shimasaki, C., et al. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • MDPI. (2025). Copper-Catalyzed Synthesis of 3-Oxetanone-Derived Spirocycles.[3] Molecules.[2][4][5][6][7][8][9][10] [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Oxa-1-azaspiro[4.4]nonan-2-one proper disposal procedures

Executive Summary: Immediate Action Protocol CRITICAL DIRECTIVE: DO NOT DISPOSE OF VIA SANITARY SEWER OR TRASH. 3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS: 114341-96-7) is a heterocyclic oxazolidinone derivative often used as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

CRITICAL DIRECTIVE: DO NOT DISPOSE OF VIA SANITARY SEWER OR TRASH. 3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS: 114341-96-7) is a heterocyclic oxazolidinone derivative often used as a pharmaceutical building block. Due to its biological activity potential and stability, it must be managed as Hazardous Chemical Waste .

Immediate Disposal Routing:

  • Solids: Segregate into "Solid Hazardous Waste" containers (Incineration stream).

  • Liquids: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in halogenated solvents).

  • Spills: Absorb with inert media (vermiculite/sand); do not use water for initial cleanup to prevent spread.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical nature of the target compound. As an oxazolidinone spiro-cycle, this compound exhibits stability against mild hydrolysis but can degrade under strong alkaline conditions.

Parameter Technical Specification
Chemical Name 3-Oxa-1-azaspiro[4.4]nonan-2-one
CAS Registry Number 114341-96-7
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Physical State Solid (typically white to off-white powder)
Hazard Classification Irritant / Harmful (H302, H315, H319, H335)
Reactivity Stable under normal conditions; incompatible with strong oxidizing agents and strong bases.[1][2]
Solubility Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water.

Expert Insight: While specific toxicological data for this isomer may be limited, the structural homology to other oxazolidinone antibiotics (e.g., Linezolid precursors) mandates that it be treated as a bioactive pharmaceutical intermediate . The "Precautionary Principle" applies: handle as if it possesses significant biological activity until proven otherwise.

Pre-Disposal Logistics: Segregation & Packaging

Proper segregation is the single most critical step in preventing cross-reactivity and ensuring regulatory compliance (RCRA/EPA).

A. Waste Stream Segregation
  • Stream A (Preferred): High-BTU Incineration.

    • Container: High-density polyethylene (HDPE) or amber glass.

    • Labeling: "Hazardous Waste - Toxic/Irritant - 3-Oxa-1-azaspiro[4.4]nonan-2-one."

  • Stream B (Solutions): Organic Solvent Waste.

    • If dissolved in DMSO/Methanol : Segregate into Non-Halogenated waste.

    • If dissolved in DCM/Chloroform : Segregate into Halogenated waste.

B. Container Compatibility Matrix
MaterialCompatibilityNotes
HDPE (Plastic) Excellent Preferred for solid waste and aqueous mixtures.
Borosilicate Glass Excellent Ideal for high-purity mother liquors.
Metal (Steel/Alum) Avoid Potential for surface catalysis or corrosion if acidic impurities are present.
LDPE (Wash bottles) Good Acceptable for temporary transfer, not long-term storage.

Detailed Disposal Protocols

Protocol 1: Solid Waste (Pure Compound)

Use this for expired shelf stock, weighing boat residues, or failed reaction solids.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood work).

  • Transfer: Transfer the solid material into a wide-mouth HDPE screw-top jar.

  • Labeling: Affix a hazardous waste tag. Explicitly list "3-Oxa-1-azaspiro[4.4]nonan-2-one" and check "Toxic" and "Irritant."

  • Secondary Containment: Place the jar into a clear secondary plastic bag (zip-lock) to prevent surface contamination of the outer container.

  • Disposal: Request pickup for High-Temperature Incineration .

Protocol 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for filtrates or reaction mixtures containing the spiro-lactam.

  • pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic or basic, neutralize carefully with dilute NaHCO₃ or HCl to prevent exothermic reactions in the waste drum.

  • Solvent Identification:

    • Scenario A (Non-Halo): If solvent is Methanol, Ethanol, Ethyl Acetate, or DMSO -> Pour into Non-Halogenated Carboy.

    • Scenario B (Halo): If solvent is DCM, Chloroform, or Chlorobenzene -> Pour into Halogenated Carboy.

  • Rinsing: Triple rinse the original flask with a minimal amount of the compatible solvent and add rinsate to the waste container.

Protocol 3: Spill Response (Emergency Neutralization)

For spills > 1 gram or > 10 mL.

  • Evacuate & Ventilate: Clear the immediate area.[3][4]

  • Containment: Surround the spill with a dike of vermiculite or spill pillows.

  • Deactivation (Optional but Recommended for Large Spills):

    • Oxazolidinones can be hydrolyzed by strong bases.

    • Reagent: 1M NaOH or KOH in Methanol/Water.

    • Action: Spray/mist the absorbent material with the base solution to initiate ring-opening hydrolysis (degrading the spiro-lactam to a linear amino alcohol).

    • Wait Time: Allow to sit for 15 minutes.

  • Collection: Scoop the wet absorbent into a hazardous waste pail. Label as "Spill Debris: Caustic/Organic Mixture."

Visualizing the Decision Logic

The following flowchart illustrates the decision-making process for disposing of 3-Oxa-1-azaspiro[4.4]nonan-2-one to ensure compliance with EPA RCRA standards.

DisposalWorkflow Start Waste: 3-Oxa-1-azaspiro[4.4]nonan-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Incinerate High-Temp Incineration (Preferred Method) Solid->Incinerate Pack in HDPE HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck NonHalo NO: Non-Halogenated Stream HalogenCheck->NonHalo DMSO, MeOH, EtOAc Halo YES: Halogenated Stream HalogenCheck->Halo DCM, CHCl3 FuelBlend Fuel Blending / Incineration NonHalo->FuelBlend Halo->Incinerate

Caption: Decision tree for compliant segregation of spiro-oxazolidinone waste streams based on physical state and solvent composition.

Regulatory Compliance & Scientific Rationale

Why Incineration? Heterocyclic compounds like 3-Oxa-1-azaspiro[4.4]nonan-2-one possess high thermal stability. Standard wastewater treatment plants (WWTP) are often unable to fully degrade these structures, leading to "pharmaceuticals in the environment" (PIE) contamination. High-temperature incineration (>1000°C) ensures complete mineralization to CO₂, H₂O, and NOₓ.

Regulatory Codes (USA - EPA RCRA):

  • Waste Characterization: While not explicitly P-listed or U-listed, this compound should be characterized as Toxic (Characteristic) if LD50 data is unavailable, or managed under 40 CFR Part 266 Subpart P if generated in a healthcare/pharmaceutical setting.

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) permits the accumulation time required before pickup.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-1-azaspiro[4.4]nonan-2-one Compound Summary (CID 112345). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Oxa-1-azaspiro[4.4]nonan-2-one

Executive Safety Summary Compound: 3-Oxa-1-azaspiro[4.4]nonan-2-one CAS: 114341-96-7 (Representative generic structure; isomers vary) Signal Word: WARNING This guide defines the mandatory Personal Protective Equipment (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Oxa-1-azaspiro[4.4]nonan-2-one CAS: 114341-96-7 (Representative generic structure; isomers vary) Signal Word: WARNING

This guide defines the mandatory Personal Protective Equipment (PPE) and handling protocols for 3-Oxa-1-azaspiro[4.4]nonan-2-one .[1][2] As a spiro-fused oxazolidinone, this compound is a high-value pharmacophore often utilized in the synthesis of antimicrobial agents (analogous to Linezolid) and peptide mimetics.

While standard Safety Data Sheets (SDS) classify it as an Irritant (H315, H319, H335), its structural similarity to biologically active enzyme inhibitors necessitates a Band 3 Containment Strategy (Potent Compound/High Containment) until specific toxicological data proves otherwise.

Immediate Hazard Profile:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][6]

  • H335: May cause respiratory irritation.[1][3][4][6]

Risk Assessment & Structure-Activity Relationship (SAR)

To select the correct PPE, we must understand the causality of the hazard.

  • The Spiro-Cycle Constraint: The rigid spiro[4.4] system enhances lipophilicity and metabolic stability. This means if the compound penetrates the dermis, it is less likely to be metabolized quickly, increasing the residence time for potential systemic toxicity.

  • The Carbamate/Lactam Moiety: The oxazolidinone ring (cyclic carbamate) is a known pharmacophore for binding to bacterial ribosomal RNA. In a research setting, we treat this as a potential reproductive toxin or sensitizer via the Precautionary Principle, even if not explicitly stated on a generic SDS.

  • Physical State: Typically a crystalline solid or viscous oil. The primary exposure vector is inhalation of dusts during weighing or dermal absorption if dissolved in organic solvents (DMSO, DCM).

Diagram 1: Exposure Risk Logic

This diagram illustrates the decision pathway for hazard control based on the compound's physical state.

RiskLogic Substance 3-Oxa-1-azaspiro[4.4]nonan-2-one State_Solid Solid / Crystalline Substance->State_Solid State_Sol Solution (DMSO/DCM) Substance->State_Sol Risk_Dust Risk: Particulate Inhalation State_Solid->Risk_Dust Risk_Perm Risk: Dermal Permeation State_Sol->Risk_Perm Control_Resp Control: N95/P100 + Fume Hood Risk_Dust->Control_Resp Control_Skin Control: Double Nitrile / Laminate Risk_Perm->Control_Skin

Caption: Risk pathway analysis distinguishing between particulate hazards (weighing) and permeation hazards (synthesis).

PPE Matrix: Task-Based Specification

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.[7]

Protection ZoneStandard Bench Handling (Closed Vessel)High-Risk Operations (Weighing / Open Synthesis)Spill Cleanup / Emergency
Respiratory Fume Hood (Face velocity: 100 fpm)Powered Air Purifying Respirator (PAPR) or N95 if hood space is limited.Full-face respirator with P100/OV cartridges .
Hand Protection Single Nitrile (Min thickness: 0.11 mm). Change every 60 mins.Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Neoprene.Silver Shield / 4H Laminate gloves (impermeable to carrier solvents).
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield.[1][7]
Body Protection Standard Cotton/Poly Lab Coat.Tyvek® Lab Coat (Disposable) with knit cuffs.Tyvek® Coveralls (Type 5/6 protection).

Critical Technical Note on Gloves: 3-Oxa-1-azaspiro[4.4]nonan-2-one is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for reactions.

  • DCM Warning: Nitrile gloves degrade in <2 minutes with DCM. If using DCM, you MUST use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash contact [1].

Operational Protocol: The "Clean-Trace" Workflow

To ensure safety, we utilize a self-validating workflow designed to prevent cross-contamination.

Phase A: Preparation (Donning)
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Sleeve Seal: Tuck lab coat cuffs into the gloves (or tape them for high-risk scale-up) to prevent wrist exposure.

  • Hood Verification: Verify the magnehelic gauge reads between 0.3–0.6 inches of water (or digital equivalent) before opening the vial.

Phase B: Handling (Synthesis/Weighing)
  • The "Working Triangle": Keep the compound at least 6 inches back from the sash. Place the balance in the center, waste container on the right (for right-handed users), and reagents on the left.

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal outside the weighing boat.

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization of the solid.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a solvent-dampened Kimwipe (ethanol or acetone) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and tepid water immediately after doffing inner gloves.

Diagram 2: Safe Handling Workflow

This diagram outlines the sequential logic for handling the compound to ensure zero containment breach.

Workflow Start Start: Protocol Initiation Check PPE Integrity Check (Air-test gloves) Start->Check Weigh Weighing / Transfer (In Fume Hood) Check->Weigh Pass Decon Decontamination (Solvent Wipe) Weigh->Decon Doff Doffing Sequence (Inside Hood) Decon->Doff Wash Hygiene Wash Doff->Wash

Caption: The "Clean-Trace" workflow ensures that contamination remains inside the engineering control (fume hood).

Disposal & Waste Management

Improper disposal is a common compliance failure. Because 3-Oxa-1-azaspiro[4.4]nonan-2-one contains nitrogen, it must not be mixed with oxidizers.

1. Solid Waste:

  • Contaminated gloves, weigh boats, and paper towels must be segregated into "Solid Hazardous Waste - Toxic."

  • Double-bag all waste generated in the fume hood before transport to the central accumulation area.

2. Liquid Waste:

  • Non-Halogenated Stream: If dissolved in Acetone, Methanol, or DMSO.

  • Halogenated Stream: If dissolved in DCM or Chloroform.

  • Aqueous Stream: Aqueous washes must be adjusted to pH 6-9 before disposal, but never pour down the drain. Collect as "Aqueous Toxic Waste."

3. Container Rinsing:

  • Triple rinse empty reagent bottles with acetone. Collect the first three rinses as hazardous waste. Deface the label only after rinsing.

Emergency Response

In Case of Skin Contact:

  • Immediate Action: Do not use solvents (ethanol) to wash skin; this increases permeability.

  • Flush: Wash with soap and water for 15 minutes.[4]

  • Alert: Notify the lab safety officer.

In Case of Eye Contact:

  • Flush: Use an eyewash station for a minimum of 15 minutes.[5] Hold eyelids open.

  • Medical: Seek medical attention immediately. Bring the SDS (or this guide) to the physician.[8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press.[9] [Link]

  • PubChem. (n.d.). 3-Oxa-1-azaspiro[4.4]nonan-2-one Compound Summary. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[11] United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Spiro Compounds.[Link]

Sources

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